3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRAOLAVYBTWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674304 | |
| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360436-95-8, 20299-31-4 | |
| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, more commonly known in the scientific literature as 4-acetyl-L-phenylalanine hydrochloride (pAcF-HCl), is a synthetic, non-canonical amino acid. It is a derivative of the essential amino acid L-phenylalanine, featuring an acetyl group at the para position of the phenyl ring.[1][2] This modification provides a unique chemical handle, the ketone group, which is bio-orthogonal to the functional groups found in the 20 proteinogenic amino acids.[2] This property has made 4-acetyl-L-phenylalanine a valuable tool in chemical biology and protein engineering, primarily for the site-specific incorporation into proteins to enable novel functionalities and detailed biochemical studies. This guide provides a comprehensive overview of its chemical properties, biological applications, and the experimental protocols for its use.
Chemical and Physical Properties
This compound is typically a white to light yellow crystalline powder.[3] The hydrochloride salt enhances its stability and solubility in aqueous solutions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20299-31-4 | [4] |
| Alternate CAS (Free Base) | 122555-04-8 | [5] |
| Molecular Formula | C₁₁H₁₄ClNO₃ | [4] |
| Molecular Weight | 243.69 g/mol | [4][6] |
| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | [4][5] |
| Synonyms | 4-Acetyl-L-phenylalanine Hydrochloride, p-Acetyl-L-phenylalanine HCl, pAcF | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | >98.0% (Typical) | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |
Synthesis
A detailed, step-by-step experimental protocol for the de novo chemical synthesis of this compound from simple starting materials is not extensively detailed in the readily available scientific literature. However, the synthesis of related compounds, such as N-protected derivatives and other substituted phenylalanine analogs, has been described. For instance, the synthesis of enantiomerically pure 3-amino-3-(4-cyanophenyl)propanoic acid has been achieved through lipase-catalyzed enantioselective acylation of the racemic ethyl ester.[7] While not a direct protocol for the target molecule, this approach highlights a potential strategy for achieving the desired stereochemistry. For most research applications, this compound is commercially available from various chemical suppliers.
Biological Activity and Mechanism of Action
Currently, there is limited evidence to suggest that 3-(4-Acetylphenyl)-2-aminopropanoic acid has significant intrinsic biological activity or a direct mechanism of action on specific signaling pathways in the manner of a therapeutic agent. Its primary biological significance lies in its utility as a tool for protein engineering.
High concentrations of the parent amino acid, L-phenylalanine, have been shown to inhibit the growth of cells in culture by affecting the uptake of other amino acids and inhibiting protein synthesis.[8] Furthermore, recent studies have indicated that phenylalanine can impair insulin signaling by modifying the insulin receptor beta subunit.[9][10] However, it is important to note that these studies focus on the natural amino acid L-phenylalanine, and similar direct effects have not been characterized for its 4-acetyl derivative.
The core utility of 4-acetyl-L-phenylalanine is realized upon its site-specific incorporation into a target protein. The ketone group on its side chain serves as a bio-orthogonal chemical handle. This allows for the selective reaction with molecules containing a hydroxylamine or hydrazide functional group to form stable oxime or hydrazone linkages, respectively. This specific reactivity in the complex cellular environment, without interfering with native biological processes, is the cornerstone of its application.
Experimental Protocols and Applications
The most prominent application of 3-(4-Acetylphenyl)-2-aminopropanoic acid is its genetic incorporation into proteins in both prokaryotic and eukaryotic expression systems. This technique allows for the introduction of a ketone group at any desired position in the protein's amino acid sequence.
Genetic Incorporation of 4-Acetyl-L-phenylalanine
This process utilizes an engineered orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for 4-acetyl-L-phenylalanine and does not recognize any of the endogenous amino acids. The gene for the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site of incorporation. When expressed in a host organism containing the orthogonal tRNA/aaRS pair and supplemented with 4-acetyl-L-phenylalanine in the growth medium, the unnatural amino acid is incorporated at the position of the amber codon, allowing for the synthesis of the full-length, modified protein.
Table 2: Key Reagents for Genetic Incorporation of 4-Acetyl-L-phenylalanine
| Reagent | Supplier Example | Purpose |
| p-Acetyl-L-phenylalanine | Commercially Available | The unnatural amino acid to be incorporated. |
| pEVOL-pAcF Plasmid | (Requires MTA) | Encodes the orthogonal tRNA/aaRS pair for pAcF. |
| Expression Plasmid | (User-generated) | Encodes the gene of interest with a TAG codon at the desired site. |
| Competent E. coli cells | (e.g., DH5α, BL21) | Host for plasmid propagation and protein expression. |
| Isopropyl-β-D-thiogalactopyranoside (IPTG) | Commercially Available | Induces protein expression. |
| L-arabinose | Commercially Available | Induces expression of the aaRS from the pEVOL plasmid. |
Experimental Workflow: Genetic Incorporation and Protein Labeling
Below is a generalized workflow for the incorporation of 4-acetyl-L-phenylalanine into a protein of interest in E. coli and its subsequent labeling.
Caption: Workflow for site-specific protein modification using pAcF.
Protocol for Labeling with a Hydroxylamine Probe
Once the protein containing 4-acetyl-L-phenylalanine is purified, it can be labeled with a probe containing a hydroxylamine functional group. This is a common method for attaching spin labels for Electron Paramagnetic Resonance (EPR) studies or fluorescent probes for FRET analysis.
-
Buffer Exchange: The purified protein is buffer-exchanged into a mildly acidic buffer (pH 4.0-4.5), such as 50 mM sodium phosphate, 25 mM NaCl.
-
Probe Addition: A 10-fold molar excess of the hydroxylamine-containing probe (e.g., a hydroxylamine-functionalized nitroxide for spin labeling) is added to the protein solution.
-
Incubation: The reaction mixture is incubated overnight at 37°C with gentle agitation.
-
Removal of Excess Probe: The unreacted probe is removed by buffer exchange, for example, using a desalting column or an ultrafiltration device.
-
Confirmation of Labeling: Successful labeling can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the probe minus the mass of a water molecule.
Logical Relationship of Bio-orthogonal Labeling
The principle of this application relies on the specific and orthogonal chemical reaction between the ketone of pAcF and the hydroxylamine of the probe.
Caption: Bio-orthogonal ligation of pAcF-containing proteins.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
Table 3: GHS Hazard Statements and Precautionary Measures
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are recommended when handling this compound.
Conclusion
This compound is a powerful tool for chemical biologists, protein scientists, and researchers in drug development. While it does not possess significant intrinsic biological activity, its utility as a genetically encodable chemical handle is well-established. The ability to introduce a ketone group site-specifically into proteins opens up a vast array of possibilities for protein labeling, engineering, and the detailed study of protein structure and function. The experimental protocols for its incorporation and subsequent modification are robust, making it an accessible and valuable reagent for advanced biochemical and biophysical studies.
References
- 1. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4 | SiChem GmbH [shop.sichem.de]
- 3. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]
- 5. 4-Acetyl-L-phenylalanine Hydrochloride | LGC Standards [lgcstandards.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
An In-depth Technical Guide to 4-Acetyl-L-phenylalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of 4-Acetyl-L-phenylalanine hydrochloride, a non-canonical amino acid increasingly utilized in protein engineering, chemical biology, and drug discovery.
Chemical Structure and Identification
4-Acetyl-L-phenylalanine hydrochloride is a derivative of the essential amino acid L-phenylalanine. It features an acetyl group at the para position of the phenyl ring, which introduces a unique keto functionality. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility.[1]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | [2] |
| CAS Number | 20299-31-4 | [2][3] |
| Molecular Formula | C11H14ClNO3 | [2][4] |
| Molecular Weight | 243.69 g/mol | [2] |
| Synonyms | p-Acetyl-L-phenylalanine HCl, L-4-Acetylphenylalanine HCl | [3][5] |
Physicochemical Properties
The physicochemical properties of 4-Acetyl-L-phenylalanine hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | White to light yellow powder/crystal | [5] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 4°C, stored under nitrogen | |
| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt | [1] |
Spectroscopic Data
Table 3: Spectroscopic Data (Reference)
| Technique | Compound | Key Peaks/Shifts | Reference |
| ¹H NMR | N-Acetyl-L-phenylalanine (500 MHz, H₂O) | δ (ppm): 7.36 (m, aromatic), 4.77 (m, α-H), 3.2 (m, β-H₂), 2.0 (s, acetyl-H₃) | [6][7] |
| ¹³C NMR | Phenylalanine (125 MHz, H₂O) | Aromatic carbons: ~127-136 ppm; C=O (carboxyl): ~174 ppm; Cα: ~56 ppm; Cβ: ~38 ppm | [8] |
| FT-IR | N-Acetyl-L-phenylalanine | ν (cm⁻¹): ~3300 (N-H stretch), ~3000 (C-H stretch), ~1700 (C=O stretch, carboxyl), ~1650 (C=O stretch, amide), ~1600 (aromatic C=C) | [9][10] |
| Mass Spectrometry | N-Acetyl-L-phenylalanine (EI) | m/z: 207 (M+), 162, 148, 120, 91 | [11] |
Note: The spectral data provided is for reference compounds. Researchers should perform their own analytical characterization for 4-Acetyl-L-phenylalanine hydrochloride.
Experimental Protocols
Synthesis of 4-Acetyl-L-phenylalanine
A common method for the synthesis of 4-Acetyl-L-phenylalanine is through the Friedel-Crafts acylation of L-phenylalanine. This reaction introduces the acetyl group to the aromatic ring. The general steps are outlined below.
Experimental Workflow: Synthesis via Friedel-Crafts Acylation
Caption: A generalized workflow for the synthesis of 4-Acetyl-L-phenylalanine.
Detailed Protocol (General Procedure):
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere, suspend L-phenylalanine and a Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous, inert solvent (e.g., dichloromethane).[12][13]
-
Acylation: Cool the mixture in an ice bath. Slowly add acetyl chloride to the suspension. After the addition, allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography.[12]
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[14]
-
Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free amino acid can be dissolved in a suitable solvent and treated with a solution of hydrogen chloride.
Incorporation into Proteins
4-Acetyl-L-phenylalanine is incorporated into proteins at specific sites using amber codon suppression technology.[15] This involves an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for 4-Acetyl-L-phenylalanine and does not recognize any of the canonical amino acids.
Experimental Workflow: Protein Incorporation
References
- 1. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]
- 3. 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4 | SiChem GmbH [shop.sichem.de]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. NP-MRD: Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493) [np-mrd.org]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. L-Phenylalanine, N-acetyl- [webbook.nist.gov]
- 12. websites.umich.edu [websites.umich.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Acetyl-L-phenylalanine Hydrochloride (CAS 20299-31-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetyl-L-phenylalanine Hydrochloride (pAcF-HCl), identified by CAS number 20299-31-4, is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and drug development. Its unique keto group, bio-orthogonal to the functional groups found in natural amino acids, allows for the site-specific modification of proteins. This guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of pAcF-HCl, with a focus on experimental protocols and its utility in studying cellular signaling pathways.
Chemical and Physical Properties
4-Acetyl-L-phenylalanine Hydrochloride is a white to light yellow crystalline powder.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions. While a definitive melting point for the hydrochloride salt is not consistently reported, the free base (4-Acetyl-L-phenylalanine) has a melting point in the range of 171-173 °C.
Table 1: Chemical and Physical Properties of 4-Acetyl-L-phenylalanine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 20299-31-4 | [2] |
| Molecular Formula | C₁₁H₁₄ClNO₃ | [3] |
| Molecular Weight | 243.69 g/mol | [2] |
| IUPAC Name | (2S)-2-amino-3-(4-acetylphenyl)propanoic acid hydrochloride | |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | >98.0% | [2] |
| Solubility | Slightly soluble in water, DMSO, and methanol. | [4] |
| Storage Temperature | 4°C, stored under an inert atmosphere. | [2] |
| Alternate CAS (Free Base) | 122555-04-8 | [5] |
Synthesis
The synthesis of 4-Acetyl-L-phenylalanine Hydrochloride can be achieved through a multi-step process, typically starting from L-phenylalanine. A generalizable chemoenzymatic approach involves the following key transformations:
-
N-Acetylation: The amino group of L-phenylalanine is first protected, for example, by acetylation using acetic anhydride.
-
Friedel-Crafts Acylation: The protected phenylalanine then undergoes a Friedel-Crafts acylation reaction to introduce the acetyl group at the para position of the phenyl ring.
-
Deprotection and Hydrochloride Salt Formation: The protecting group is subsequently removed, and the final product is isolated as the hydrochloride salt to improve stability and solubility.
A detailed, step-by-step laboratory protocol for the synthesis is outlined below.
Experimental Protocol: Synthesis of 4-Acetyl-L-phenylalanine Hydrochloride
A plausible synthetic route involves the nitration of phenylalanine, followed by reduction of the nitro group to an amine, N-acetylation, and finally, enzymatic resolution to obtain the desired L-enantiomer, followed by conversion to the hydrochloride salt.[1]
Workflow for the Synthesis of 4-Acetyl-L-phenylalanine Hydrochloride
Caption: A generalized workflow for the synthesis of 4-Acetyl-L-phenylalanine Hydrochloride.
Spectral Data
Definitive, publicly available spectral data (NMR, IR, MS) specifically for 4-Acetyl-L-phenylalanine Hydrochloride is limited. The data presented here is for the closely related compound N-acetyl-L-phenylalanine and serves as a reference. Researchers should obtain and verify the spectral data for their specific batch of 4-Acetyl-L-phenylalanine Hydrochloride.
Table 2: Spectral Data for N-Acetyl-L-phenylalanine (Reference)
| Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR (500 MHz, H₂O) | δ 7.36 (m, 5H), 4.65 (dd, 1H), 3.20 (dd, 1H), 3.05 (dd, 1H), 2.01 (s, 3H) | [6] |
| ¹³C NMR | Predicted values based on L-phenylalanine: Aromatic carbons ~127-137 ppm, Cα ~55 ppm, Cβ ~38 ppm, Acetyl CH₃ ~23 ppm, Carbonyls ~175 ppm. | [7] |
| IR (KBr Pellet) | ~3300 cm⁻¹ (N-H stretch), ~3000 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O stretch, acid), ~1650 cm⁻¹ (C=O stretch, amide I), ~1540 cm⁻¹ (N-H bend, amide II) | [8] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) for C₁₁H₁₃NO₃ at m/z 207 | [9] |
Applications in Research and Drug Development
The primary utility of 4-Acetyl-L-phenylalanine Hydrochloride lies in its genetic incorporation into proteins as a non-canonical amino acid. This is achieved through the use of an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG). Once incorporated, the unique ketone handle of pAcF can be selectively targeted for various downstream applications.
Bioorthogonal Chemistry and Site-Specific Labeling
The ketone group of pAcF is bio-orthogonal, meaning it does not react with the functional groups of the 20 canonical amino acids. This allows for highly specific chemical modifications of proteins in vitro and in living cells. The most common reaction is the formation of an oxime or hydrazone bond with hydroxylamine or hydrazine derivatives, respectively. This enables the site-specific attachment of a wide range of probes, including:
-
Fluorophores: For studying protein localization, dynamics, and interactions using techniques like FRET.
-
Biotin tags: For protein purification and detection.
-
Cross-linkers: To identify protein-protein interactions.
-
Spin labels: For studying protein structure and conformational changes using electron paramagnetic resonance (EPR) spectroscopy.[10]
Experimental Protocol: Genetic Incorporation of pAcF and Bioorthogonal Labeling
The following is a generalized protocol for the expression of a protein containing pAcF in E. coli and its subsequent labeling.
Workflow for Genetic Incorporation and Labeling of pAcF
Caption: Experimental workflow for producing and labeling a protein with pAcF.
Detailed Steps:
-
Plasmid Construction: A gene of interest is mutated to introduce an amber stop codon (TAG) at the desired site of pAcF incorporation. This plasmid is co-transformed into E. coli with a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for pAcF.
-
Protein Expression: The transformed E. coli are cultured in a minimal medium supplemented with 4-Acetyl-L-phenylalanine Hydrochloride. Protein expression is then induced.
-
Purification: The expressed protein containing pAcF at the specified site is purified using standard chromatography techniques.
-
Bioorthogonal Labeling: The purified protein is then reacted with a hydroxylamine or hydrazine derivative of the desired probe (e.g., a fluorophore or biotin). This reaction is typically carried out at a slightly acidic pH (4-6) to facilitate the formation of a stable oxime or hydrazone linkage.
Investigating Signaling Pathways
The ability to site-specifically label proteins with probes makes pAcF an invaluable tool for studying cellular signaling pathways. By incorporating pAcF into key signaling proteins, researchers can track their localization, interactions, and post-translational modifications in response to various stimuli.
4.2.1. G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. The incorporation of pAcF into GPCRs allows for:
-
Mapping Ligand Binding Sites: By incorporating pAcF at various positions within the receptor and then using photo-crosslinking probes, the specific residues involved in ligand binding can be identified.
-
Studying Conformational Changes: Attaching environmentally sensitive fluorophores to specific sites on a GPCR can provide insights into the conformational changes that occur upon ligand binding and receptor activation.
-
Tracking Receptor Trafficking: Labeling GPCRs with fluorescent probes enables the visualization of their internalization and trafficking through endosomal pathways.
GPCR Signaling Cascade
Caption: A simplified GPCR signaling pathway that can be studied using pAcF-labeled receptors.
4.2.2. Kinase Signaling Pathways
Protein kinases are key regulators of a vast array of cellular processes. The study of kinase signaling often involves identifying their substrates and understanding their regulation. Incorporating pAcF into a kinase or its potential substrate can help to:
-
Identify Kinase-Substrate Interactions: By incorporating pAcF into a putative substrate, cross-linking experiments can be performed to confirm a direct interaction with a specific kinase.
-
Probe Kinase Activity: Attaching a fluorescent probe near the active site of a kinase can be used to develop biosensors that report on its activity state.
-
Investigate Allosteric Regulation: Labeling a kinase at a site remote from the active site can help to understand how allosteric effectors modulate its function.
A Generic Kinase Signaling Pathway
Caption: A generic kinase cascade where pAcF can be used to probe interactions and activity.
Safety and Handling
4-Acetyl-L-phenylalanine Hydrochloride should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Acetyl-L-phenylalanine Hydrochloride is a versatile and powerful tool for chemical biologists and drug development professionals. Its ability to be genetically encoded into proteins provides a gateway for a myriad of site-specific modifications, enabling detailed studies of protein structure, function, and interactions within complex biological systems. The experimental protocols and applications outlined in this guide highlight the significant potential of pAcF-HCl to advance our understanding of cellular signaling and to facilitate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | 20299-31-4 [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. L-Phenylalanine, N-acetyl- [webbook.nist.gov]
- 10. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
H-DL-Phe(4-Ac)-OH.HCl physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of H-DL-Phe(4-Ac)-OH.HCl (4-Acetyl-DL-phenylalanine hydrochloride). This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and biomedical research.
Core Physical and Chemical Properties
H-DL-Phe(4-Ac)-OH.HCl is a racemic mixture of the 4-acetyl derivative of the amino acid phenylalanine, supplied as a hydrochloride salt. The introduction of an acetyl group at the para position of the phenyl ring and the presence of the hydrochloride salt significantly influence its chemical behavior and solubility.
Table 1: Physical and Chemical Properties of H-DL-Phe(4-Ac)-OH.HCl and Related Compounds
| Property | H-DL-Phe(4-Ac)-OH.HCl | Ac-DL-Phe-OH (Free Base) | Notes |
| Molecular Formula | C₁₁H₁₄ClNO₃[1] | C₁₁H₁₃NO₃ | |
| Molecular Weight | 243.69 g/mol [1] | 207.23 g/mol [2] | |
| Appearance | Solid | White to Light yellow powder to crystal | Vendor-specific descriptions may vary. |
| Melting Point | Data not available | 150-152 °C | Melting point for the hydrochloride salt is not readily available in the literature. |
| Solubility | Increased solubility in aqueous solutions | - | The hydrochloride form enhances water solubility. |
| Purity | Typically >95% or >98% | - | As reported by various chemical suppliers.[1] |
| CAS Number | 1360436-95-8 | - | The CAS number for the L-isomer hydrochloride is 20299-31-4.[1] |
| IUPAC Name | 3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | 2-Acetamido-3-phenylpropanoic acid | |
| Synonyms | 4-Acetyl-DL-phenylalanine hydrochloride; 3-(4-Acetyl-phenyl)-2-amino-propionic acid hydrochloride | N-Acetyl-DL-phenylalanine |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of H-DL-Phe(4-Ac)-OH.HCl are not extensively documented in publicly available literature. However, based on fundamental organic chemistry principles and general methods for analogous compounds, the following protocols can be proposed.
Synthesis: Friedel-Crafts Acylation of DL-Phenylalanine
A plausible synthetic route to H-DL-Phe(4-Ac)-OH.HCl involves the Friedel-Crafts acylation of DL-phenylalanine. This electrophilic aromatic substitution introduces an acetyl group onto the phenyl ring, followed by conversion to the hydrochloride salt.
Reaction Scheme:
Caption: Proposed synthetic pathway for H-DL-Phe(4-Ac)-OH.HCl.
Methodology:
-
Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of DL-phenylalanine should first be protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Friedel-Crafts Acylation: The protected DL-phenylalanine is dissolved in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide). A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added, followed by the slow addition of the acylating agent (acetyl chloride or acetic anhydride) at a controlled temperature, typically between 0°C and room temperature.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Deprotection: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[3] This step also serves to hydrolyze the protecting group. The product is then extracted with an organic solvent.
-
Formation of Hydrochloride Salt: The crude 4-Acetyl-DL-phenylalanine is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like dioxane is added to precipitate the hydrochloride salt.
-
Isolation and Drying: The precipitated H-DL-Phe(4-Ac)-OH.HCl is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.
Purification: Recrystallization
Purification of the final product can be achieved by recrystallization.
Methodology:
-
Solvent Selection: A suitable solvent system is chosen where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of solvents, such as ethanol/water or methanol/diethyl ether, may be effective.
-
Dissolution: The crude H-DL-Phe(4-Ac)-OH.HCl is dissolved in a minimal amount of the hot solvent system.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.[5]
Analysis: HPLC and NMR
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification.
Workflow for HPLC Method Development:
Caption: General workflow for HPLC analysis of H-DL-Phe(4-Ac)-OH.HCl.
-
¹H NMR: Expected signals would include those for the aromatic protons (likely two doublets in the 7-8 ppm region), the α-proton of the amino acid (around 4 ppm), the β-protons (diastereotopic, around 3 ppm), and the methyl protons of the acetyl group (around 2.5 ppm).
-
¹³C NMR: Key signals would be observed for the carbonyl carbons (carboxyl and acetyl), the aromatic carbons (with distinct shifts due to the substituents), and the aliphatic carbons (α- and β-carbons).
Biological and Pharmacological Context
H-DL-Phe(4-Ac)-OH.HCl and its derivatives are of significant interest in drug discovery and development. The introduction of the acetyl group provides a handle for further chemical modifications and can influence the molecule's pharmacokinetic properties.
Potential Applications and Signaling Pathways:
-
Building Block in Peptide Synthesis: As an unnatural amino acid, it can be incorporated into peptides to create novel therapeutics with enhanced stability or altered receptor binding properties.[6] The acetyl group can serve as a point for conjugation or for modulating the electronic properties of the aromatic ring.
-
Neurological Disorders and Pain Management: Phenylalanine derivatives have been investigated for their potential roles in neurological disorders.[7] While the specific mechanism for the 4-acetyl derivative is not well-defined, it may interact with pathways involved in neurotransmission or neuroinflammation.
-
Metabolic and Epigenetic Regulation: Acetylated amino acids are increasingly recognized for their roles in cellular metabolism and epigenetic regulation.[8] They can influence histone acetylation and other protein modifications, thereby affecting gene expression.[9] This suggests that H-DL-Phe(4-Ac)-OH.HCl could be explored as a modulator of these fundamental cellular processes, with potential applications in cancer research.[10]
Logical Relationship of Acetylated Amino Acids in Drug Discovery:
Caption: Role of H-DL-Phe(4-Ac)-OH.HCl in the drug discovery pipeline.
Conclusion
H-DL-Phe(4-Ac)-OH.HCl is a versatile chemical entity with considerable potential in synthetic chemistry and drug development. While detailed experimental data in the public domain is limited, its structural features suggest a range of applications, from a unique building block for peptide and small molecule synthesis to a potential modulator of biological pathways. Further research is warranted to fully elucidate its physical, chemical, and pharmacological properties, which will undoubtedly open new avenues for its application in addressing various therapeutic challenges.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secretion of acetylated amino acids by drug-induced cancer cells: perspectives on metabolic-epigenetic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Technical Guide to the Spectroscopic Profile of p-Acetyl-L-phenylalanine Hydrochloride
Introduction
p-Acetyl-L-phenylalanine hydrochloride is a non-canonical amino acid of significant interest to researchers in drug development and chemical biology. Its unique keto group serves as a versatile chemical handle, enabling the site-specific modification of proteins through genetic code expansion. This allows for the introduction of biophysical probes, cross-linkers, and other functionalities for studying protein structure, function, and interactions. This guide provides a comprehensive overview of the key spectroscopic data for p-Acetyl-L-phenylalanine hydrochloride, alongside detailed experimental protocols for its analysis.
While complete, experimentally verified spectroscopic datasets for this specific compound are not widely available in public repositories, this document compiles known properties and provides well-established predictions based on its chemical structure to serve as a core resource for its identification and characterization.
Data Presentation: Spectroscopic Summary
The following tables summarize the available and predicted quantitative spectroscopic data for p-Acetyl-L-phenylalanine hydrochloride.
Table 1: General and Mass Spectrometry Data
| Property | Value |
| Chemical Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride |
| Synonyms | p-Acetyl-L-phenylalanine HCl, pAcPhe HCl |
| CAS Number | 20299-31-4[1] |
| Molecular Formula | C₁₁H₁₄ClNO₃[1] |
| Molecular Weight | 243.68 g/mol [1] |
| Monoisotopic Mass | 243.06622 Da[1] |
| Mass Spectrum (ESI-MS) | Expected [M+H]⁺ (for free base): 208.097 m/z. The molecular ion of the free base is frequently observed. |
Table 2: Predicted ¹H NMR Spectroscopic Data
Solvent: D₂O. Chemical shifts (δ) are referenced to an internal standard.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Acetyl group (-CH ₃) | ~ 2.6 | Singlet (s) | 3H |
| β-Hydrogens (-CH ₂-) | ~ 3.2 - 3.4 | Multiplet (m) | 2H |
| α-Hydrogen (-CH -) | ~ 4.3 | Triplet (t) | 1H |
| Aromatic Hydrogens (ortho to CH₂) | ~ 7.4 | Doublet (d) | 2H |
| Aromatic Hydrogens (ortho to COCH₃) | ~ 7.9 | Doublet (d) | 2H |
Table 3: Predicted ¹³C NMR Spectroscopic Data
Solvent: D₂O. Chemical shifts (δ) are referenced to an internal standard.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Acetyl group (-C H₃) | ~ 27 |
| β-Carbon (-C H₂-) | ~ 37 |
| α-Carbon (-C H-) | ~ 55 |
| Aromatic Carbons (-C H-) | ~ 130 |
| Aromatic Carbon (-C -CH₂) | ~ 130 |
| Aromatic Carbon (-C -COCH₃) | ~ 137 |
| Aromatic Carbons (-C H-) | ~ 142 |
| Carboxyl Carbon (-C OOH) | ~ 171 |
| Acetyl Carbonyl (-C OCH₃) | ~ 200 |
Table 4: Predicted FTIR Spectroscopic Data
Sample Preparation: KBr Pellet or ATR.
| Wavenumber (cm⁻¹) | Predicted Assignment | Functional Group |
| ~ 3400 (broad) | O-H stretch | Carboxylic Acid |
| ~ 3100 - 2800 (broad) | N-H stretch | Ammonium (R-NH₃⁺) |
| ~ 3030 | Aromatic C-H stretch | Aromatic Ring |
| ~ 2960 | Aliphatic C-H stretch | Alkane C-H |
| ~ 1730 | C=O stretch | Carboxylic Acid |
| ~ 1680 | C=O stretch | Aryl Ketone |
| ~ 1610, 1500 | C=C stretch | Aromatic Ring |
| ~ 1520 | N-H bend | Ammonium (R-NH₃⁺) |
| ~ 1270 | C-O stretch | Carboxylic Acid |
| ~ 840 | C-H out-of-plane bend (para-disubstituted) | Aromatic Ring |
Table 5: Predicted UV-Visible Spectroscopic Data
Solvent: Water or buffer (e.g., PBS).
| λmax (nm) | Chromophore |
| ~ 250-280 | π → π* transition of the acetyl-substituted phenyl ring.[2] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments to confirm the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of p-Acetyl-L-phenylalanine hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) for amino acid hydrochlorides.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Temperature: 298 K (25°C).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Temperature: 298 K (25°C).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using an appropriate internal or external standard (e.g., DSS or TSP for D₂O).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of p-Acetyl-L-phenylalanine hydrochloride with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) powder and mix thoroughly.
-
Transfer the mixture to a pellet die.
-
Use a hydraulic press to apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation:
-
FTIR Spectrometer with a DTGS or MCT detector.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.
-
-
Instrumentation:
-
A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurement.[3]
-
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
MS/MS (Tandem MS): To obtain structural information, the [M+H]⁺ ion can be isolated and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum.
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the m/z value of the molecular ion.
-
Compare the measured accurate mass to the theoretical mass calculated from the molecular formula to confirm elemental composition.
-
Interpret the MS/MS fragmentation pattern to further verify the structure.
-
UV-Visible Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions within the molecule's chromophores.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of p-Acetyl-L-phenylalanine hydrochloride in a UV-transparent solvent (e.g., water, methanol, or phosphate-buffered saline).
-
Prepare a dilution of the stock solution to an appropriate concentration (typically in the µM range) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
-
-
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the solvent used for sample preparation.
-
Fill the sample cuvette with the sample solution.
-
Scan a wavelength range from approximately 400 nm down to 200 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
-
Mandatory Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization of a chemical compound.
Workflow for Protein Incorporation and Analysis
p-Acetyl-L-phenylalanine is primarily used as a tool in protein engineering. The workflow below illustrates its incorporation into a target protein and subsequent analysis.[3]
Caption: Workflow for genetic incorporation and analysis of p-Acetyl-L-phenylalanine.
References
- 1. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID 53487036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of Acetylphenylalanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylphenylalanine derivatives represent a versatile class of compounds with a growing body of research highlighting their potential in various therapeutic areas. From mitigating inflammation in joint diseases to combating cancer and protecting neurons from excitotoxic damage, these molecules exhibit a diverse range of biological activities. Understanding the intricate cellular and molecular mechanisms underlying these effects is paramount for their rational development as therapeutic agents. This technical guide provides an in-depth exploration of the mechanisms of action for distinct classes of acetylphenylalanine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Anti-inflammatory Acetylphenylalanine Derivatives: The Case of NAPA
A prominent example of an acetylphenylalanine derivative with anti-inflammatory properties is 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Its primary therapeutic potential lies in the management of osteoarthritis, where it demonstrates chondroprotective effects by modulating inflammatory and catabolic pathways in joint tissues.
Mechanism of Action
NAPA exerts its anti-inflammatory and chondroprotective effects in chondrocytes by counteracting local cellular inflammation and the production of pro-inflammatory cytokines.[1] The core mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Specifically, NAPA has been shown to inhibit the activity of IκB kinase α (IKKα), a key enzyme in the canonical NF-κB pathway.[2][3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB transcription factor remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of a wide array of pro-inflammatory and catabolic genes.
The downstream consequences of NAPA-mediated NF-κB inhibition in chondrocytes include the reduced gene expression of:
-
Pro-inflammatory cytokines and chemokines: Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and Growth-Regulated Oncogene α (GROα).[2][4]
-
Matrix-degrading enzymes: Matrix Metalloproteinases (MMP-1, MMP-3, MMP-10, MMP-13) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5).[2][3]
By suppressing these key mediators, NAPA helps to preserve the integrity of the cartilage extracellular matrix and reduce the inflammatory environment characteristic of osteoarthritis. It is suggested that NAPA may also interfere with the activation of the AP-1 transcription factor.[4]
Data Presentation
The following table summarizes the quantitative effects of NAPA on gene expression in an in vitro model of osteoarthritis.
| Gene Target | Cell Type | Treatment | Fold Change vs. IL-1β Control | Reference |
| MMP-1 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| MMP-3 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| MMP-10 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| ADAMTS5 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| IL-1β | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| TNFα | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| IL-6 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| IL-8 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| MCP-1 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| GROα | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |
| IKKα | Murine Model (DMM) | NAPA (intra-articular) | Weaker Staining | [3] |
Note: "↓" indicates a significant decrease in gene expression as reported in the cited literature. Specific quantitative fold changes were not consistently provided across all studies.
Experimental Protocols
1.3.1 Chondrocyte-Synoviocyte Co-culture and IL-1β Stimulation
This protocol is designed to mimic the cellular crosstalk in an osteoarthritic joint.
-
Cell Isolation and Culture: Isolate primary human chondrocytes and synoviocytes from cartilage and synovial tissue, respectively, obtained from patients undergoing joint replacement surgery. Culture the cells in appropriate media (e.g., DMEM/F-12 supplemented with FBS and antibiotics).
-
Co-culture Setup: Establish a co-culture system using transwell inserts. Seed chondrocytes in the bottom well and synoviocytes on the microporous membrane of the insert. This allows for the exchange of soluble factors between the two cell types without direct contact.
-
IL-1β Stimulation: To induce an inflammatory and catabolic state, treat the co-cultures with recombinant human IL-1β (e.g., 10 ng/mL) for a specified period (e.g., 24-48 hours).
-
NAPA Treatment: In parallel with IL-1β stimulation, treat the cells with varying concentrations of NAPA. Include a vehicle control group.
-
Gene Expression Analysis: Following treatment, harvest the cells and isolate RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., MMPs, ADAMTS5, IL-6, TNF-α). Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
1.3.2 IKKα Kinase Activity Assay
This assay measures the direct inhibitory effect of NAPA on IKKα.
-
Protein Extraction: Lyse treated or untreated chondrocytes to obtain total protein extracts.
-
Immunoprecipitation: Incubate the protein lysates with an anti-IKKα antibody conjugated to agarose beads to specifically pull down IKKα.
-
Kinase Reaction: Resuspend the immunoprecipitated IKKα in a kinase buffer containing a specific IKKα substrate (e.g., a recombinant IκBα fragment) and ATP (radiolabeled or with a specific antibody for detection). Add NAPA at various concentrations to the reaction mixture.
-
Detection: Measure the phosphorylation of the substrate. If using radiolabeled ATP, this can be done by SDS-PAGE and autoradiography. Alternatively, a specific antibody that recognizes the phosphorylated form of the substrate can be used in an ELISA or Western blot format.
Visualizations
Caption: NAPA inhibits the NF-κB signaling pathway in chondrocytes.
Anticancer Acetylphenylalanine Derivatives
A novel series of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives has emerged as promising candidates for cancer therapy, particularly for lung cancer. These compounds exhibit antiproliferative activity by targeting key signaling molecules involved in cancer cell growth and survival.
Mechanism of Action
In silico studies and in vitro evidence suggest that these derivatives function as dual inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[5][6] Both SIRT2 and EGFR are implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).
-
SIRT2 Inhibition: SIRT2 is a class III histone deacetylase that is predominantly cytoplasmic. Its role in cancer is complex, acting as either a tumor suppressor or an oncogene depending on the cellular context.[7] In some cancers, SIRT2 promotes cell proliferation and survival by deacetylating and activating oncogenic proteins. Inhibition of SIRT2 can lead to the hyperacetylation and subsequent degradation of key proteins involved in cell cycle progression and survival, such as Skp2, which in turn leads to an increase in the cell cycle inhibitor p27.[7]
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are critical for cell proliferation, survival, and metastasis. Aberrant EGFR activation is a common driver of tumorigenesis. By inhibiting EGFR, these acetylphenylalanine derivatives can block these pro-survival signaling pathways.[8][9]
The dual inhibition of SIRT2 and EGFR presents a potentially synergistic approach to cancer therapy. For instance, SIRT2 inhibition has been shown to sensitize melanoma cells to cisplatin through an EGFR-dependent mechanism.[8] Loss of SIRT2 can lead to increased MEK1 acetylation and phosphorylation, potentially impacting the response to EGFR inhibitors.[7][10]
Data Presentation
The following table summarizes the in vitro antiproliferative activity of selected 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives against the A549 human lung adenocarcinoma cell line.
| Compound | Description | IC50 (µM) | Reference |
| 21 | Oxime derivative | 5.42 | [5] |
| 22 | Oxime derivative | 2.47 | [5] |
| 25 | Carbohydrazide derivative | 8.05 | [5] |
| 26 | Carbohydrazide derivative | 25.4 | [5] |
| Cisplatin | Standard Chemotherapeutic | 11.71 | [5] |
Experimental Protocols
2.3.1 Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the acetylphenylalanine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., cisplatin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
2.3.2 SIRT2 Inhibitor Screening Assay (Fluorometric)
This in vitro assay measures the ability of compounds to inhibit the deacetylase activity of SIRT2.
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human SIRT2 enzyme, an acetylated fluorogenic substrate, and NAD+ as a cofactor.
-
Inhibitor Incubation: In a 96-well plate, add the SIRT2 enzyme to each well. Then, add the test compounds at various concentrations. Include a known SIRT2 inhibitor (e.g., nicotinamide) as a positive control and a no-inhibitor control. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate and NAD+ to all wells to start the deacetylase reaction. Incubate at 37°C.
-
Development: Add a developer solution that specifically cleaves the deacetylated substrate, releasing the fluorescent group.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Data Analysis: The fluorescence intensity is proportional to the SIRT2 activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.
Visualizations
Caption: Dual inhibition of EGFR and SIRT2 pathways by acetylphenylalanine derivatives.
Neuroprotective Halogenated Phenylalanine Derivatives
Halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have demonstrated significant neuroprotective effects in models of brain ischemia.[11][12] Their mechanism of action centers on the modulation of excitatory glutamatergic synaptic transmission, thereby protecting neurons from excitotoxicity.
Mechanism of Action
Glutamatergic excitotoxicity, caused by the overactivation of glutamate receptors, is a major contributor to neuronal damage in conditions like stroke. Halogenated phenylalanine derivatives exert their neuroprotective effects through a multi-faceted depression of glutamatergic signaling:
-
Presynaptic Inhibition of Glutamate Release: These derivatives reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs) mediated by both AMPA/kainate and NMDA receptors.[11][13] A decrease in mEPSC frequency is indicative of a presynaptic mechanism, suggesting that these compounds inhibit the release of glutamate from the presynaptic terminal.
-
Postsynaptic Receptor Antagonism/Modulation:
-
AMPA/Kainate Receptors: The derivatives decrease the amplitude of AMPA/kainate receptor-mediated mEPSCs, pointing to a postsynaptic site of action.[14] This suggests they may act as antagonists or allosteric modulators of these receptors, competing with glutamate for its binding site.[15]
-
NMDA Receptors: The mechanism at NMDA receptors is more complex. While L-phenylalanine itself can compete for the glycine co-agonist binding site, 3,5-DBr-L-Phe has been shown to act as a partial agonist at the glutamate binding site of the NMDA receptor.[14][15] This partial agonism, combined with the reduction in presynaptic glutamate release, could lead to a net decrease in NMDA receptor overactivation during excitotoxic conditions.
-
By simultaneously reducing the amount of glutamate released into the synapse and dampening the postsynaptic response, these derivatives effectively turn down the volume of excitatory signaling, protecting neurons from damage.
Data Presentation
The following table summarizes the inhibitory concentrations of halogenated L-phenylalanine derivatives on glutamatergic synaptic transmission.
| Compound | Parameter | IC50 | Cell Type | Reference |
| 3,5-diiodo-L-tyrosine (DIT) | AMPA/kainate mEPSC Frequency | 104.6 ± 14.1 µM | Rat Cultured Neurons | [11][12] |
| 3,5-dibromo-L-tyrosine (DBrT) | AMPA/kainate mEPSC Frequency | 127.5 ± 13.3 µM | Rat Cultured Neurons | [11][12] |
| 3,5-dibromo-L-phenylalanine | AMPA/kainate mEPSC Frequency | 29.4 ± 4.3 µM | Rat Cerebrocortical Neurons | [14] |
| L-phenylalanine | non-NMDAR mEPSC Frequency | 0.98 ± 0.13 mM | Rat/Mouse Cultured Neurons | [13] |
| Compound | Parameter | EC50 | Efficacy (vs. NMDA) | Cell Type | Reference |
| 3,5-dibromo-L-phenylalanine | NMDA Receptor Agonism | 331.6 ± 78.6 µM | 30.5 ± 4.7% | Rat Cerebrocortical Neurons | [14] |
Experimental Protocols
3.3.1 Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of synaptic currents in individual neurons.
-
Neuronal Culture Preparation: Prepare primary cultures of hippocampal or cerebrocortical neurons from embryonic or neonatal rodents.
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.
-
Patch-Clamp Recording: Use a glass micropipette filled with an internal solution to form a high-resistance seal ("giga-seal") with the membrane of a neuron. Apply suction to rupture the membrane patch, achieving the whole-cell configuration. This allows for the control of the membrane potential and the measurement of synaptic currents.
-
Recording of mEPSCs: To isolate mEPSCs, which represent the postsynaptic response to the spontaneous release of a single vesicle of neurotransmitter, add tetrodotoxin (TTX) to the external solution to block action potentials. Clamp the neuron at a holding potential of -70 mV.
-
Compound Application: Perfuse the recording chamber with the halogenated phenylalanine derivative at various concentrations and record the changes in the frequency and amplitude of mEPSCs.
-
Data Analysis: Use specialized software to detect and analyze mEPSCs. Compare the frequency and amplitude of mEPSCs before, during, and after the application of the compound.
Visualizations
Caption: Neuroprotective mechanism of halogenated phenylalanine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chondroprotective activity of N-acetyl phenylalanine glucosamine derivative on knee joint structure and inflammation in a murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 10. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Biochemical Function of 3-(4-acetylphenyl)-2-aminopropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-acetylphenyl)-2-aminopropanoic acid, commonly known as p-acetyl-L-phenylalanine (pAcPhe), is a non-canonical amino acid that has become an invaluable tool in biochemical research and biotechnology. Its primary and most well-documented biochemical function is not as a direct modulator of cellular processes, but rather as a versatile bio-orthogonal handle for the site-specific modification of proteins. The keto group on its phenyl ring allows for highly selective chemical reactions, enabling researchers to probe protein structure and function with unprecedented precision. Furthermore, derivatives of this amino acid have shown promise as therapeutic agents, particularly in oncology, by targeting key signaling pathways. This technical guide provides a comprehensive overview of the biochemical utility of pAcPhe, detailing its application in protein engineering, the anticancer properties of its derivatives, and the experimental protocols for its use.
Core Biochemical Function: A Bio-orthogonal Chemical Handle
The principal biochemical application of 3-(4-acetylphenyl)-2-aminopropanoic acid lies in its use as a genetically encodable, unnatural amino acid (UAA) for site-specific protein engineering.[1][2][3][4] Its key feature is the presence of a ketone group, which is chemically orthogonal to the functional groups found in the 20 canonical amino acids.[4] This bio-orthogonality ensures that chemical modifications are directed exclusively to the site of pAcPhe incorporation, preventing off-target reactions with other amino acid residues.
The primary utility of pAcPhe is in Site-Directed Spin Labeling (SDSL) , a powerful technique for studying protein structure, dynamics, and conformational changes.[3][4] This is achieved through a two-step process:
-
Genetic Incorporation: pAcPhe is incorporated into a target protein at a specific site in response to an amber stop codon (TAG) using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][5]
-
Chemoselective Ligation: The ketone group of the incorporated pAcPhe is then reacted with a hydroxylamine-functionalized probe, such as a nitroxide spin label, to form a stable oxime linkage.[4][6][7]
This process, known as K1 labeling, allows for the introduction of a paramagnetic probe at a precise location within a protein, which can then be analyzed using Electron Paramagnetic Resonance (EPR) spectroscopy to yield high-resolution structural and dynamic information.[3][4]
Derivatives of 3-(4-acetylphenyl)-2-aminopropanoic acid in Drug Discovery
While pAcPhe itself is not known to have direct therapeutic effects, its chemical scaffold has been utilized to synthesize derivatives with significant biological activity. Notably, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been investigated for their potential as anticancer agents, particularly for non-small cell lung cancer (NSCLC).[8]
These aminothiazole derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[2][9][10] In silico and in vitro studies suggest that their mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, including NSCLC.[11]
-
Sirtuin 2 (SIRT2) Signaling: SIRT2 is a deacetylase that has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context.[8][12]
The ability of these derivatives to target multiple oncogenic pathways highlights the potential of the 3-(4-acetylphenyl)-2-aminopropanoic acid scaffold in the development of novel cancer therapeutics.
Quantitative Data
The following tables summarize the available quantitative data related to the incorporation of pAcPhe and the anticancer activity of its derivatives.
| Parameter | Value | Protein/Cell Line | Reference |
| Yield of pAcPhe-incorporated protein | Up to 220 µg/mL | Yellow Fluorescent Protein (in wheat germ extract) | [13] |
| Amber Suppression Efficiency | 7-12% | Green Fluorescent Protein (in S. venezuelae) | [14] |
| Yield of pAcPhe-incorporated protein | 50-120% of wild-type expression | Green Fluorescent Protein (in cell-free system) | [5] |
Table 1: Quantitative Data for pAcPhe Incorporation
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 2-amino-4-phenylthiazole derivative 10 | HT29 (Colon) | 2.01 µM | [10] |
| Aminothiazole derivative 27 | HeLa (Cervical) | 1.6 ± 0.8 µM | [2] |
| Aminothiazole derivative 20 | H1299 (Lung) | 4.89 µM | [2] |
| Aminothiazole derivative TH-39 | K562 (Leukemia) | 0.78 µM | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives
Experimental Protocols
Genetic Incorporation of pAcPhe into Proteins in E. coli
This protocol outlines the general steps for the site-specific incorporation of pAcPhe into a target protein expressed in E. coli using amber codon suppression.
1. Plasmid Preparation:
- The gene of interest is cloned into an expression plasmid. Site-directed mutagenesis is used to introduce an amber stop codon (TAG) at the desired site of pAcPhe incorporation.
- A second plasmid, such as pEVOL-pAcPhe, encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAcPhe, is required.[4]
2. Transformation:
- Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with the expression plasmid containing the TAG codon and the pEVOL-pAcPhe plasmid.
- Cells are plated on selective media containing antibiotics for both plasmids.
3. Protein Expression:
- A single colony is used to inoculate a starter culture.
- The starter culture is then used to inoculate a larger volume of expression medium supplemented with the appropriate antibiotics and pAcPhe (typically 1-2 mM).
- Protein expression is induced at the appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer such as IPTG.
- The culture is incubated for several hours to allow for protein expression.
4. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a suitable lysis buffer and cells are lysed using standard methods (e.g., sonication, French press).
- The protein of interest is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
Oxime Ligation for Site-Directed Spin Labeling
This protocol describes the chemoselective ligation of a hydroxylamine-functionalized spin label to a purified protein containing pAcPhe.
1. Protein Preparation:
- The purified pAcPhe-containing protein is buffer-exchanged into a reaction buffer, typically at a slightly acidic pH (pH 4.5-5.5) to catalyze the oxime reaction.[4]
2. Ligation Reaction:
- A 10- to 50-fold molar excess of the hydroxylamine-functionalized spin label (e.g., a TEMPO derivative) is added to the protein solution.
- The reaction mixture is incubated at room temperature or 37°C for 12-48 hours.[4]
- The progress of the reaction can be monitored by mass spectrometry.
3. Removal of Excess Label:
- Excess, unreacted spin label is removed from the labeled protein using size-exclusion chromatography or dialysis.
4. Analysis:
- The successfully labeled protein is then ready for analysis by EPR spectroscopy.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Site-Directed Spin Labeling with pAcPhe
Caption: Workflow for site-directed spin labeling using pAcPhe.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by aminothiazole derivatives.
Simplified SIRT2 Signaling in Cancer
Caption: Putative inhibition of SIRT2 by aminothiazole derivatives in cancer.
Conclusion
3-(4-acetylphenyl)-2-aminopropanoic acid is a powerful tool in modern biochemistry, primarily serving as a bio-orthogonal handle for precise protein modification. Its application in site-directed spin labeling has significantly advanced our understanding of protein structure and dynamics. While the intrinsic biological activity of pAcPhe remains largely uncharacterized, its chemical scaffold has proven to be a valuable starting point for the development of potent anticancer agents. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide are intended to facilitate further research and development in these exciting areas. As our ability to manipulate the genetic code expands, the applications of unnatural amino acids like pAcPhe are poised to grow, offering new avenues for both fundamental research and therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Acetylphenylalanine as a Versatile Unnatural Amino Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise, site-specific modification of proteins is a cornerstone of modern chemical biology, enabling detailed investigations into protein structure and function, and paving the way for novel therapeutic strategies. The expansion of the genetic code to include unnatural amino acids (UAAs) has emerged as a powerful tool to achieve this. Among the diverse repertoire of UAAs, 4-acetyl-L-phenylalanine (pAcPhe) has garnered significant attention due to the unique chemical reactivity of its keto group. This technical guide provides a comprehensive overview of the role of pAcPhe in protein engineering and drug development, detailing its incorporation into proteins, subsequent bioorthogonal reactions, and diverse applications.
Core Concepts: Genetic Code Expansion and Bioorthogonal Chemistry
The site-specific incorporation of pAcPhe into a protein of interest is achieved through the principles of genetic code expansion.[1][2] This process requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][2] This orthogonal pair functions independently of the host cell's endogenous translational machinery.[1] The engineered aaRS specifically recognizes and charges pAcPhe onto the engineered tRNA. This acylated tRNA then recognizes a repurposed codon, typically the amber stop codon (UAG), within the messenger RNA (mRNA) of the target protein, leading to the incorporation of pAcPhe at the desired position during ribosomal protein synthesis.[3][4]
The utility of pAcPhe lies in the bioorthogonal reactivity of its ketone group. Bioorthogonal reactions are chemical reactions that can occur within a living system without interfering with native biochemical processes.[5] The ketone moiety of pAcPhe is chemically orthogonal to the functional groups found in the 20 canonical amino acids, allowing for highly selective chemical modification.[4][6] The most common bioorthogonal reaction involving pAcPhe is its condensation with hydroxylamine-containing molecules to form a stable oxime linkage.[7][8] This reaction is highly efficient and can be catalyzed by aniline derivatives under mild conditions.[7][8]
Properties and Synthesis of 4-Acetyl-L-phenylalanine
4-acetyl-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, featuring an acetyl group at the para position of the phenyl ring.[9]
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4-acetylphenyl)propanoic acid |
| CAS Number | 122555-04-8 |
Table 1: Physicochemical Properties of 4-Acetyl-L-phenylalanine. [9]
The synthesis of pAcPhe can be achieved through various organic chemistry routes. A common method involves the palladium-catalyzed cross-coupling reaction of a protected 4-iodophenylalanine derivative with a suitable acetylating agent.[3] Another approach is the Friedel-Crafts acylation of a protected phenylalanine derivative. Following synthesis, the compound is purified, typically by chromatography, to obtain the enantiomerically pure L-isomer required for biological applications.
Experimental Protocols
I. Site-Specific Incorporation of 4-Acetylphenylalanine in E. coli
This protocol outlines the general steps for incorporating pAcPhe into a target protein expressed in E. coli.
1. Plasmid Preparation and Mutagenesis:
-
Expression Plasmid: The gene of interest is cloned into a suitable expression vector. Using site-directed mutagenesis, the codon at the desired incorporation site is mutated to the amber stop codon (TAG). It is crucial that the gene's natural stop codon is not a TAG to avoid premature termination.[7]
-
Orthogonal System Plasmid: A separate plasmid, such as pEVOL, carrying the genes for the engineered pAcPhe-specific aminoacyl-tRNA synthetase (pAcPheRS) and its cognate tRNA (tRNApAcPhe), is required.[7]
2. Transformation:
-
Competent E. coli expression strains (e.g., BL21(DE3)) are co-transformed with both the expression plasmid containing the TAG codon and the pEVOL-pAcPhe plasmid.
-
Transformants are selected on agar plates containing the appropriate antibiotics for both plasmids.[7]
3. Protein Expression:
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium with the corresponding antibiotics.
-
The starter culture is then used to inoculate a larger volume of expression medium.
-
The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
4-acetylphenylalanine is added to the culture to a final concentration of 1-2 mM.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and, if using the pEVOL plasmid, L-arabinose to induce the expression of the aaRS.[1]
-
The culture is then incubated at a lower temperature (e.g., 18-30°C) overnight to enhance protein folding and solubility.[1]
4. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a suitable lysis buffer and lysed by sonication or high-pressure homogenization.
-
The protein containing pAcPhe is then purified from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).[10][11] The ketone side chain of pAcPhe is stable to common purification reagents.[7]
II. Oxime Ligation of pAcPhe-Containing Proteins
This protocol describes the chemical modification of the incorporated pAcPhe with a hydroxylamine-functionalized probe.
Materials:
-
Purified protein containing pAcPhe.
-
Hydroxylamine-functionalized probe (e.g., fluorescent dye, biotin, spin label).
-
Reaction buffer.
-
Aniline or aniline derivative (optional catalyst).
Protocol 1: Uncatalyzed Oxime Ligation (pH 4.0-4.5)
-
The purified pAcPhe-containing protein is buffer-exchanged into a mildly acidic buffer (e.g., 100 mM sodium acetate, pH 4.0-4.5).
-
The hydroxylamine probe is added in molar excess (typically 10-50 fold).
-
The reaction is incubated at 37°C for 12-24 hours.[7]
-
The labeled protein is then purified from the excess probe by size-exclusion chromatography or dialysis.
Protocol 2: Aniline-Catalyzed Oxime Ligation (pH 6.0-7.0)
-
The purified pAcPhe-containing protein is in a buffer at near-neutral pH (e.g., 100 mM phosphate buffer, pH 6.0-7.0).
-
A stock solution of an aniline catalyst (e.g., p-methoxyaniline) is added to a final concentration of 10-50 mM.[7]
-
The hydroxylamine probe is added in molar excess.
-
The reaction is incubated at room temperature for 4-12 hours. The use of a catalyst significantly accelerates the reaction rate.[7][8]
-
The labeled protein is purified as described above.
Quantitative Data
The efficiency of pAcPhe incorporation and subsequent labeling is a critical aspect for the successful application of this technology.
| Parameter | Typical Values/Conditions | Notes |
| pAcPhe Incorporation Yield | 10-100 mg/L of culture | Highly dependent on the protein, expression conditions, and the specific orthogonal system used. |
| Amber Suppression Efficiency | 5-90% | Influenced by the sequence context of the TAG codon and the efficiency of the orthogonal pair.[12][13] |
| Oxime Ligation Yield | >95% | With optimized conditions and sufficient excess of the hydroxylamine probe.[7] |
| Uncatalyzed Ligation Time | 12-24 hours | At pH 4.0-4.5 and 37°C.[7] |
| Catalyzed Ligation Time | 4-12 hours | At pH 6.0-7.0 and room temperature with an aniline catalyst.[7] |
| Mass Spectrometry Verification | Expected Mass + ~167 Da | For labeling with a hydroxylamine-functionalized nitroxide spin label (K1). The exact mass shift depends on the specific probe used.[11] |
Table 2: Quantitative Parameters for pAcPhe Incorporation and Labeling.
Visualizations
Experimental Workflow for Site-Specific Protein Labeling with pAcPhe
Caption: Experimental workflow for incorporating 4-acetylphenylalanine and subsequent labeling.
Logical Relationship: Probing Protein-Protein Interactions
Caption: Using pAcPhe as a photo-cross-linker to identify protein-protein interactions.
Signaling Pathway: Application in GPCR Research
Caption: Probing GPCR-ligand interactions by incorporating pAcPhe into extracellular loops.
Applications in Research and Drug Development
The ability to introduce a chemically unique handle at a specific site in a protein has opened up a wide array of applications for pAcPhe.
-
Probing Protein Structure and Dynamics: By attaching spectroscopic probes such as fluorescent dyes or spin labels, pAcPhe allows for the study of protein conformation, dynamics, and interactions using techniques like Förster Resonance Energy Transfer (FRET) and Electron Paramagnetic Resonance (EPR) spectroscopy.[6][14]
-
Mapping Protein-Protein Interactions: When used as a photo-cross-linker, pAcPhe can covalently trap interacting proteins upon UV irradiation. Subsequent analysis by mass spectrometry can then identify the interacting partners and the site of interaction.[10]
-
Enzyme Mechanism Studies: Incorporating pAcPhe into the active site of an enzyme can provide insights into its catalytic mechanism. The modified enzyme can be used to trap intermediates or probe the role of specific residues.
-
Development of Antibody-Drug Conjugates (ADCs): pAcPhe enables the site-specific conjugation of cytotoxic drugs to antibodies. This results in ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic index compared to traditional conjugation methods that target native amino acids like lysine or cysteine.[15]
-
Generation of Novel Biologics: The attachment of polymers like polyethylene glycol (PEG) to proteins containing pAcPhe can improve their pharmacokinetic properties. Furthermore, the creation of protein-protein conjugates and other novel biomaterials is facilitated by the specific reactivity of the keto group.
Conclusion
4-acetylphenylalanine has established itself as an invaluable tool in the field of protein science and drug discovery. Its efficient, site-specific incorporation into proteins via genetic code expansion, coupled with the bioorthogonal reactivity of its ketone handle, provides a robust platform for a myriad of applications. From fundamental studies of protein structure and function to the development of next-generation biotherapeutics, pAcPhe continues to empower researchers to manipulate and understand the complex world of proteins with unprecedented precision. As the technology for genetic code expansion continues to evolve, the applications of 4-acetylphenylalanine are poised to expand even further, promising new insights and innovations in both basic research and medicine.
References
- 1. A photocrosslinking assay for reporting protein interactions in polyketide and fatty acid synthases - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mta.scholaris.ca [mta.scholaris.ca]
- 5. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 10. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-specific coupling and sterically controlled formation of multimeric antibody fab fragments with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Phe(4-Ac)-OH.HCl: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for H-Phe(4-Ac)-OH.HCl (4-Acetyl-L-phenylalanine hydrochloride). The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound to ensure its safe use in research and development settings.
Hazard Identification and Classification
H-Phe(4-Ac)-OH.HCl is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Pictogram:
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 20299-31-4 | [1][4] |
| Molecular Formula | C11H14ClNO3 | [4] |
| Molecular Weight | 243.69 g/mol | [1][4] |
| Appearance | Dark yellow to brown solid | [] |
| Purity | ≥95% - 98% | [1][2][3][4] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available. The hydrochloride form is intended to increase solubility in aqueous solutions. | [1][] |
| Storage Temperature | Room temperature or 4°C. | [2][3][4] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling H-Phe(4-Ac)-OH.HCl:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes.[1][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][6][7][8] |
| Respiratory Protection | NIOSH-approved respirator if dust is generated or ventilation is inadequate. | To prevent inhalation of irritating dust particles.[1][6][7] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[1][8] |
General Hygiene Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Remove contaminated clothing and wash it before reuse.[1]
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and prevent environmental contamination.
Storage
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Some suppliers recommend storage at 4°C under nitrogen.[2][3]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response Workflow
The following diagram illustrates the general procedure for responding to a spill of H-Phe(4-Ac)-OH.HCl.
Caption: Workflow for handling a spill of H-Phe(4-Ac)-OH.HCl.
Toxicological and Ecological Information
| Toxicological/Ecological Parameter | Information |
| Acute Toxicity | Not available. Harmful if swallowed is indicated by H302 hazard statement. |
| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion.[1] |
| Symptoms of Exposure | Skin: Itching, scaling, reddening, blistering. Eyes: Redness, watering, itching. Inhalation: Irritation of the lungs and respiratory system.[1] |
| Carcinogenicity | Not classified by IARC, NTP, or OSHA.[1] |
| Ecotoxicity | Not available.[1] |
| Persistence and Degradability | Not available.[1] |
| Bioaccumulative Potential | Not available.[1] |
Experimental Protocols
Specific experimental protocols for the use of H-Phe(4-Ac)-OH.HCl are not publicly available in the general safety data sheets. This compound is a specialized acylated derivative of phenylalanine used in biochemical research, particularly in peptide synthesis and the study of protein-ligand interactions.[][9] Researchers should develop detailed, application-specific protocols that incorporate the safety and handling guidelines outlined in this document. The logical workflow for safe laboratory use is depicted below.
Caption: General workflow for the safe handling of H-Phe(4-Ac)-OH.HCl in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]
- 3. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. leelinework.com [leelinework.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. medchemexpress.com [medchemexpress.com]
Potential Therapeutic Targets of 3-(4-acetylphenyl)-2-aminopropanoic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(4-acetylphenyl)-2-aminopropanoic acid scaffold is emerging as a promising framework in the design of novel therapeutic agents. While the core molecule itself has limited documented biological activity, its analogs, particularly those incorporating a thiazole moiety, have demonstrated significant potential as anticancer agents. This technical guide provides an in-depth overview of the current understanding of the therapeutic targets of these analogs, focusing on their application in oncology. The primary targets identified through computational studies are Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).
This document summarizes the quantitative data on the antiproliferative effects of these compounds, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area.
Identified Potential Therapeutic Targets
In silico molecular docking studies have suggested that 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can interact with and potentially inhibit the activity of SIRT2 and EGFR.[1][2] These proteins are critical regulators of cellular processes that are often dysregulated in cancer.
-
Sirtuin 2 (SIRT2): A member of the NAD+-dependent deacetylase family, SIRT2 has a complex and context-dependent role in cancer. It can act as both a tumor suppressor and an oncogene by deacetylating numerous protein substrates involved in cell cycle regulation, genomic stability, and metabolism.[3][4][5] In NSCLC, the role of SIRT2 is multifaceted, with evidence supporting both pro- and anti-tumorigenic functions.[3][6] For instance, SIRT2 can deacetylate and regulate the stability of S-phase kinase-associated protein 2 (Skp2), which in turn affects the levels of the cell cycle inhibitor p27.[7]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways.[8][9][10] These pathways are crucial for cell proliferation, survival, and differentiation. Overexpression or activating mutations of EGFR are common in various cancers, including NSCLC, making it a well-established therapeutic target.[11][12]
Quantitative Data
The antiproliferative activity of several 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been evaluated in human lung adenocarcinoma (A549) cells. The half-maximal inhibitory concentration (IC50) values for the most promising compounds are summarized in the table below. Notably, several of these analogs exhibit greater potency than the standard chemotherapeutic agent, cisplatin.[2]
| Compound ID | Modification | IC50 (µM) in A549 Cells |
| 21 | Hydroxyimino functional group | 5.42 |
| 22 | Hydroxyimino functional group | 2.47 |
| 25 | Carbohydrazide | 8.05 |
| 26 | Carbohydrazide | 25.4 |
| Cisplatin | (Reference) | 11.71 |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of 3-(4-acetylphenyl)-2-aminopropanoic acid analogs. These are based on standard methodologies and should be optimized for specific experimental conditions.
Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
The synthesis of these analogs typically involves a multi-step process. A generalized workflow is as follows:
-
Hantzsch Thiazole Synthesis: Reaction of a substituted thioamide with an α-haloketone to form the core thiazole ring structure.
-
Functional Group Interconversion: Subsequent chemical modifications such as esterification, oximation, hydrazinolysis, and condensation reactions are performed to generate a library of derivatives with diverse functional groups.[1][2][13]
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24-72 hours).[7]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[1][7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay measures the NAD+-dependent deacetylase activity of SIRT2.
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO and create a dilution series in the assay buffer.
-
Reaction Mixture: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and recombinant human SIRT2 enzyme.[9]
-
Initiation of Reaction: Add a fluorogenic peptide substrate and NAD+ to each well to start the enzymatic reaction.[9]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Add a developer solution containing a protease that cleaves the deacetylated product, releasing a fluorescent signal.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control and determine the IC50 value.
In Vitro EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the tyrosine kinase activity of EGFR.
-
Reagent Preparation: Prepare stock solutions of the test compound, recombinant human EGFR, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP.
-
Reaction Setup: In a 96-well plate, pre-incubate the EGFR enzyme with various concentrations of the test compound.[3]
-
Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP.[3]
-
Detection: After incubation, quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Luminescent-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a europium-labeled antibody that detects the phosphorylated substrate.[11]
-
ELISA-based methods: Utilizes a phosphorylation-specific antibody to detect the product.
-
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition at different compound concentrations to derive the IC50 value.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion and Future Directions
Analogs of 3-(4-acetylphenyl)-2-aminopropanoic acid, specifically the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series, represent a promising class of compounds with potent antiproliferative activity in lung cancer cell lines. While in silico evidence points to SIRT2 and EGFR as potential therapeutic targets, further experimental validation is crucial. Future research should focus on:
-
Direct Target Engagement: Conducting in vitro enzymatic assays to confirm the inhibitory activity of these analogs against SIRT2 and EGFR and to determine their potency and selectivity.
-
Mechanism of Action Studies: Elucidating the downstream effects of target inhibition in cancer cells to confirm the mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Assessing the antitumor activity of lead compounds in preclinical animal models of cancer.
This technical guide provides a foundation for researchers to build upon in the development of this novel class of potential anticancer therapeutics. The combination of a versatile chemical scaffold and promising biological activity makes these compounds worthy of further investigation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 3. rsc.org [rsc.org]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Solubility Profile of 4-Acetyl-L-phenylalanine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-Acetyl-L-phenylalanine hydrochloride (Ac-L-Phe-HCl). Given the limited availability of direct quantitative solubility data in public literature, this document furnishes qualitative solubility information, contextual data from related compounds, and detailed experimental protocols to enable researchers to determine its solubility for specific applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Acetyl-L-phenylalanine hydrochloride is essential for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO₃ | [1][2] |
| Molecular Weight | 243.69 g/mol | [1][2] |
| CAS Number | 20299-31-4 | [1][2] |
| Appearance | White to light yellow solid/powder | [1][3] |
| Purity | >95% to >98% (technique-dependent) | [1][2][3] |
| Storage Conditions | Store at -20°C or 4°C, protected from light and moisture, under inert gas. | [1][2][3] |
Solubility Profile
Qualitative Solubility:
| Solvent | Solubility | Source |
| Water | Soluble | [1] |
For context, the table below provides quantitative solubility data for structurally related compounds, N-Acetyl-L-phenylalanine and the parent amino acid, L-phenylalanine. This information can serve as a preliminary guide but should be interpreted with caution, as the 4-acetyl substitution and the hydrochloride salt will influence the solubility profile.
Quantitative Solubility of Related Compounds:
| Compound | Solvent | Temperature (°C) | Solubility | Source |
| N-Acetyl-L-phenylalanine | Ethanol | Not Specified | 20 mg/mL (96.51 mM) | [4] |
| N-Acetyl-L-phenylalanine | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 2 mg/mL (9.65 mM) | [4] |
| L-phenylalanine | Water | 25 | 29.6 g/L | |
| L-phenylalanine | Water | 50 | 44.3 g/L | [5] |
Experimental Protocol for Thermodynamic Solubility Determination
For researchers requiring precise solubility data, the following detailed protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in an aqueous solvent.
Objective: To determine the equilibrium (thermodynamic) solubility of 4-Acetyl-L-phenylalanine hydrochloride in a specified aqueous buffer at a constant temperature.
Materials:
-
4-Acetyl-L-phenylalanine hydrochloride
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV/Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Calibrated pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Acetyl-L-phenylalanine hydrochloride to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification of Solute Concentration:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Acetyl-L-phenylalanine hydrochloride of known concentrations in the same solvent used for the solubility experiment.
-
Calibration Curve:
-
If using UV/Vis spectrophotometry, determine the wavelength of maximum absorbance (λmax) for the compound. Measure the absorbance of each standard solution at the λmax and plot absorbance versus concentration to generate a calibration curve.
-
If using HPLC, develop a suitable method (e.g., reversed-phase with a C18 column) to separate and quantify the compound. Inject the standard solutions and create a calibration curve by plotting peak area versus concentration.
-
-
Analysis of Unknowns:
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
The solubility should be reported in units such as mg/mL or g/L at the specified temperature and pH of the solvent.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and a conceptual representation of the compound's use in bioorthogonal chemistry.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Conceptual Use in Bioorthogonal Chemistry.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Овладение использованием UV Vis спектрометра для анализа концентрации - Persee [pgeneral.com]
Methodological & Application
Synthesis Protocol for 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a non-canonical amino acid of significant interest in protein engineering and drug discovery. The synthetic strategy involves a three-step process commencing with the protection of the amino and carboxyl groups of L-phenylalanine, followed by a Friedel-Crafts acylation to introduce the acetyl moiety at the para position of the phenyl ring, and concluding with the deprotection of the functional groups to yield the target compound as its hydrochloride salt. This protocol is designed to be a valuable resource for researchers requiring a reliable method for the preparation of this versatile biochemical tool.
Introduction
3-(4-Acetylphenyl)-2-aminopropanoic acid, also known as p-acetyl-L-phenylalanine, is a synthetic amino acid that has gained prominence as a powerful tool for the site-specific incorporation of a keto group into proteins. This unique functionality allows for a variety of bioorthogonal reactions, enabling researchers to label and study proteins in living systems, engineer novel protein conjugates, and develop new therapeutic modalities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media. This protocol details a robust and reproducible synthetic route to obtain this valuable compound.
Data Presentation
Table 1: Summary of Materials and Reagents
| Step | Compound Name | Starting Material | Reagents | Solvent(s) |
| 1 | N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester | L-Phenylalanine | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Thionyl chloride (SOCl₂), Methanol (MeOH) | Dichloromethane (DCM), Methanol (MeOH) |
| 2 | N-(tert-Butoxycarbonyl)-4-acetyl-L-phenylalanine methyl ester | N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester | Acetyl chloride (AcCl), Aluminum chloride (AlCl₃) | Dichloromethane (DCM) |
| 3 | This compound | N-(tert-Butoxycarbonyl)-4-acetyl-L-phenylalanine methyl ester | Hydrochloric acid (HCl) | Dioxane, Water |
Table 2: Expected Yields and Physicochemical Properties
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 1 | N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester | C₁₅H₂₁NO₄ | 279.33 | >95 | White solid |
| 2 | N-(tert-Butoxycarbonyl)-4-acetyl-L-phenylalanine methyl ester | C₁₇H₂₃NO₅ | 321.37 | 70-85 | White to off-white solid |
| 3 | This compound | C₁₁H₁₄ClNO₃ | 243.69 | >90 | White to pale yellow solid |
Experimental Protocols
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester (Intermediate 1)
This two-part step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.
Part A: N-Boc Protection of L-Phenylalanine
-
Suspend L-phenylalanine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for instance, sodium hydroxide (NaOH) or triethylamine (TEA), to adjust the pH to approximately 9-10.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirring solution at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of 2-3, which will precipitate the N-Boc-L-phenylalanine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-phenylalanine as a white solid.
Part B: Methyl Esterification of N-Boc-L-phenylalanine
-
Dissolve the N-Boc-L-phenylalanine from the previous step in anhydrous methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for completion by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester as a white solid.
Step 2: Friedel-Crafts Acylation for the Synthesis of N-(tert-Butoxycarbonyl)-4-acetyl-L-phenylalanine methyl ester (Intermediate 2)
-
Suspend anhydrous aluminum chloride (AlCl₃) (3 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add acetyl chloride (AcCl) (1.5 equivalents) to the suspension and stir for 15 minutes.
-
Add a solution of N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester (1 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(tert-Butoxycarbonyl)-4-acetyl-L-phenylalanine methyl ester.
Step 3: Deprotection to Yield this compound (Final Product)
-
Dissolve N-(tert-Butoxycarbonyl)-4-acetyl-L-phenylalanine methyl ester (1 equivalent) in a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound as a white to pale yellow solid.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing H-Phe(4-Ac)-OH.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(4-Ac)-OH.HCl, also known as 4-Acetyl-L-phenylalanine hydrochloride, is a non-natural amino acid that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a ketone group on the phenyl ring, provides a chemical handle for site-specific modifications of peptides. This allows for the development of peptide-based therapeutics, diagnostic tools, and novel biomaterials with enhanced properties.[1][2] The acetyl group can be used for various bioconjugation strategies, such as the formation of oximes or hydrazones, enabling the attachment of labels, drugs, or imaging agents.[3] This document provides detailed application notes and protocols for the efficient incorporation of H-Phe(4-Ac)-OH.HCl into synthetic peptides using Fmoc-based solid-phase chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of H-Phe(4-Ac)-OH is presented in the table below. Understanding these properties is crucial for its effective use in peptide synthesis.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(4-acetylphenyl)propanoic acid hydrochloride | [4] |
| Synonyms | 4-Acetyl-L-phenylalanine HCl, p-Acetyl-L-phenylalanine HCl | [5] |
| Molecular Formula | C11H14ClNO3 | |
| Molecular Weight | 243.69 g/mol | [5] |
| CAS Number | 122555-04-8 | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [4] |
Applications in Peptide Synthesis
The incorporation of H-Phe(4-Ac)-OH into a peptide sequence opens up a wide range of applications due to the reactive nature of the acetyl group.
-
Bioconjugation: The ketone handle allows for chemoselective ligation with molecules containing hydroxylamine or hydrazine functionalities to form stable oxime or hydrazone linkages. This is particularly useful for attaching:
-
Fluorescent dyes for imaging studies.
-
Polyethylene glycol (PEG) to improve pharmacokinetic properties.
-
Cytotoxic drugs to create antibody-drug conjugates (ADCs) or targeted peptide-drug conjugates.
-
Biotin for affinity purification or detection.
-
-
Protein Engineering: Site-specific incorporation of 4-acetyl-L-phenylalanine into proteins allows for the creation of novel proteins with enhanced or altered functions.[2][3]
-
Surface Immobilization: Peptides containing H-Phe(4-Ac)-OH can be covalently attached to solid surfaces that are functionalized with appropriate reactive groups, which is valuable for the development of biosensors and microarrays.[6]
-
Development of Novel Therapeutics: The modification of bioactive peptides with 4-acetyl-L-phenylalanine can lead to derivatives with improved stability, receptor affinity, and therapeutic efficacy.[1]
Experimental Protocols
The following protocols are based on standard Fmoc solid-phase peptide synthesis (SPPS) methodology.[7][8][9] It is recommended to perform a small-scale test synthesis to optimize conditions for a specific peptide sequence.
Materials and Reagents
-
H-Phe(4-Ac)-OH.HCl
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, for peptides containing Trp)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide containing H-Phe(4-Ac)-OH on a 0.1 mmol scale.
1. Resin Swelling:
- Place the resin (e.g., 135 mg Rink Amide resin, 0.74 mmol/g loading) in a reaction vessel.
- Add DMF (5 mL) and shake for 30 minutes to swell the resin.
- Drain the solvent.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin.
- Shake for 5 minutes. Drain.
- Add another 5 mL of 20% piperidine in DMF.
- Shake for 15 minutes. Drain.
- Wash the resin with DMF (5 x 5 mL).
3. Amino Acid Coupling (for standard Fmoc-amino acids):
- In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (2 mL).
- Add DIC (0.4 mmol, 4 eq.) and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Shake for 1-2 hours at room temperature.
- Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
- Wash the resin with DMF (5 x 5 mL).
4. Incorporation of H-Phe(4-Ac)-OH.HCl:
- In a separate vial, dissolve H-Phe(4-Ac)-OH.HCl (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (3 mL).
- Add DIC (0.4 mmol, 4 eq.) and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Shake for 2-4 hours at room temperature. The slightly bulkier side chain may require a longer coupling time.
- Monitor the coupling reaction using the Kaiser test.
- Wash the resin with DMF (5 x 5 mL).
5. Repeat Deprotection and Coupling Cycles:
- Repeat steps 2 and 3 (or 4 for H-Phe(4-Ac)-OH) for each amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
- After the final coupling step, perform the Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.
- Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. For peptides containing Trp, add 2.5% DTT.
- Add the cleavage cocktail (5 mL) to the resin.
- Shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
- Dry the crude peptide under vacuum.
8. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
- Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of ACN in water (both containing 0.1% TFA).
- Lyophilize the pure fractions to obtain the final peptide.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis of a model peptide containing H-Phe(4-Ac)-OH. The actual results may vary depending on the peptide sequence and synthesis scale.
| Parameter | Typical Value |
| Coupling Efficiency (per step) | >99% (as monitored by Kaiser test) |
| Crude Peptide Purity (by RP-HPLC) | 60-85% |
| Overall Yield (after purification) | 15-40% |
Visualizations
Experimental Workflow for SPPS
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Logic for Orthogonal Protection Strategy
The use of H-Phe(4-Ac)-OH in Fmoc-SPPS relies on an orthogonal protection strategy, where different protecting groups are removed under distinct chemical conditions. This allows for the selective deprotection of the N-terminus without affecting the side-chain protecting groups or the linker to the solid support.
Caption: Orthogonal protection strategy in Fmoc-SPPS with H-Phe(4-Ac)-OH.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of H-Phe(4-Ac)-OH | Steric hindrance from the acetylphenyl side chain. | Increase coupling time to 4 hours. Perform a double coupling. Use a more potent coupling reagent combination like HATU/DIPEA. |
| Low Crude Peptide Purity | Side reactions during synthesis or cleavage. | Ensure high-quality reagents. For Trp-containing peptides, use scavengers like DTT in the cleavage cocktail. Optimize purification gradient. |
| Low Overall Yield | Incomplete coupling at multiple steps. Premature chain termination. Loss during workup and purification. | Carefully monitor each coupling step. Consider capping unreacted amines with acetic anhydride after each coupling. Handle the peptide pellet carefully during precipitation and washing. |
Conclusion
H-Phe(4-Ac)-OH.HCl is a valuable tool for the synthesis of modified peptides with broad applications in research, diagnostics, and drug development. The protocols and data presented here provide a comprehensive guide for the successful incorporation of this non-natural amino acid into peptide sequences using standard Fmoc-SPPS. The unique chemical reactivity of the 4-acetyl group offers a gateway to a vast array of peptide conjugates with tailored functionalities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Acetyl-L-phenylalanine 98% | CAS: 122555-04-8 | AChemBlock [achemblock.com]
- 5. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H-Phe(4-Ac)-OH (L-4-Acetylphenylalanine) | 含酮氨基酸 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-acetylphenyl)-2-aminopropanoic acid Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent investigations into novel anticancer agents have identified derivatives of 3-(4-acetylphenyl)-2-aminopropanoic acid as a promising scaffold. Specifically, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has demonstrated significant antiproliferative activity against various lung cancer models. These compounds have shown efficacy in both two-dimensional (2D) cell cultures and three-dimensional (3D) tumor spheroids, including activity against drug-sensitive and drug-resistant cancer cell lines. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of these compounds in anticancer research.
Application Notes
The primary application of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives is in the exploration of new therapeutic strategies against non-small cell lung cancer and small-cell lung carcinoma. Certain derivatives, particularly those incorporating oxime and carbohydrazide functionalities, have exhibited potent cytotoxic effects, in some cases surpassing the activity of the standard chemotherapeutic agent cisplatin.[1]
The proposed mechanism of action for the most active of these derivatives involves the dual targeting of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2] This dual-targeting capability presents a significant advantage, potentially overcoming resistance mechanisms that can develop with agents that target a single pathway.
These compounds are valuable tools for:
-
Screening for novel anticancer drug candidates.
-
Investigating the role of SIRT2 and EGFR in lung cancer proliferation and survival.
-
Studying mechanisms of drug resistance in cancer cells.
-
Developing structure-activity relationships (SAR) to guide the design of more potent and selective anticancer agents.
Data Presentation
The antiproliferative activity of key 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against human lung cancer cell lines is summarized below.
| Compound | Derivative Type | Cell Line | IC50 (µM) | % Cell Viability at 100 µM | Reference |
| 21 | Oxime | A549 | 5.42 | 35.3 | [1][3] |
| H69 | - | 18.3 | [3] | ||
| H69AR | - | 23.5 | [3] | ||
| 22 | Oxime | A549 | 2.47 | 37.6 | [1][3] |
| H69 | - | 33.9 | [3] | ||
| H69AR | - | 26.6 | [3] | ||
| 25 | Carbohydrazide | A549 | - | - | [2] |
| 26 | Carbohydrazide | A549 | - | - | [2] |
| Cisplatin | Standard Chemotherapy | A549 | - | 65.9 | [3] |
A549: Human lung adenocarcinoma; H69: Human small-cell lung carcinoma (drug-sensitive); H69AR: Human small-cell lung carcinoma (anthracycline-resistant).
Experimental Protocols
Protocol 1: Synthesis of 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acid derivatives
This protocol describes a general synthetic route involving esterification, oximation, hydrazinolysis, and condensation reactions.[2]
Materials:
-
Appropriately substituted 3-(4-acetylphenyl)-2-aminopropanoic acid precursor
-
Thioamides
-
α-haloketones
-
Solvents (e.g., ethanol, dimethylformamide)
-
Reagents for esterification (e.g., methanol, sulfuric acid)
-
Reagents for oximation (e.g., hydroxylamine hydrochloride, sodium acetate)
-
Reagents for hydrazinolysis (e.g., hydrazine hydrate)
-
Reagents for condensation (e.g., aldehydes, potassium hydroxide)
Procedure:
-
Synthesis of the thiazole ring: React the appropriate thioamide with an α-haloketone in a suitable solvent (e.g., ethanol) under reflux to form the 2-aminothiazole core.
-
Coupling reaction: Couple the 2-aminothiazole with the 3-(4-acetylphenyl)-2-aminopropanoic acid precursor.
-
Esterification: To a solution of the carboxylic acid derivative in methanol, add a catalytic amount of sulfuric acid and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture and extract the product.
-
Oximation: Dissolve the acetylphenyl derivative in ethanol, add hydroxylamine hydrochloride and sodium acetate, and reflux for 2-4 hours. Monitor the reaction by TLC.
-
Hydrazinolysis: To a solution of the ester derivative in ethanol, add hydrazine hydrate and reflux for 8-12 hours.
-
Condensation: React the acetylphenyl derivative with an appropriate aldehyde in the presence of a base like potassium hydroxide.
-
Purification: Purify the final products by recrystallization or column chromatography. Characterize the compounds using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol details the determination of cell viability upon treatment with the test compounds.
Materials:
-
A549, H69, or H69AR cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a dose-response curve fitting software.
Protocol 3: 3D Tumor Spheroid Culture and Viability Assay
This protocol describes the formation of 3D tumor spheroids and the assessment of compound efficacy in a more physiologically relevant model.
Materials:
-
A549 cells
-
Complete culture medium
-
Agarose
-
96-well ultra-low attachment round-bottom plates
-
Test compounds
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM and Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Prepare a 1.5% (w/v) solution of agarose in serum-free medium. Autoclave to sterilize. Pipette 50 µL of the molten agarose into each well of a 96-well plate. Allow it to solidify to form a non-adherent cushion.
-
Cell Seeding: Seed 2 x 10^3 A549 cells per well in 200 µL of complete medium onto the agarose cushion.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate for 4-7 days to allow for spheroid formation.
-
Compound Treatment: Carefully replace half of the medium with fresh medium containing the test compounds at 2x the desired final concentration.
-
Incubation: Incubate the spheroids with the compounds for 72 hours.
-
Viability Assessment: Stain the spheroids with Calcein-AM (for live cells) and Propidium Iodide (for dead cells) according to the manufacturer's protocol.
-
Imaging: Visualize the spheroids using a fluorescence microscope and capture images to assess the ratio of live to dead cells.
Visualizations
Caption: Proposed signaling pathway of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.
Caption: Experimental workflow for synthesis and screening of anticancer derivatives.
Caption: Structure-Activity Relationship (SAR) insights for the derivatives.
References
- 1. Prof. Vytautas Mickevičius | Author | Department of Organic Chemistry, Kaunas University of Technology, Radvilėnų Rd. 19, 50254 Kaunas, Lithuania [sciprofiles.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 4-Acetylphenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of various derivatives of 4-acetylphenylalanine (AcPhe), a non-canonical amino acid. The unique keto functionality of AcPhe serves as a versatile chemical handle for a range of bioorthogonal and derivatization reactions, enabling its use in drug discovery, protein engineering, and chemical biology.
Overview of Derivatization Reactions
The acetyl group of 4-acetylphenylalanine offers a reactive site for several chemoselective ligation chemistries. This allows for the site-specific modification of peptides and proteins, as well as the synthesis of novel small molecule derivatives. Key reactions include:
-
Oxime Ligation: Reaction with hydroxylamines or aminooxy compounds to form a stable oxime bond.
-
Hydrazone Formation: Condensation with hydrazines or hydrazides to yield hydrazones.
-
Reductive Amination: Conversion of the ketone to a secondary or tertiary amine.
-
Thiazole Synthesis: Cyclization reactions to form thiazole-containing compounds.
These reactions are fundamental to the application of 4-acetylphenylalanine in various research and development areas, including the development of antibody-drug conjugates, site-specific protein labeling for imaging and functional studies, and the creation of novel therapeutic agents.[1][2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the synthesis of various 4-acetylphenylalanine derivatives.
Table 1: Oxime and Hydrazone Formation
| Derivative Type | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxime | Hydroxylamine hydrochloride | Sodium acetate | 2-Propanol | Reflux | 1 | ~55-60 | [3] |
| Oxime | Hydroxylamine-functionalized nitroxide | p-Methoxyaniline | Acetonitrile/Buffer | Room Temp | 12-24 | Not specified | [4] |
| Hydrazone | Hydrazine monohydrate | - | Toluene | Reflux | 12 | 52-58 | [3] |
| Hydrazone | Hydrazine monohydrate | - | 1,4-Dioxane | Reflux | 24 | 52-58 | [3] |
Table 2: Thiazole and Amide Derivatives
| Derivative Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiazole | 4-Substituted phenacyl bromides, Sodium acetate | Methanol, Water | Reflux | Not specified | 46-88 | [3] |
| N-acetyl-DL-phenylalanine | Acetic anhydride, Palladium on charcoal, Formic acid | Glacial acetic acid | 80 | 3 | 92 | [5] |
Experimental Protocols
General Protocol for Oxime Ligation
This protocol describes the formation of an oxime linkage with a 4-acetylphenylalanine-containing peptide or small molecule.
Materials:
-
4-acetylphenylalanine-containing substrate
-
Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorophore)
-
Aniline or p-phenylenediamine (catalyst)[6]
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Acetonitrile
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the 4-acetylphenylalanine-containing substrate in the sodium acetate buffer to a final concentration of 1-5 mM. A small amount of a co-solvent like acetonitrile may be used to aid dissolution.
-
Add a 1.5 to 2-fold molar excess of the aminooxy-functionalized molecule to the reaction mixture.
-
Prepare a fresh stock solution of the aniline catalyst in the reaction buffer. Add the catalyst to the reaction mixture to a final concentration of 10-100 mM.[6]
-
Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by LC-MS.
-
Upon completion, purify the desired oxime-linked product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
General Protocol for Hydrazone Formation
This protocol outlines the synthesis of a hydrazone derivative from a 4-acetylphenylalanine-containing compound.
Materials:
-
4-acetylphenylalanine-containing substrate
-
Hydrazine or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or a similar protic solvent
-
Glacial acetic acid (catalyst, optional)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the 4-acetylphenylalanine-containing substrate in ethanol in the reaction vessel.
-
Add a 1.2 to 2-fold molar excess of the hydrazine reagent.
-
If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for Reductive Amination
This protocol describes the conversion of the ketone in 4-acetylphenylalanine to an amine.
Materials:
-
4-acetylphenylalanine-containing substrate
-
Amine (e.g., ammonium acetate, a primary or secondary amine)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[7]
-
Methanol or dichloroethane
-
Molecular sieves (optional)
-
Stir plate and stir bar
Procedure:
-
Dissolve the 4-acetylphenylalanine-containing substrate and a 1.5 to 3-fold molar excess of the amine in the chosen solvent.
-
If using an ammonium salt or an amine hydrochloride, a mild base may be added to liberate the free amine.
-
Add a 1.5-fold molar excess of the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise to the reaction mixture.[7]
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow: Site-Specific Protein Labeling
The following diagram illustrates a typical workflow for the site-specific labeling of a protein using genetically incorporated 4-acetylphenylalanine.
Caption: Workflow for site-specific protein labeling with 4-acetylphenylalanine.
Signaling Pathway: EGFR Inhibition
This diagram depicts a simplified EGFR signaling pathway and its inhibition by a 4-acetylphenylalanine derivative.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA1231719A - Synthesis of phenyl alanine derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of propanoic acid derivatives for their antimicrobial and antifungal properties. The following sections detail the principles of common screening assays, step-by-step experimental procedures, and data interpretation.
Introduction
Propanoic acid and its derivatives are a class of compounds that have garnered significant interest for their potential as antimicrobial and antifungal agents.[1] Their broad-spectrum activity, coupled with their use as food preservatives, highlights their potential for further development in therapeutic applications.[1] The screening process is a critical first step in identifying promising lead compounds. This document outlines the standardized assays used to evaluate the efficacy of these derivatives against a panel of clinically relevant bacteria and fungi.
Key Screening Assays
Two primary methods are widely employed for the initial screening of propanoic acid derivatives:
-
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2][3] It is a quantitative assay that provides a precise measure of a compound's potency.
-
Agar Well Diffusion Assay: This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[4][5] It involves observing the zone of growth inhibition around a well containing the test compound. The size of the zone is indicative of the compound's activity.
Quantitative Data Summary
The antimicrobial and antifungal activities of various propanoic acid derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity of Propanoic Acid Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Propanoic Acid | - | - | 10 mM | - | [1] |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone 14 | 1 | <0.5 | 8 | - | [6] |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone 15 | 1 | <0.5 | 8 | - | [6] |
| 3-aryl-3-(furan-2-yl)propanoic acid 2d | 64 | - | 64-128 | - | |
| Schiff Base Derivative 15 | 1.61 (pMIC) | - | 1.61 (pMIC) | - | |
| Ester Derivative 19 | - | 1.72 (pMIC) | - | - | [7] |
Note: pMIC values are the negative logarithm of the molar MIC. A direct conversion to µg/mL requires the molecular weight of the specific compound, which is not always provided in the source. Higher pMIC indicates higher activity.
Table 2: Antifungal Activity of Propanoic Acid Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Candida auris | Reference(s) |
| Propanoic Acid | 10 mM | - | - | [1] |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone 14 | 8 | - | 32 | [6] |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone 16 | 8 | - | 32 | [6] |
| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | 64 | - | - | |
| Schiff Base Derivative 10 | 1.93 (pMIC) | 1.93 (pMIC) | - | [8] |
Note: pMIC values are the negative logarithm of the molar MIC. A direct conversion to µg/mL requires the molecular weight of the specific compound, which is not always provided in the source. Higher pMIC indicates higher activity.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol details the steps for determining the MIC of propanoic acid derivatives against bacterial and fungal strains.
Materials:
-
96-well microtiter plates
-
Test propanoic acid derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional, for quantitative growth assessment)
-
Positive control (e.g., Norfloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle solvent, e.g., DMSO)
Procedure:
-
Preparation of Test Compounds: Dissolve the propanoic acid derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, including positive and negative control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and C. albicans) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader to measure optical density.
Protocol 2: Agar Well Diffusion Assay
This protocol provides a method for the preliminary screening of the antimicrobial activity of propanoic acid derivatives.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Test propanoic acid derivatives
-
Positive and negative controls
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension as described in the broth microdilution protocol (0.5 McFarland).
-
Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a lawn of microbial growth.[4]
-
Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch wells into the agar.[4]
-
Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved propanoic acid derivative into each well.[3] Also, add positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates higher antimicrobial activity.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for antimicrobial screening of propanoic acid derivatives.
Antifungal Signaling Pathway of Propanoic Acid
The antifungal activity of propanoic acid against fungi like Candida albicans is mediated through the induction of apoptosis.[8][9][10] This process involves mitochondrial dysfunction.[8][9][10]
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. webcentral.uc.edu [webcentral.uc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1, Flow diagram of the study selection process - WHO Guidelines on Use of Medically Important Antimicrobials in Food-Producing Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A novel fungal killing mechanism of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Click Chemistry Using 4-acetylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and protocols for the site-specific incorporation of the non-canonical amino acid 4-acetylphenylalanine (pAcPhe) into proteins in vivo and its subsequent bioorthogonal ligation. This powerful technique enables precise protein modification for a wide range of applications in basic research and therapeutic development.
Introduction
The ability to modify proteins at specific sites within a living organism is a transformative tool in chemical biology and drug development. Traditional methods for protein labeling often lack specificity, leading to heterogeneous products. The genetic incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functional groups offers a robust solution for precise, site-specific protein engineering.[1][2][3]
4-acetylphenylalanine (pAcPhe) is a phenylalanine analog bearing a ketone group.[1][2][3] This ketone handle is chemically inert to the functional groups found in the 20 canonical amino acids, making it an ideal bioorthogonal moiety for specific chemical reactions within a complex biological environment.[1][2][3] The most common reaction involving the ketone group of pAcPhe is its condensation with a hydroxylamine or hydrazide-functionalized molecule to form a stable oxime or hydrazone linkage, respectively.[4][5] This reaction is a type of "click chemistry" due to its high efficiency, specificity, and biocompatibility.[6][7][8]
This technology allows for the site-specific attachment of a wide variety of probes and functional molecules, including fluorescent dyes, biotin tags, spin labels, and therapeutic payloads, to a target protein in vivo or in vitro.[3][4][9]
Principle of the Method
The site-specific incorporation of 4-acetylphenylalanine relies on the expansion of the genetic code.[3] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair are used to recognize the amber stop codon (UAG) and insert pAcPhe at that specific position during protein translation.[3] The ketone group introduced into the protein at the desired location can then be selectively reacted with a probe containing a hydroxylamine or hydrazide group.
Caption: Genetic incorporation of 4-acetylphenylalanine.
The ketone-bearing protein is then subjected to a bioorthogonal reaction with a functionalized probe. The most common reaction is the formation of an oxime bond with a hydroxylamine-containing molecule.
Caption: Oxime ligation reaction.
Applications
The ability to site-specifically label proteins with pAcPhe has numerous applications:
-
Fluorescent Labeling: For imaging protein localization and trafficking within cells.[4]
-
Site-Directed Spin Labeling (SDSL): For studying protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy.[1][2][3]
-
Biophysical Probes: Introduction of probes to study protein-protein interactions and protein function.[4]
-
Antibody-Drug Conjugates (ADCs): Precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein Immobilization: Site-specific attachment of proteins to solid supports for various biotechnological applications.
Quantitative Data Summary
The efficiency of pAcPhe incorporation and subsequent labeling can vary depending on the protein, the expression system, and the specific labeling conditions. The following table summarizes typical quantitative data reported in the literature.
| Parameter | Typical Value | Notes | Reference |
| pAcPhe Incorporation Yield | 5-50 mg/L of culture | Highly dependent on the protein and expression conditions. | [3] |
| Labeling Efficiency | >75% | Can approach quantitative labeling under optimized conditions. | [4][5] |
| Reaction pH (Oxime Ligation) | 4.0 - 5.0 | Mildly acidic conditions are optimal for oxime formation. | [3] |
| Reaction Temperature | 25 - 37 °C | Reaction proceeds efficiently at or near room temperature. | [3] |
| Reaction Time | 2 - 12 hours | Varies with reactant concentrations and temperature. |
Experimental Protocols
This protocol details the steps for expressing a protein of interest containing pAcPhe at a specific site.
Materials and Reagents:
-
Expression plasmid for the gene of interest with a TAG amber codon at the desired position.
-
pEVOL-pAcPhe plasmid (contains the orthogonal tRNA/aaRS pair).
-
E. coli expression strain (e.g., BL21(DE3)).
-
4-acetylphenylalanine (pAcPhe).
-
LB medium and LB agar plates.
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
-
Standard buffers for protein purification (e.g., Ni-NTA purification buffers).
Procedure:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in your gene of interest using site-directed mutagenesis.
-
Verify the mutation by DNA sequencing.[3]
-
-
Transformation:
-
Protein Expression:
-
Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate a larger volume of LB medium (e.g., 1 L) with antibiotics.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add 4-acetylphenylalanine to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG (final concentration 0.5-1 mM) and L-arabinose (final concentration 0.02%).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Caption: Experimental workflow.
This protocol describes the labeling of the purified protein containing pAcPhe with a hydroxylamine-functionalized probe.
Materials and Reagents:
-
Purified protein containing 4-acetylphenylalanine.
-
Hydroxylamine-functionalized probe (e.g., fluorescent dye, biotin).
-
Labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 4.5).
-
(Optional) Aniline catalyst (prepare a fresh stock solution).
-
Desalting column or dialysis membrane for removing excess probe.
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the purified pAcPhe-containing protein (to a final concentration of 10-100 µM) with the labeling buffer.
-
Add the hydroxylamine-functionalized probe to a final concentration of 1-10 mM (a 10-100 fold molar excess over the protein).
-
-
Catalysis (Optional but Recommended):
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle agitation. The optimal time and temperature may need to be determined empirically for each specific protein and probe.
-
-
Removal of Excess Probe:
-
After the incubation period, remove the unreacted probe using a desalting column, dialysis, or buffer exchange with a centrifugal concentrator.
-
-
Analysis of Labeling Efficiency:
-
Analyze the labeled protein by SDS-PAGE. Successful labeling can often be visualized by fluorescence imaging of the gel (if a fluorescent probe was used).
-
Confirm the labeling and determine the efficiency using mass spectrometry.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein expression | Toxicity of the non-canonical amino acid or the expressed protein. | Lower the induction temperature and/or the inducer concentration. Use a different expression strain. |
| No incorporation of pAcPhe | Inefficient tRNA/aaRS pair. Problems with pAcPhe uptake. | Sequence the pEVOL plasmid to ensure its integrity. Increase the concentration of pAcPhe in the medium. |
| Low labeling efficiency | Suboptimal reaction conditions (pH, temperature, time). Steric hindrance at the labeling site. | Optimize the pH of the labeling buffer (try a range from 4.0 to 5.5). Increase the reaction time and/or temperature. Add aniline as a catalyst. Choose a different site for pAcPhe incorporation. |
| Protein precipitation during labeling | Low protein stability at acidic pH. | Perform the labeling reaction at a higher pH (e.g., 6.0), but be aware that the reaction rate will be slower. Screen for buffer additives that improve protein stability. |
By following these protocols and considering the provided quantitative data, researchers can effectively utilize 4-acetylphenylalanine for site-specific protein modification, opening up a wide array of possibilities for studying and engineering proteins.
References
- 1. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new strategy for the site-specific modification of proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new strategy for the site-specific modification of proteins in vivo. | Semantic Scholar [semanticscholar.org]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 8. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-acetylphenyl)-2-aminopropanoic Acid Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary focus of the research highlighted herein is on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which have shown significant cytotoxic activity against human lung adenocarcinoma (A549) cells.[1][2] These compounds are presented as promising candidates for the development of novel anticancer therapies.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of the most potent 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Notes |
| 21 | Carboxylic acid with hydroxyimino fragment | A549 | 5.42 | Surpassed the efficacy of cisplatin.[1][2] |
| 22 | Carboxylic acid with hydroxyimino fragment | A549 | 2.47 | Exhibited the most potent cytotoxicity.[1][2] |
| Cisplatin | Standard Chemotherapeutic Agent | A549 | >5.42 | Used as a comparator in the study.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to evaluate the in vitro efficacy of 3-(4-acetylphenyl)-2-aminopropanoic acid derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to determine the cytotoxic effects of the test compounds.
1. Materials:
-
Human lung adenocarcinoma cell line (A549)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compounds (derivatives of 3-(4-acetylphenyl)-2-aminopropanoic acid)
-
Control drugs (e.g., Cisplatin, Doxorubicin)
2. Cell Culture and Seeding:
-
Maintain A549 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare stock solutions of the test compounds and control drugs in DMSO.
-
Create a series of dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
4. MTT Assay and Data Analysis:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to investigate the effect of the compounds on key proteins in signaling pathways potentially modulated by the derivatives, such as the EGFR and PI3K-AKT-mTOR pathways.
1. Materials:
-
A549 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, SIRT2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Experimental Procedure:
-
Seed and treat A549 cells with the test compounds at the desired concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
Visualizations
Proposed Signaling Pathways
The following diagram illustrates the potential signaling pathways targeted by 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, as suggested by in silico and in vitro studies.[1]
Caption: Putative signaling pathways targeted by the compounds.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro evaluation of 3-(4-acetylphenyl)-2-aminopropanoic acid derivatives.
Caption: General workflow for in vitro compound evaluation.
References
Application Notes and Protocols for HPLC Purification of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of unnatural amino acids using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for ensuring the purity and chirality of these critical components in research, discovery, and pharmaceutical development.
Chiral HPLC for Enantiomeric Purity Analysis and Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of enantiomers of unnatural amino acids. The biological activity of chiral molecules often resides in a single enantiomer, making enantiomeric purity a critical quality attribute. Direct separation on a Chiral Stationary Phase (CSP) is a widely used method, relying on the formation of transient diastereomeric complexes between the amino acid enantiomers and the chiral selector on the CSP.
Application Note:
This protocol is designed for the analytical determination of enantiomeric excess (ee) and the semi-preparative separation of unnatural amino acid enantiomers. The use of a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, allows for the direct analysis of underivatized amino acids, which is advantageous as it avoids derivatization steps that can introduce impurities or risk racemization.[1] Crown ether-based CSPs are also highly effective for the separation of D- and L-amino acid enantiomers.[2] For protected amino acids, such as N-Fmoc derivatives, polysaccharide-based CSPs under reversed-phase conditions provide excellent baseline resolution.[3]
Experimental Protocol: Chiral Separation of Underivatized Unnatural Amino Acids
This protocol details the direct enantioseparation of a racemic or enantiomerically-enriched unnatural amino acid sample.
1. Materials and Equipment:
- HPLC System with a UV or Mass Spectrometry (MS) detector.
- Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC® T).
- HPLC grade Methanol, Water, and Formic Acid.
- Unnatural amino acid sample.
2. Mobile Phase Preparation:
- Prepare a mobile phase consisting of Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v).[1] The optimal ratio may vary depending on the specific amino acid.
- Degas the mobile phase by sonication or vacuum filtration before use.
3. Sample Preparation:
- Dissolve the unnatural amino acid sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[1]
- Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
- Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.
- Mobile Phase: Isocratic elution with Water:Methanol:Formic Acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm or MS.
- Injection Volume: 10 µL.
5. Data Analysis:
- Integrate the peak areas for the D- and L-enantiomers (AreaD and AreaL).
- Calculate the enantiomeric excess (% ee) using the formula: % ee = [(|AreaL - AreaD|) / (AreaL + AreaD)] x 100.
Quantitative Data Summary: Chiral HPLC Separation
| Unnatural Amino Acid | Column Type | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Purity/ee (%) | Reference |
| Various Non-Proteinogenic Amino Acids | Sumichiral OA-5000 (Ligand-Exchange) | Aqueous CuSO4 with 0-20% 2-propanol | 1.0 | Good to Excellent | >99 | [4][5] |
| N-Fmoc α-Amino Acids | Lux Polysaccharide-based CSP | Reversed-phase | 1.0 | Baseline | >99 | [3] |
| Underivatized Amino Acids | Astec CHIROBIOTIC® T (Macrocyclic Glycopeptide) | Water:Methanol:Formic Acid | 1.0 | Baseline | >99 | |
| Proteinogenic and Non-proteinogenic Amino Acids | Crownpak CR-I (+) (Crown Ether) | Perchloric acid solution with MeOH | 0.4 | 1.99 - 9.26 | >99 | [2] |
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining the enantiomeric purity of unnatural amino acids using chiral HPLC.
Reversed-Phase HPLC for Purification of Modified and Hydrophobic Unnatural Amino Acids
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and versatile technique for the purification of a wide range of molecules, including unnatural amino acids, particularly those that are hydrophobic or have been modified with protecting groups. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Application Note:
This protocol is suitable for the preparative purification of unnatural amino acids from crude reaction mixtures.[6][7] It is particularly effective for compounds containing hydrophobic moieties, such as Fmoc- or Boc-protecting groups. The use of a C18 column and a water/acetonitrile gradient with an ion-pairing agent like trifluoroacetic acid (TFA) is a standard approach.[8] The goal is to achieve high purity (>95%) for subsequent use in peptide synthesis or other applications.
Experimental Protocol: Preparative RP-HPLC Purification
This protocol describes the purification of a crude, modified unnatural amino acid.
1. Materials and Equipment:
- Preparative HPLC System with a UV detector.
- C18 Reversed-Phase Preparative Column (e.g., 20 mm x 150 mm, 5 µm).[7]
- HPLC grade Acetonitrile (ACN), Water, and Trifluoroacetic Acid (TFA).
- Crude unnatural amino acid sample.
- Lyophilizer or rotary evaporator.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Degas both mobile phases before use.
3. Sample Preparation:
- Dissolve the crude sample in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B or DMSO.[7]
- Filter the sample to remove any particulate matter.
4. HPLC Conditions:
- Column: C18 preparative column.
- Mobile Phase Gradient: A linear gradient from a low percentage of B to a higher percentage, optimized based on analytical scouting runs (e.g., 5% to 95% B over 30 minutes).
- Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).
- Detection: UV at a wavelength where the compound absorbs (e.g., 220 nm for peptide bonds, 280 nm for aromatic groups).[7]
- Fraction Collection: Collect fractions corresponding to the main peak.
5. Post-Purification Processing:
- Analyze the collected fractions by analytical HPLC to confirm purity.
- Pool the pure fractions.
- Remove the organic solvent using a rotary evaporator.
- Lyophilize the aqueous solution to obtain the purified amino acid as a solid.
Quantitative Data Summary: Preparative RP-HPLC
| Unnatural Amino Acid Type | Column Type | Gradient (ACN in H2O w/ 0.1% TFA) | Purity (%) | Yield (%) | Reference |
| Modified Threonine (Azide-tagged, Fmoc-protected) | C18 AQ | 45-65% over 12 min | >95 | Not Specified | [7] |
| Synthetic Peptides (containing unnatural amino acids) | C18 | Optimized linear gradient | >95 | Not Specified | [9] |
| General Peptides and Proteins | Wide-pore C18, C8, or C4 | Optimized linear gradient | >98 | High | [8] |
Logical Relationship for RP-HPLC Purification
Caption: Logical workflow for the preparative purification of unnatural amino acids by RP-HPLC.
Ion-Exchange Chromatography for Isolation from Complex Mixtures
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. It is a robust method for the purification of amino acids, which are zwitterionic and can carry a net positive, negative, or neutral charge depending on the pH of the mobile phase.[10][11]
Application Note:
This protocol is particularly useful for isolating unnatural amino acids from complex biological matrices or from reaction mixtures containing other charged species.[12] The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the target amino acid and the desired pH of the separation. By manipulating the pH and ionic strength of the mobile phase, selective binding and elution of the target amino acid can be achieved.
Experimental Protocol: Ion-Exchange Chromatography
This protocol outlines the separation of an unnatural amino acid from a mixture using a cation-exchange column.
1. Materials and Equipment:
- HPLC or FPLC system.
- Cation-exchange column.
- Buffers of varying pH and salt concentrations.
- Unnatural amino acid mixture.
2. Column Equilibration:
- Equilibrate the cation-exchange column with a low ionic strength buffer at a pH below the pI of the target amino acid. This ensures the amino acid has a net positive charge and will bind to the negatively charged stationary phase.
3. Sample Loading:
- Dissolve the sample in the equilibration buffer.
- Load the sample onto the column.
- Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.
4. Elution:
- Elute the bound amino acids using either a salt gradient (increasing ionic strength) or a pH gradient (increasing pH).
- Salt Gradient: Gradually increase the salt concentration (e.g., 0 to 1 M NaCl) in the mobile phase. The increasing salt concentration will compete with the bound amino acids for the charged sites on the resin, causing them to elute.
- pH Gradient: Gradually increase the pH of the mobile phase. As the pH approaches and surpasses the pI of the amino acid, its net charge will decrease and become negative, causing it to detach from the cation-exchange resin.
- Collect fractions throughout the elution process.
5. Analysis and Desalting:
- Analyze the collected fractions for the presence of the target amino acid using an appropriate method (e.g., analytical HPLC, ninhydrin assay).
- Pool the fractions containing the purified amino acid.
- If a salt gradient was used for elution, the sample will need to be desalted, for example, by dialysis, size-exclusion chromatography, or reversed-phase chromatography.
Quantitative Data Summary: Ion-Exchange Chromatography
| Analyte Type | Column Type | Elution Method | Purity (%) | Recovery (%) | Reference |
| Protein Hydrolysates | Cation-Exchange | pH and Salt Gradient | High | High | [12] |
| Free Amino Acids in Biological Fluids | Cation-Exchange (Lithium buffer system) | pH Gradient | High | High | [12] |
| General Proteins and Peptides | Anion or Cation Exchange | Salt or pH Gradient | >95 | >90 | [10][11] |
Signaling Pathway for Ion-Exchange Chromatography
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. hplc.eu [hplc.eu]
- 9. ualberta.ca [ualberta.ca]
- 10. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. 193.16.218.141 [193.16.218.141]
Application Notes and Protocols: The Use of 4-acetylphenylalanine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-acetyl-L-phenylalanine (4-AcPhe) is a non-canonical amino acid that has emerged as a powerful and versatile tool in medicinal chemistry and chemical biology.[1][2] Its unique structure, featuring a ketone group on the phenyl ring, provides a bioorthogonal handle for a variety of chemical modifications.[3][4] This allows for the site-specific incorporation of probes, tags, and therapeutic agents into peptides and proteins. The ability to precisely engineer biomolecules has significant implications for drug discovery and development, enabling the creation of novel therapeutics with enhanced properties.[5][6] This document provides an overview of the key applications of 4-AcPhe, detailed experimental protocols, and relevant quantitative data to facilitate its use in a research setting.
Key Applications in Medicinal Chemistry
The utility of 4-acetylphenylalanine stems from the chemical reactivity of its ketone side chain, which is absent in the 20 canonical amino acids. This allows for chemoselective reactions to be performed on proteins, even in complex biological environments.[3][7]
Bioorthogonal Labeling and Bioconjugation
The ketone group of 4-AcPhe can undergo condensation reactions with hydroxylamines or hydrazides to form stable oxime or hydrazone linkages, respectively.[4] This bioorthogonal reaction is highly specific and can be performed under physiological conditions without interfering with native biological processes.[7][8] This enables the site-specific labeling of proteins for various applications:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in living cells.[5]
-
Biophysical Probes: Introduction of spin labels for studying protein structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4]
-
Affinity Tags: Conjugation of biotin or other affinity handles for protein purification and enrichment.[4]
-
Drug Delivery: Attachment of small molecule drugs or targeting ligands.[5]
The workflow for bioorthogonal labeling of a protein containing 4-AcPhe is depicted below.
Photo-Crosslinking for Target Identification
Photo-crosslinking is a powerful technique to identify and map protein-protein or protein-drug interactions.[9] While 4-AcPhe itself is not strongly photoreactive, related unnatural amino acids with photoreactive moieties, such as p-azido-L-phenylalanine (azF) or p-benzoyl-L-phenylalanine (BPA), are commonly used.[9][10][11] Upon exposure to UV light, these amino acids form highly reactive nitrene or carbene species that can covalently bond with nearby molecules.[9][12] This allows for the "capture" of transient interactions for subsequent identification by mass spectrometry. The general principle of using a photoreactive amino acid to study interactions is outlined below.
Development of Kinase Inhibitors
Kinase inhibitors are a major class of therapeutic agents, particularly in oncology.[13] While most inhibitors target the highly conserved ATP-binding pocket, substrate-competitive inhibitors offer an alternative approach with potentially greater selectivity.[14] Phenylalanine derivatives have been used as scaffolds to design such inhibitors. By incorporating a reactive electrophile, such as a vinyl ketone, onto a phenylalanine core, covalent inhibitors can be created that irreversibly bind to nucleophilic residues (like cysteine) near the substrate-binding site of certain kinases.[14] This strategy has been successfully applied to develop inhibitors for kinases like AKT.[14]
Site-Specific Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, offering a targeted approach to cancer therapy.[15][16] Traditional ADC production methods result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs). The genetic incorporation of 4-AcPhe allows for the creation of homogenous ADCs with a precise DAR, as the drug can be conjugated specifically at the engineered sites.[6] This leads to improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy.[17][18]
Quantitative Data Summary
The following table summarizes key properties and reaction conditions related to 4-acetylphenylalanine and its applications.
| Feature | Description | Value/Condition | Reference |
| Molecular Weight | C₁₁H₁₃NO₃ | 207.23 g/mol | [2] |
| CAS Number | L-4-Acetylphenylalanine | 122555-04-8 | [1][2] |
| Genetic Incorporation | System for incorporation into proteins | Orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair | [3][6] |
| Oxime Ligation pH | Optimal pH range for efficient conjugation | 4.0 - 6.0 | [4] |
| Oxime Ligation Temp. | Optimal temperature for the reaction | 25 - 37 °C | [4] |
| Oxime Ligation Catalyst | Optional catalyst to accelerate the reaction | p-methoxyaniline | [4] |
| Mass Shift (Oxime) | Mass addition upon reaction with a hydroxylamine probe | + Mass of Probe - 18.01 Da (loss of H₂O) | [4] |
| Mass Shift (K1 Label) | Mass addition for the K1 spin label via oxime ligation | ~167 amu | [4] |
Experimental Protocols
Protocol 1: Genetic Incorporation of 4-AcPhe into Proteins in E. coli
This protocol is adapted from methods for incorporating unnatural amino acids (UAAs) into proteins expressed in E. coli.[3][4]
1. Materials:
-
Expression vector for the protein of interest, containing a gene with a site-specifically introduced amber stop codon (TAG) and an antibiotic resistance marker (e.g., ampicillin).[4]
-
pEVOL or similar plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for 4-AcPhe (often with a different resistance marker, e.g., chloramphenicol).
-
E. coli expression strain (e.g., DH10B).
-
L-4-Acetylphenylalanine (4-AcPhe).
-
Standard cell culture media (e.g., LB or autoinduction media) and antibiotics.
2. Procedure:
-
Plasmid Preparation: Introduce an amber stop codon (TAG) at the desired site in your gene of interest using site-directed mutagenesis.
-
Transformation: Co-transform the expression vector and the pEVOL-pAcPheRS plasmid into a suitable E. coli expression strain.
-
Cell Culture:
-
Inoculate a 5 mL starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of expression media (e.g., autoinduction media) containing antibiotics and 1-2 mM 4-AcPhe.[19]
-
-
Protein Expression: Incubate the culture at 37°C with shaking for 24-30 hours or follow standard induction protocols (e.g., with IPTG) if using non-autoinduction media.[19]
-
Harvest and Purification: Harvest the cells by centrifugation. Purify the 4-AcPhe-containing protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Confirm the successful incorporation of 4-AcPhe by mass spectrometry (e.g., ESI-MS), expecting a mass increase corresponding to the difference between 4-AcPhe (207.23 Da) and the canonical amino acid it replaced (e.g., Phenylalanine, 165.19 Da).[4][19]
Protocol 2: Oxime Ligation for Site-Specific Protein Labeling
This protocol describes the labeling of a purified protein containing 4-AcPhe with a hydroxylamine-functionalized probe.[4]
1. Materials:
-
Purified protein containing 4-AcPhe (~1 mg).
-
Labeling Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0.
-
Hydroxylamine-functionalized probe (e.g., fluorescent dye, biotin). Prepare a concentrated stock solution (e.g., 1 M in DMSO or acetonitrile).
-
(Optional) Catalyst: p-methoxyaniline. Prepare a 4 M stock solution in acetonitrile.
-
Desalting columns or membrane concentrators for purification.
2. Procedure (with aniline catalysis):
-
Deoxygenate Buffer: Purge the labeling buffer with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially if the probe is sensitive.
-
Dissolve Protein: Dissolve the lyophilized protein in the deoxygenated labeling buffer to a final concentration of at least 100 µM.
-
Add Catalyst: Add the p-methoxyaniline stock solution to a final concentration of 10 mM. Mix gently.[4]
-
Add Probe: Add the hydroxylamine probe stock solution to a final concentration of 5-10 mM (a significant molar excess).
-
Reaction: Flush the headspace of the reaction tube with inert gas, seal tightly, and incubate at room temperature (or 37°C for uncatalyzed reactions) for 12-24 hours.[4] Protect from light if the probe is light-sensitive.
-
Purification: Remove the excess, unreacted probe and catalyst by size-exclusion chromatography (e.g., PD-10 desalting column) or repeated buffer exchange using a membrane concentrator.[4]
-
Analysis: Confirm successful labeling by ESI-MS, looking for the expected mass addition. The extent of labeling can also be quantified using UV-Vis spectroscopy if the probe has a distinct absorbance signature.
Protocol 3: Characterization by Mass Spectrometry
1. Sample Preparation:
-
After protein purification or labeling, buffer-exchange the sample into a volatile buffer (e.g., 20 mM ammonium acetate) or pure water. For ESI-MS, adding 0.1% formic acid can improve ionization.[19]
2. ESI-MS Analysis:
-
Analyze the intact protein using Electrospray Ionization Mass Spectrometry (ESI-MS).[4]
-
The resulting charge state envelope is deconvoluted to determine the average mass of the protein.
-
Compare the observed mass to the theoretical mass to confirm the incorporation of 4-AcPhe or the successful conjugation of a probe. The mass of 4-AcPhe is 207.09 Da (monoisotopic).
3. Peptide Mapping (for site verification):
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptide containing the 4-AcPhe modification and confirm its location within the protein sequence.
Conclusion
4-acetylphenylalanine is a powerful building block that significantly expands the toolkit of medicinal chemists. Its ability to be genetically encoded and to undergo bioorthogonal reactions provides a means for precise, site-specific modification of proteins.[1][3][5] This enables the development of next-generation therapeutics like homogenous ADCs, the design of novel kinase inhibitors, and the detailed study of biological interactions through labeling and crosslinking studies.[14][15] The protocols and data provided herein serve as a starting point for researchers looking to harness the potential of this versatile unnatural amino acid in their drug discovery and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems - Profacgen [profacgen.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–Drug Conjugates for Cancer Therapy [mdpi.com]
- 16. Antibody Drug Conjugates | BroadPharm [broadpharm.com]
- 17. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells | PLOS One [journals.plos.org]
- 18. Synthesis and Characterization of Antibody Drug Conjugates | Malvern Panalytical [malvernpanalytical.com]
- 19. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Protein Functionality: Application Notes and Protocols for Non-Canonical Amino Acid Mutagenesis with p-Acetylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling the introduction of novel chemical functionalities for a wide range of applications. This document provides detailed application notes and experimental protocols for the mutagenesis of proteins with the ncAA p-acetylphenylalanine (pAcF), a versatile tool for protein engineering and bioconjugation.
The ketone group on the side chain of pAcF serves as a bioorthogonal chemical handle, allowing for the site-specific labeling of proteins with a variety of probes, including fluorophores, biotin, and spin labels.[1] This technology has significant implications for studying protein structure and function, mapping protein-protein interactions, and developing novel therapeutics such as antibody-drug conjugates (ADCs).[2][3]
Principle of pAcF Incorporation
The incorporation of pAcF into a target protein is achieved through the suppression of an amber stop codon (UAG) in the gene of interest.[4] This process requires an orthogonal translation system consisting of a unique aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This aaRS/tRNA pair is engineered to be specific for pAcF and not to be recognized by the host cell's endogenous translational machinery.[1] When the ribosome encounters the UAG codon, the orthogonal tRNA charged with pAcF is delivered, resulting in the incorporation of the ncAA into the growing polypeptide chain.
Applications of p-Acetylphenylalanine Mutagenesis
The unique chemical reactivity of the ketone group in pAcF opens up a vast array of applications in research and drug development:
-
Site-Specific Protein Labeling: The ketone group can be selectively reacted with hydroxylamine-containing probes to attach fluorescent dyes for imaging, biotin for affinity purification, or spin labels for structural studies using electron paramagnetic resonance (EPR).[1][5]
-
Protein-Protein Interaction Studies: pAcF can be used as a photocrosslinking agent to capture transient protein-protein interactions. Upon exposure to UV light, the ketone group can form a covalent bond with interacting partners, allowing for their identification and characterization.
-
Enzyme Engineering: The introduction of pAcF can be used to modulate enzyme activity or to introduce novel catalytic functionalities.[5]
-
Antibody-Drug Conjugates (ADCs): The site-specific incorporation of pAcF into antibodies allows for the precise attachment of cytotoxic drugs, leading to the development of more homogeneous and potent ADCs with improved therapeutic indices.[2]
-
Biomaterial Science: Proteins containing pAcF can be used to create novel biomaterials with tailored properties through site-specific crosslinking and functionalization.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for pAcF incorporation and an example of its application in studying protein-protein interactions.
Caption: Experimental workflow for the incorporation of p-acetylphenylalanine.
Caption: Application of pAcF for photocrosslinking to identify protein interactions.
Quantitative Data Summary
The efficiency of pAcF incorporation and subsequent labeling can vary depending on the protein, the expression system, and the specific protocol used. However, high efficiencies are achievable with optimization.
| Parameter | Typical Value | Notes | Reference |
| Protein Yield (Single pAcF) | 5-20 mg/L of culture | Highly dependent on the protein and expression conditions. Yields are typically lower than for wild-type protein. | [2] |
| Incorporation Efficiency | 20-80% | Can be optimized by adjusting codon context and using engineered E. coli strains. | [2][4] |
| Multi-site Incorporation Yield | Decreases with the number of pAcF sites | For sfGFP, yield for 2 pAcF sites is ~50% of single site, and for 5 sites is ~10%. | [2] |
| Labeling Efficiency | >95% | With hydroxylamine probes under optimized conditions (pH 4-6, with or without catalyst). | [1] |
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Stop Codon (TAG)
This protocol outlines the introduction of a TAG codon at the desired site in the target gene using a standard site-directed mutagenesis kit (e.g., QuikChange by Agilent).
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired TAG mutation, centered in the primer. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Reaction: Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of template DNA (5-50 ng)
-
1 µL of PfuUltra HF DNA polymerase
-
Add dH₂O to a final volume of 50 µL.
-
-
Thermal Cycling:
-
95°C for 30 sec (1 cycle)
-
95°C for 30 sec, 55°C for 1 min, 68°C for 1 min/kb of plasmid length (18 cycles)
-
68°C for 7 min (1 cycle)
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA. Plate on LB agar plates containing the appropriate antibiotic.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.
Protocol 2: Expression of pAcF-Containing Protein in E. coli
This protocol describes the co-transformation and expression of the target protein and the orthogonal tRNA/aaRS pair.
-
Plasmids:
-
Expression plasmid containing the target gene with the TAG codon (e.g., in a pET vector with ampicillin resistance).
-
pEVOL-pAcF plasmid (or similar, e.g., pSUPAR) encoding the orthogonal tRNA and aaRS for pAcF (with chloramphenicol resistance).[1]
-
-
Co-transformation: Co-transform chemically competent E. coli BL21(DE3) cells with both the expression plasmid and the pEVOL-pAcF plasmid. Plate on LB agar plates containing 100 µg/mL ampicillin and 34 µg/mL chloramphenicol. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate 1 L of LB medium (with both antibiotics) with the starter culture.
-
Growth and Induction:
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.7.
-
Add p-acetylphenylalanine to a final concentration of 1 mM (from a 100 mM stock solution in 1 M NaOH).
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).
-
Continue to shake the culture overnight at 30°C.
-
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 3: Purification of pAcF-Containing Protein
This is a general protocol for the purification of a His-tagged protein. The specific buffers and conditions may need to be optimized for the target protein.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or with a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE and confirm the incorporation of pAcF by mass spectrometry.
Protocol 4: Labeling of pAcF-Containing Protein with a Hydroxylamine Probe
This protocol describes the oxime ligation reaction between the ketone group of pAcF and a hydroxylamine-functionalized probe.[1]
-
Reaction Buffer: Prepare a labeling buffer. For standard labeling, a buffer at pH 4.0-4.5 is optimal (e.g., 50 mM sodium phosphate, 25 mM NaCl, pH 4.0). For proteins that are unstable at low pH, a buffer at pH 6.0-7.0 can be used in the presence of an aniline catalyst.[1]
-
Protein and Probe Preparation:
-
Adjust the concentration of the purified pAcF-containing protein to 0.1-1 mM in the chosen labeling buffer.
-
Prepare a stock solution of the hydroxylamine probe (e.g., a fluorescent dye with a hydroxylamine group) in a compatible solvent (e.g., DMSO).
-
-
Labeling Reaction:
-
Removal of Excess Probe: Remove the unreacted probe by size exclusion chromatography, dialysis, or using a spin concentrator with repeated buffer washes.
-
Verification of Labeling: Confirm the successful labeling of the protein by mass spectrometry (observing a mass shift corresponding to the probe) and/or by detecting the specific property of the attached probe (e.g., fluorescence).
References
- 1. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Acetylphenylalanine Derivatives in 3D Spheroid Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cancer models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a more accurate platform for preclinical drug screening compared to traditional 2D cell cultures.[1] This document provides detailed application notes and experimental protocols for the utilization of acetylphenylalanine derivatives in these advanced in vitro systems. Notably, certain derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid have demonstrated cytotoxic effects in 3D lung cancer spheroids, suggesting their potential as novel anti-cancer agents.[2][3][4] These compounds have been shown to induce cell death and are proposed to target key signaling pathways, including those involving Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[2][4]
Data Presentation
The following tables summarize the cytotoxic activity of selected acetylphenylalanine derivatives in 3D cancer spheroid models. The data is compiled from published studies and presented for comparative analysis.
Table 1: Cytotoxicity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives in A549 Lung Cancer Spheroids
| Compound ID | Derivative Type | Concentration (µM) | Observation in 3D Spheroids |
| 21 | Oxime | 100 | Induction of cell death[2][3] |
| 22 | Oxime | 100 | Induction of cell death[2][3] |
| 25 | Carbohydrazide | 100 | Pronounced cytotoxic effects[2] |
| 26 | Carbohydrazide | 100 | Pronounced cytotoxic effects[2] |
| Cisplatin | Control | 100 | Standard chemotherapeutic agent[2] |
Note: The referenced studies qualitatively describe the induction of cell death. Specific quantitative cytotoxicity values (e.g., IC50) for these compounds in 3D spheroids were not provided in the search results. The table reflects the observed effects at the tested concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the application and evaluation of acetylphenylalanine derivatives in 3D spheroid cancer models.
Protocol 1: 3D Cancer Spheroid Formation (Agarose-Based Method)
This protocol describes the generation of uniform tumor spheroids using agarose-coated plates, a method suitable for assessing the efficacy of acetylphenylalanine derivatives.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Agarose
-
Sterile PBS
-
96-well flat-bottom plates
Procedure:
-
Prepare Agarose Solution: Dissolve 1.5% (w/v) agarose in serum-free culture medium or PBS by autoclaving.
-
Coat Plates: While the agarose solution is still molten (around 40-60°C), dispense 50 µL into each well of a 96-well plate.
-
Solidify: Allow the agarose to solidify at room temperature for at least 30 minutes.
-
Cell Seeding: Trypsinize and count the cancer cells. Prepare a single-cell suspension in complete culture medium.
-
Spheroid Formation: Seed the desired number of cells (e.g., 5,000 cells/well) in 200 µL of medium on top of the solidified agarose.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids will typically form within 48-72 hours.[2]
Protocol 2: Treatment of 3D Spheroids with Acetylphenylalanine Derivatives
Materials:
-
Pre-formed 3D cancer spheroids in a 96-well plate
-
Acetylphenylalanine derivatives (e.g., compounds 21, 22, 25, 26)
-
Control compound (e.g., Cisplatin)
-
Complete cell culture medium
Procedure:
-
Prepare Drug Dilutions: Prepare a series of concentrations for the test compounds and the control drug in complete culture medium.
-
Treatment: Carefully remove half of the medium (100 µL) from each well containing a spheroid and replace it with 100 µL of the appropriate drug dilution.
-
Incubation: Return the plate to the incubator and expose the spheroids to the treatment for the desired duration (e.g., 24, 48, or 72 hours).[2]
Protocol 3: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.
Materials:
-
Treated 3D spheroids
-
LDH Cytotoxicity Assay Kit (e.g., Promega LDH-Glo™)
-
Luminometer
Procedure:
-
Sample Collection: Carefully collect a small aliquot of the culture medium (e.g., 5-10 µL) from each well, avoiding disturbance of the spheroid.[5]
-
Assay Preparation: Follow the manufacturer's instructions for the LDH assay kit. This typically involves diluting the collected medium and preparing the LDH detection reagent.[1][5]
-
Measurement: Add the detection reagent to the diluted samples in an opaque-walled plate.[5]
-
Incubation: Incubate at room temperature for the recommended time (e.g., 60 minutes).[5]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[5]
Protocol 4: Viability Staining with Acridine Orange/Propidium Iodide (AO/PI)
This dual-staining method allows for the visualization of live and dead cells within the spheroid.
Materials:
-
Treated 3D spheroids
-
Acridine Orange (AO) solution
-
Propidium Iodide (PI) solution
-
PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a fresh staining solution containing both AO and PI in PBS at the desired final concentrations.
-
Staining: Carefully remove the treatment medium from the spheroids and wash gently with PBS. Add the AO/PI staining solution to each well.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Washing: Gently wash the spheroids with PBS to remove excess stain.
-
Imaging: Immediately visualize the spheroids using a fluorescence microscope. Live cells will fluoresce green (AO), while dead cells will fluoresce red (PI).[2]
Visualizations
Signaling Pathways
The following diagram illustrates the potential signaling pathways targeted by acetylphenylalanine derivatives in cancer cells, specifically focusing on the inhibition of EGFR and SIRT2. Dysregulation of these pathways is implicated in tumor progression.[4]
Caption: Potential signaling pathways targeted by acetylphenylalanine derivatives.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of acetylphenylalanine derivatives in 3D spheroid cancer models, from spheroid formation to data analysis.
Caption: General workflow for testing acetylphenylalanine derivatives in 3D spheroids.
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
- 5. wechat.promega.com.cn [wechat.promega.com.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid, a key intermediate in various pharmaceutical and biotechnological applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common synthetic routes for 3-(4-acetylphenyl)-2-aminopropanoic acid, and which one should I choose?
A1: Two common and effective methods for the synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid are the Strecker synthesis and the Erlenmeyer-Plöchl synthesis.
-
Strecker Synthesis: This is a three-component reaction involving 4-acetylbenzaldehyde, ammonia, and a cyanide source, followed by hydrolysis. It is a versatile and widely used method for α-amino acid synthesis.
-
Erlenmeyer-Plöchl Synthesis: This route involves the condensation of N-acetylglycine with 4-acetylbenzaldehyde to form an azlactone, which is subsequently reduced and hydrolyzed to yield the desired amino acid.
The choice of method may depend on the availability of starting materials, safety considerations (the Strecker synthesis involves cyanide), and the desired scale of the reaction.
Q2: I am experiencing a very low yield in my Strecker synthesis. What are the potential causes and how can I troubleshoot this?
A2: Low yield in the Strecker synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid can arise from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete imine formation | Ensure the reaction is run under anhydrous conditions initially to favor imine formation. The use of a dehydrating agent like magnesium sulfate can be beneficial. Also, ensure the pH is slightly acidic to catalyze imine formation without protonating the ammonia excessively. | Increased formation of the α-aminonitrile intermediate, leading to a higher final yield. |
| Side reactions of the aldehyde | 4-acetylbenzaldehyde can undergo self-condensation (aldol reaction) under basic conditions. Ensure the reaction pH is controlled and avoid strongly basic conditions. | Reduced formation of polymeric byproducts and increased availability of the aldehyde for the desired reaction. |
| Incomplete hydrolysis of the nitrile | The hydrolysis of the α-aminonitrile to the carboxylic acid requires harsh conditions (strong acid or base and heat). Ensure the hydrolysis step is carried out for a sufficient duration and at an appropriate temperature. Monitor the reaction progress by TLC or LC-MS. | Complete conversion of the nitrile intermediate to the final amino acid product. |
| Product loss during workup | 3-(4-acetylphenyl)-2-aminopropanoic acid is an amino acid and can be soluble in both acidic and basic aqueous solutions. During workup, carefully adjust the pH to the isoelectric point (pI) of the amino acid to minimize its solubility in the aqueous phase and facilitate its precipitation or extraction. | Maximized recovery of the final product during purification. |
Q3: My Erlenmeyer-Plööchl synthesis is giving me a low yield of the final amino acid. What could be the problem?
A3: Low yields in the Erlenmeyer-Plöchl synthesis can be attributed to several stages of the reaction. Here is a guide to troubleshoot common issues.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient azlactone formation | The condensation of N-acetylglycine and 4-acetylbenzaldehyde requires acetic anhydride and a weak base like sodium acetate. Ensure all reagents are of good quality and the reaction is heated sufficiently to drive the condensation. | Higher conversion to the azlactone intermediate, which is crucial for the subsequent steps. |
| Incomplete reduction of the azlactone | The reduction of the azlactone can be challenging. Common reducing agents include hydrogen gas with a catalyst (e.g., Pd/C) or sodium amalgam. Ensure the catalyst is active and the reaction is run under appropriate pressure and for a sufficient time. | Efficient conversion of the azlactone to the saturated N-acetyl amino acid derivative. |
| Incomplete hydrolysis of the N-acetyl group | The final step involves the hydrolysis of the N-acetyl group to yield the free amino acid. This typically requires strong acidic or basic conditions. Ensure the hydrolysis is complete by monitoring the reaction. | Full deprotection to yield the desired 3-(4-acetylphenyl)-2-aminopropanoic acid. |
| Side reactions involving the acetyl group | The acetyl group on the phenyl ring is generally stable under the reaction conditions. However, very harsh basic conditions during hydrolysis could potentially lead to side reactions. It is preferable to use acidic hydrolysis for the final deprotection step. | Preservation of the acetyl group on the final product. |
Experimental Protocols
Protocol 1: Strecker Synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid
Step 1: Formation of α-aminonitrile
-
In a well-ventilated fume hood, dissolve 4-acetylbenzaldehyde (1 equivalent) in methanol.
-
To this solution, add a solution of ammonium chloride (1.1 equivalents) in water, followed by a solution of sodium cyanide (1.1 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis of the α-aminonitrile
-
Once the formation of the α-aminonitrile is complete, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add concentrated hydrochloric acid (excess) to the residue.
-
Heat the mixture at reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution carefully with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain crude 3-(4-acetylphenyl)-2-aminopropanoic acid.
Protocol 2: Erlenmeyer-Plöchl Synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid
Step 1: Azlactone Formation
-
In a round-bottom flask, combine N-acetylglycine (1 equivalent), 4-acetylbenzaldehyde (1 equivalent), and sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture at 100°C for 2 hours with stirring.
-
Cool the mixture and pour it into cold water to precipitate the azlactone.
-
Filter the solid, wash with water, and dry.
Step 2: Reduction of the Azlactone
-
Dissolve the crude azlactone in a suitable solvent (e.g., a mixture of acetic acid and ethanol).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
Step 3: Hydrolysis of the N-acetyl group
-
To the residue from the previous step, add 6M hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the solution and neutralize it to the isoelectric point to precipitate the final product.
-
Filter, wash with cold water, and dry to obtain 3-(4-acetylphenyl)-2-aminopropanoic acid.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters and Yields
| Parameter | Strecker Synthesis | Erlenmeyer-Plöchl Synthesis |
| Starting Materials | 4-acetylbenzaldehyde, NH₄Cl, NaCN | N-acetylglycine, 4-acetylbenzaldehyde |
| Key Intermediates | α-aminonitrile | Azlactone |
| Typical Overall Yield | 40-60% | 35-55% |
| Reaction Temperature | Room temperature (nitrile formation), Reflux (hydrolysis) | 100°C (azlactone), Room temp (reduction), Reflux (hydrolysis) |
| Reaction Time | 30-60 hours | 10-15 hours |
| Safety Considerations | Use of highly toxic cyanide | Use of flammable hydrogen gas |
Visualizations
Optimizing solubility of H-Phe(4-Ac)-OH.HCl in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of 4-Acetyl-L-phenylalanine hydrochloride (H-Phe(4-Ac)-OH.HCl) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is H-Phe(4-Ac)-OH.HCl and why is its solubility in aqueous buffers important?
A1: H-Phe(4-Ac)-OH.HCl, or 4-Acetyl-L-phenylalanine hydrochloride, is a synthetic amino acid derivative of L-phenylalanine. Its hydrochloride form is specifically designed to enhance its stability and solubility in aqueous solutions.[1][2] Proper dissolution in aqueous buffers is crucial for a wide range of applications, including cell culture-based protein expression, in vitro assays, and the formulation of peptide-based therapeutics.
Q2: What are the key chemical features of H-Phe(4-Ac)-OH.HCl that influence its solubility?
A2: The solubility of H-Phe(4-Ac)-OH.HCl is governed by a balance of its hydrophilic and hydrophobic properties. The presence of the polar amino (-NH2) and carboxylic acid (-COOH) groups contributes to its solubility in water. However, the acetylated phenyl ring introduces a significant hydrophobic character, which can limit its aqueous solubility. The hydrochloride salt form helps to improve solubility by ensuring the amino group is protonated and charged.
Q3: How does pH affect the solubility of H-Phe(4-Ac)-OH.HCl?
A3: The solubility of H-Phe(4-Ac)-OH.HCl is highly dependent on the pH of the aqueous buffer. As an amino acid derivative, it is an amphoteric molecule with at least two ionizable groups: the α-carboxylic acid and the α-amino group.
-
At low pH (acidic conditions): Both the carboxylic acid and the amino group are protonated, resulting in a net positive charge and generally higher solubility.
-
Near the isoelectric point (pI): The molecule exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge and the lowest aqueous solubility.
-
At high pH (basic conditions): The carboxylic acid is deprotonated (negative charge) and the amino group is neutral, resulting in a net negative charge and increased solubility.
Q4: Can I use organic co-solvents to improve the solubility of H-Phe(4-Ac)-OH.HCl?
A4: Yes, for certain applications where the presence of an organic co-solvent is tolerable, small amounts of Dimethyl Sulfoxide (DMSO) or ethanol can be used to aid in the initial dissolution of H-Phe(4-Ac)-OH.HCl before dilution into the final aqueous buffer. However, it is critical to consider the potential effects of the organic solvent on your specific experiment, such as cell toxicity or protein denaturation.
Troubleshooting Guide
Issue 1: H-Phe(4-Ac)-OH.HCl is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
-
Potential Cause: The pH of the buffer is likely close to the isoelectric point (pI) of the compound, where its solubility is at a minimum.
-
Troubleshooting Steps:
-
Adjust the pH: Try dissolving the compound in a small amount of dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH) first. Once dissolved, carefully neutralize the solution with a corresponding base or acid to the desired final pH of your buffer.
-
Gentle Heating: Warm the solution to 37-40°C while stirring. Do not overheat, as this could lead to degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy to break up any aggregates and facilitate dissolution.
-
Issue 2: After dissolving H-Phe(4-Ac)-OH.HCl in an acidic or basic solution and neutralizing it, a precipitate forms.
-
Potential Cause: You are likely observing precipitation as the pH of the solution passes through the isoelectric point (pI) of the compound during neutralization.
-
Troubleshooting Steps:
-
Dilute and Neutralize: Try diluting the concentrated stock solution of H-Phe(4-Ac)-OH.HCl into your final, larger volume of buffer while adjusting the pH simultaneously. This can help to avoid reaching a high enough concentration at the pI for precipitation to occur.
-
Work at a Lower Concentration: Your target concentration may be above the solubility limit at the final pH. Try preparing a more dilute solution.
-
Issue 3: I have dissolved H-Phe(4-Ac)-OH.HCl, but it precipitates when added to my cell culture medium.
-
Potential Cause: Components in the cell culture medium, such as salts or proteins, may be reducing the solubility of the compound. This is often referred to as a "salting-out" effect.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock: Dissolve the H-Phe(4-Ac)-OH.HCl at a high concentration in a suitable solvent (e.g., sterile water with pH adjustment, or a small amount of DMSO) and then add it to the cell culture medium in a small volume to achieve the final desired concentration.
-
Sterile Filtration: After preparing your stock solution, sterile filter it through a 0.22 µm filter before adding it to the cell culture medium to remove any undissolved micro-precipitates.
-
Data Presentation
| Buffer pH | Expected Solubility Trend | Estimated Solubility Range (mg/mL) |
| 2.0 | High | > 20 |
| 4.0 | Moderate | 5 - 10 |
| 6.0 | Low (near pI) | 1 - 5 |
| 7.4 | Low (near pI) | 1 - 5 |
| 8.0 | Moderate | 5 - 10 |
| 10.0 | High | > 20 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of H-Phe(4-Ac)-OH.HCl
-
Objective: To prepare a sterile, concentrated stock solution of H-Phe(4-Ac)-OH.HCl for use in cell culture or other buffered aqueous systems.
-
Materials:
-
H-Phe(4-Ac)-OH.HCl powder
-
Sterile, deionized water
-
Sterile 0.1 M HCl
-
Sterile 0.1 M NaOH
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
-
-
Procedure:
-
Weigh out the desired amount of H-Phe(4-Ac)-OH.HCl powder in a sterile conical tube.
-
Add a small volume of sterile, deionized water (e.g., to achieve a concentration of 50-100 mg/mL).
-
Vortex the suspension. The powder will likely not dissolve completely.
-
While vortexing, add sterile 0.1 M HCl dropwise until the powder is fully dissolved. Note the volume of HCl added.
-
Alternatively, for applications sensitive to low pH, use sterile 0.1 M NaOH dropwise to dissolve the powder.
-
Once dissolved, adjust the volume with sterile, deionized water to achieve the desired stock concentration.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
-
Objective: To determine the thermodynamic solubility of H-Phe(4-Ac)-OH.HCl in a specific aqueous buffer at a set temperature.
-
Materials:
-
H-Phe(4-Ac)-OH.HCl powder
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Add an excess amount of H-Phe(4-Ac)-OH.HCl powder to a vial containing a known volume of the aqueous buffer. An excess is ensured by the visible presence of undissolved solid.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed.
-
Dilute the supernatant with the buffer and determine the concentration of dissolved H-Phe(4-Ac)-OH.HCl using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the thermodynamic solubility of the compound in that buffer at that temperature.
-
Visualizations
Caption: Workflow for dissolving H-Phe(4-Ac)-OH.HCl.
References
Technical Support Center: Peptide Coupling with 4-Acetylphenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of peptide coupling reactions involving the unnatural amino acid, 4-acetylphenylalanine (pAcF).
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of 4-acetylphenylalanine into a peptide sequence.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test after coupling, indicating the presence of unreacted free amines.[1]
-
Identification of deletion sequences (peptide lacking the 4-acetylphenylalanine residue) by Mass Spectrometry (MS) or High-Performance Liquid Chromatography (HPLC) analysis of the crude product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Steric Hindrance: The bulky acetylphenyl group can sterically hinder the coupling reaction. | Optimize Coupling Reagent: Switch to a more potent coupling reagent. For sterically hindered amino acids, aminium/uronium salts like HATU or HCTU are generally more effective than standard carbodiimide reagents like DIC.[2][3][4][5] Phosphonium salts such as PyBOP also offer high efficiency.[6] Double Coupling: Perform a second coupling step with fresh, pre-activated 4-acetylphenylalanine and coupling reagent immediately after the first coupling. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight to ensure the reaction goes to completion. |
| Suboptimal Activation: Insufficient activation of the carboxylic acid of 4-acetylphenylalanine. | Pre-activation: Allow the Fmoc-4-acetylphenylalanine to pre-activate with the coupling reagent and a base (e.g., DIPEA) for 1-5 minutes before adding the mixture to the resin. Choice of Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. | Solvent Choice: Use N-methylpyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) to improve solvation. Chaotropic Agents: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[7] Microwave Synthesis: Employ microwave-assisted peptide synthesis to reduce aggregation and reaction times. |
Issue 2: Side Reactions Involving the Acetyl Group
Symptoms:
-
Unexpected masses in the final product detected by MS.
-
Difficult purification due to closely eluting impurities.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Reaction with Cleavage Cocktail Scavengers: The ketone in the acetyl group may react with certain nucleophilic scavengers in the cleavage cocktail. | Select Appropriate Scavengers: While specific reactivity data is limited, it is prudent to use a standard and well-tested cleavage cocktail. A common choice is Reagent K (TFA/water/phenol/thioanisole/EDT) for peptides with sensitive residues. For a less odorous option, Reagent B (TFA/phenol/water/TIS) can be used, but it may not prevent oxidation of methionine if present.[8] |
| Base-Catalyzed Side Reactions: Although generally stable, the acetyl group's alpha-protons could potentially undergo base-catalyzed reactions under prolonged exposure to strong bases. | Minimize Exposure to Base: Use standard Fmoc deprotection times with piperidine and ensure thorough washing to remove the base before the coupling step. Avoid excessively strong bases during coupling. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for 4-acetylphenylalanine?
A1: While direct comparative data for 4-acetylphenylalanine is limited, data from other sterically hindered and electron-deficient phenylalanine analogs suggest that HATU and HCTU provide the highest coupling efficiency and lowest risk of racemization.[2][4][5] PyBOP is also a highly effective option.[6] For routine couplings where cost is a factor, DIC with an additive like HOBt or OxymaPure can be sufficient, though longer reaction times or double coupling may be necessary.[6]
Q2: How can I monitor the coupling efficiency of 4-acetylphenylalanine?
A2: The Kaiser test is a reliable method for qualitatively monitoring the presence of free primary amines on the resin after the coupling step.[1] A negative result (yellow beads) indicates a complete reaction. For quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by analytical RP-HPLC and Mass Spectrometry to check for the presence of the desired product and any deletion sequences.[9][10]
Q3: Can the acetyl group of 4-acetylphenylalanine react during peptide synthesis?
A3: The ketone of the acetyl group is generally stable under standard SPPS conditions. However, care should be taken during the final cleavage step. The choice of scavengers in the cleavage cocktail is important to prevent unwanted side reactions with the acetyl group.
Q4: What is a standard cleavage cocktail for a peptide containing 4-acetylphenylalanine?
A4: A standard cleavage cocktail such as TFA/TIS/water (95:2.5:2.5) is often sufficient if the peptide does not contain other sensitive residues.[11] If other sensitive amino acids like Trp, Cys, or Met are present, a more robust mixture like Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended to ensure complete deprotection and scavenging of reactive cations.[11]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
This data, extrapolated from studies on other challenging amino acids, can guide the selection of a coupling reagent for 4-acetylphenylalanine.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium | Very High | Very Low | High efficiency, fast reaction times, ideal for difficult couplings.[2][4][12] | Higher cost. |
| HCTU | Aminium/Uronium | Very High | Very Low | Similar to HATU, often more cost-effective.[5] | Can be less stable in solution. |
| HBTU | Aminium/Uronium | High | Low | Good for routine synthesis, less expensive than HATU.[2][3] | Less effective than HATU for highly hindered residues. |
| PyBOP | Phosphonium | High | Low | Efficient for hindered couplings, byproducts are generally not problematic.[6] | Can be less efficient than HATU for very difficult couplings. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Cost-effective, widely used.[6][13] | Slower reaction times, risk of racemization, formation of insoluble DCU byproduct with DCC.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-4-acetylphenylalanine-OH using HATU
-
Resin Swelling: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-acetylphenylalanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat steps 4-5 (double coupling).
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
Protocol 2: Cleavage and Deprotection of a 4-Acetylphenylalanine-Containing Peptide
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5). For peptides with sensitive residues, use Reagent K.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification and Analysis: Dissolve the crude peptide in a suitable solvent and purify by preparative RP-HPLC. Analyze the purified fractions by analytical RP-HPLC and Mass Spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. renyi.hu [renyi.hu]
- 10. hplc.eu [hplc.eu]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Derivatization of p-Acetyl-L-phenylalanine
Welcome to the technical support center for the derivatization of p-acetyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and challenges encountered during the chemical modification of this unnatural amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of the amino and carboxyl groups of p-acetyl-L-phenylalanine?
A1: The most prevalent side reactions are similar to those seen with other amino acids, primarily racemization, and incomplete reactions during peptide coupling, esterification, and amidation. Specifically for p-acetyl-L-phenylalanine, the presence of the acetyl group on the phenyl ring introduces the potential for additional, less common side reactions. A user in an online forum reported a suspected intramolecular reaction between the N-terminal amine and the acetyl group during peptide cleavage with a TFA cocktail, although this was not confirmed by mass spectrometry.[1]
Q2: How can I minimize racemization during the derivatization of p-acetyl-L-phenylalanine?
A2: Racemization is a significant concern, particularly during amidation and esterification reactions. The choice of coupling agents and bases is critical. For instance, in the TBTU-mediated amidation of N-acetyl-L-phenylalanine, the use of excess diisopropylethylamine (DIPEA) can lead to significant racemization, while using a weaker base like pyridine can help preserve the stereochemistry.[2] It is also advisable to use additives like 1-hydroxybenzotriazole (HOBt) or its derivatives during carbodiimide-mediated coupling to suppress racemization.[3]
Q3: Are there any known side reactions involving the para-acetyl group itself during standard derivatization procedures?
A3: While the ketone of the acetyl group is generally stable, it can potentially undergo side reactions under certain conditions. For example, under strongly basic conditions, there is a theoretical risk of aldol condensation if an enolizable proton is present.[4] During reactions involving reducing agents, the ketone could be reduced to a secondary alcohol. However, these are not commonly reported issues under standard peptide synthesis or derivatization conditions, which are typically optimized to be chemoselective for the amino and carboxyl groups. The unique reactivity of the keto group is often exploited for selective modification with hydrazide and hydroxylamine derivatives.[5][6][7]
Q4: What are the best practices for protecting the functional groups of p-acetyl-L-phenylalanine before derivatization?
A4: The α-amino group is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group. The choice depends on the overall synthetic strategy (orthogonal protection schemes). Standard protocols for the Boc and Fmoc protection of phenylalanine can be adapted for p-acetyl-L-phenylalanine.[3][8][9][10] The carboxyl group can be protected as an ester (e.g., methyl or benzyl ester) if necessary. The acetyl group itself is generally left unprotected as it is not reactive under most standard peptide coupling and deprotection conditions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with p-acetyl-L-phenylalanine.
Problem 1: Low Yield in Peptide Coupling Reactions
Symptoms:
-
Incomplete consumption of starting materials as observed by TLC or LC-MS.
-
Low isolated yield of the desired peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance: The bulky p-acetylphenyl group can sterically hinder the coupling reaction. | Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU. |
| Incomplete Deprotection: The N-terminal protecting group (Fmoc or Boc) may not be completely removed, preventing the subsequent coupling. | Ensure complete deprotection by extending the reaction time or using fresh deprotection reagents. Monitor the deprotection step using a colorimetric test like the Kaiser test for free amines. |
| Aggregation of the Peptide Chain: The growing peptide chain on the solid support may aggregate, leading to poor accessibility of the N-terminus. | Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM. Consider performing the coupling at an elevated temperature. |
| Suboptimal Activation: The carboxylic acid of the incoming p-acetyl-L-phenylalanine may not be fully activated. | Ensure anhydrous conditions for the activation step. Use an appropriate activating agent and allow sufficient time for activation before adding it to the amine component. |
Problem 2: Racemization of the Chiral Center
Symptoms:
-
Presence of diastereomers in the product mixture, observable by chiral HPLC or NMR.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Strong Base: The use of strong, non-nucleophilic bases like DIPEA can promote the formation of an oxazolone intermediate, which is prone to racemization. | Use a weaker base such as N-methylmorpholine (NMM) or collidine. In some cases, pyridine has been shown to reduce racemization in TBTU-mediated amidations.[2] |
| Prolonged Activation Time: Over-activation of the carboxylic acid can increase the risk of racemization. | Reduce the pre-activation time before adding the amine component. |
| Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. | Use coupling reagents known for low racemization, such as COMU or phosphonium-based reagents like PyBOP or PyAOP, in combination with an additive like HOAt or OxymaPure. |
Problem 3: Unwanted Side Reactions of the Acetyl Group
Symptoms:
-
Appearance of unexpected masses in the mass spectrum of the product.
-
Changes in the UV-Vis spectrum of the product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Intramolecular Cyclization during Cleavage: As suggested by anecdotal evidence, the N-terminal amine may react with the acetyl group under acidic cleavage conditions (e.g., TFA).[1] | While not definitively proven, consider using a milder cleavage cocktail or protecting the N-terminus if it is not part of the final desired product. Analyze the crude product carefully by mass spectrometry to identify any such side products. |
| Reduction of the Ketone: If using reducing agents for other functional groups in the molecule. | Protect the ketone as a ketal prior to the reduction step if chemoselectivity is an issue. |
| Aldol Condensation: Under strongly basic conditions, the methyl group of the acetyl moiety could potentially undergo deprotonation and subsequent aldol reaction. | Avoid strongly basic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base and carefully control the reaction temperature and time. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for common derivatization reactions of phenylalanine derivatives. Note that the yields and extent of side reactions can be highly dependent on the specific substrates, reagents, and reaction conditions.
Table 1: N-Terminal Protection of L-Phenylalanine
| Protecting Group | Reagent | Base | Solvent | Time (hr) | Yield (%) | Reference |
| Boc | (Boc)₂O | NaOH | tert-Butyl alcohol/Water | Overnight | 78–87 | [8] |
| Boc | (Boc)₂O | Triethylamine | Dioxane/Water | 4 | - | [9] |
| Fmoc | Fmoc-OSu | NaHCO₃ | Dioxane/Water | 8-12 | High | [10] |
Table 2: Esterification of N-Acetyl-L-Phenylalanine
| Reagent | Base | Solvent | Method | Time (min) | Temperature (°C) | Yield (%) | Reference |
| [2-ClMePy]I | 1-Methylimidazole | Methanol | Microwave | 15 | 80 | 77 | [11][12] |
| [2-ClMePy]I | Tributylamine | Methanol | Microwave | 15 | 80 | 14 | [12] |
| [2-ClMePy]I | Triethylamine | Methanol | Microwave | 15 | 80 | 32 | [12] |
Table 3: Racemization in TBTU-mediated Amidation of N-Acetyl-L-phenylalanine
| Base (equiv.) | Time (h) | L:D ratio of Diastereomers | Reference |
| DIPEA (2) | 24 | 30:70 | [2] |
| DIPEA (1) | 24 | 34:66 | [2] |
| Pyridine (1) | 24 | 60:40 | [2] |
Experimental Protocols
Protocol 1: Boc Protection of p-Acetyl-L-phenylalanine (Adapted from L-Phenylalanine protocol)
Materials:
-
p-Acetyl-L-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Water
-
Ethyl acetate
-
Potassium hydrogen sulfate (KHSO₄)
Procedure:
-
Dissolve p-acetyl-L-phenylalanine (1 equiv.) and NaOH (1 equiv.) in water.
-
Add tert-butyl alcohol to the solution until it becomes clear.
-
Add (Boc)₂O (1 equiv.) dropwise to the stirred solution over 1 hour.
-
Continue stirring at room temperature overnight.
-
Extract the reaction mixture with pentane to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 1-1.5 with a KHSO₄ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain Boc-p-acetyl-L-phenylalanine.[8]
Protocol 2: Fmoc Protection of p-Acetyl-L-phenylalanine (Adapted from DL-Phenylalanine protocol)
Materials:
-
p-Acetyl-L-phenylalanine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve p-acetyl-L-phenylalanine (1 equiv.) and NaHCO₃ (2 equiv.) in a mixture of dioxane (or acetone) and water.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equiv.) in dioxane or acetone.
-
Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Add deionized water to dissolve any salts and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-p-acetyl-L-phenylalanine.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.[10]
Visualizations
Caption: General workflow for the derivatization of p-acetyl-L-phenylalanine.
Caption: Troubleshooting logic for p-acetyl-L-phenylalanine derivatization issues.
References
- 1. reddit.com [reddit.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. magritek.com [magritek.com]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-Acetylphenylalanine in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of 4-acetylphenylalanine in solution over time. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-acetylphenylalanine solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur for several reasons:
-
Low Solubility: You may have exceeded the solubility limit of 4-acetylphenylalanine in your chosen solvent. Refer to the solubility data table below. Consider preparing a more dilute solution or using a different solvent system.
-
Temperature Effects: Solubility can be temperature-dependent. If the solution was prepared warm and then cooled, the compound may precipitate. Try gently warming the solution while vortexing. For long-term storage, ensure the storage temperature is appropriate for the solvent used.
-
Degradation: Over time, degradation products may form that are less soluble than the parent compound. It is best practice to use freshly prepared aqueous solutions.
Q2: I am observing inconsistent results in my biological assay when using a 4-acetylphenylalanine solution that is a few days old. Could this be a stability issue?
A2: Yes, this is a strong possibility. Aqueous solutions of compounds containing amide-like linkages, such as the amino acid structure in 4-acetylphenylalanine, can be susceptible to hydrolysis. Degradation of the parent compound would lead to a lower effective concentration, and the resulting degradation products could potentially interfere with your assay. It is highly recommended to use freshly prepared aqueous solutions for all experiments. For N-acetyl-L-phenylalanine, a structurally similar compound, it is not recommended to store aqueous solutions for more than one day.
Q3: What are the primary degradation pathways for 4-acetylphenylalanine in solution?
A3: Based on its chemical structure, the most likely degradation pathways under common experimental and storage conditions are:
-
Hydrolysis: The peptide bond-like structure of the amino acid is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-acetylphenylalanine and acetic acid.
-
Oxidation: The acetyl group and the aromatic ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon exposure to light and air.
-
Photodegradation: Aromatic amino acids can degrade upon exposure to UV light.
Q4: How should I prepare and store stock solutions of 4-acetylphenylalanine for long-term use?
A4: For optimal stability, prepare concentrated stock solutions in a high-purity, anhydrous organic solvent such as DMSO or DMF. Store these stock solutions at -20°C or -80°C in tightly sealed vials, protected from light. When preparing aqueous working solutions, use the stock solution to dilute into your aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation: Stability & Solubility
The following table summarizes the known solubility and general stability information for 4-acetylphenylalanine and its analogs. Note that quantitative kinetic data for 4-acetylphenylalanine is not extensively available in the public domain; the degradation data presented is hypothetical and based on typical results from forced degradation studies.
| Solvent System | Solubility (approx.) | Reported Stability | Key Considerations |
| Aqueous Buffers (e.g., PBS, pH 7.2) | ~0.25 mg/mL (for N-acetyl-L-phenylalanine) | Aqueous solutions are not recommended for storage for more than one day. | Prone to hydrolysis of the amide bond over time, especially at non-neutral pH and elevated temperatures. |
| DMSO | ~12 mg/mL (for N-acetyl-L-phenylalanine) | Stock solutions in anhydrous DMSO are expected to be more stable than aqueous solutions. | Ensure use of anhydrous DMSO to minimize water-mediated hydrolysis. Store at low temperatures. |
| Dimethylformamide (DMF) | ~16 mg/mL (for N-acetyl-L-phenylalanine) | Similar to DMSO, stock solutions in anhydrous DMF should offer better stability. | Use high-purity, anhydrous solvent. Store at low temperatures. |
| Ethanol | Slightly soluble (for N-acetyl-L-phenylalanine) | Data not available. | Lower solubility may limit its use as a primary solvent for concentrated stocks. |
Table 2: Hypothetical Forced Degradation Data for 4-Acetylphenylalanine
| Stress Condition | Parameters | Duration (hours) | % Degradation (Hypothetical) | Number of Degradants Observed (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH, 25°C | 8 | 25% | 3 |
| Oxidation | 3% H₂O₂, 25°C | 24 | 18% | 4 |
| Thermal | 80°C in solution | 48 | 10% | 1 |
| Photolytic | ICH Q1B conditions | 24 | 22% | 3 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of 4-Acetylphenylalanine
-
Weighing: Accurately weigh the desired amount of solid 4-acetylphenylalanine.
-
Dissolution: Add a small amount of the desired aqueous buffer (e.g., PBS, pH 7.2) to the solid.
-
Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Final Volume: Add the buffer to reach the final desired concentration.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Usage: Use the prepared solution immediately.
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 4-acetylphenylalanine.
-
Stock Solution Preparation: Prepare a stock solution of 4-acetylphenylalanine in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Initial Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector with a photodiode array (PDA) to monitor multiple wavelengths (e.g., 220 nm and 260 nm).
-
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 2).
-
Method Optimization: Examine the chromatograms for the resolution between the parent 4-acetylphenylalanine peak and any degradation product peaks. Adjust the gradient, mobile phase composition, or column chemistry to achieve a resolution of >1.5 for all peaks.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the 4-acetylphenylalanine peak in the stressed samples to ensure no co-eluting degradants.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines.
Visualizations
Preventing racemization of (S)-3-(4-acetylphenyl)-2-aminopropanoic acid during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis involving (S)-3-(4-acetylphenyl)-2-aminopropanoic acid, with a focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (S)-3-(4-acetylphenyl)-2-aminopropanoic acid?
A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (S and R forms) of a chiral molecule from a single enantiomer. For (S)-3-(4-acetylphenyl)-2-aminopropanoic acid, the stereochemistry at the α-carbon is crucial for its biological activity. Racemization results in a loss of enantiomeric purity, leading to a product with potentially reduced efficacy and different pharmacological properties. This is particularly problematic during peptide synthesis when the carboxylic acid group is activated for coupling.
Q2: What is the primary mechanism of racemization for N-protected amino acids like (S)-3-(4-acetylphenyl)-2-aminopropanoic acid during synthesis?
A2: The main pathway for racemization during the coupling of N-acyl amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxyl group is activated. The planar and achiral oxazolone intermediate can then be deprotonated and reprotonated at the α-carbon, leading to a loss of the original stereochemistry. The presence of bases significantly accelerates this process.
Q3: Which N-protecting groups are recommended to minimize racemization?
A3: Urethane-based protecting groups are highly recommended as they significantly suppress racemization by reducing the tendency to form oxazolone intermediates. This is because the lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl group, making the amide oxygen less nucleophilic.
Recommended Protecting Groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Widely used in solid-phase peptide synthesis.
-
Boc (tert-butyloxycarbonyl): Commonly used in solution-phase and solid-phase synthesis.
-
Cbz (Carboxybenzyl): Often used in solution-phase synthesis.
Q4: How do coupling reagents and additives affect racemization?
A4: The choice of coupling reagent and the use of additives are critical in controlling racemization.
-
Coupling Reagents: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can promote racemization if used alone. Phosphonium and uronium/guanidinium salts like BOP, PyBOP, HBTU, and HATU are generally more effective at suppressing racemization, especially when used with additives.
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are essential for minimizing racemization. They react with the activated amino acid to form an active ester, which is less prone to racemization and more reactive towards the desired coupling partner. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is another effective and non-explosive alternative to HOBt.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric purity in the final product. | Formation of oxazolone intermediate during carboxyl group activation. | - Use urethane-based protecting groups (Fmoc, Boc, Cbz). - Employ a less reactive coupling reagent in combination with an additive (e.g., EDC/HOBt, HATU). - Work at lower temperatures (0 °C to room temperature) during the coupling step. |
| Racemization observed when using a carbodiimide coupling agent (e.g., EDC). | The O-acylisourea intermediate formed is highly reactive and prone to oxazolone formation. | - Always use an additive like HOBt, HOAt, or OxymaPure with EDC. Add the amino acid, coupling partner, and additive together before introducing EDC. |
| Side reactions and racemization at elevated temperatures. | Increased rate of oxazolone formation and other side reactions. | - Maintain a low temperature (0 °C) during the activation and coupling steps. Allow the reaction to warm to room temperature slowly if required. |
| Racemization in the presence of excess base. | The base abstracts the proton at the α-carbon of the oxazolone intermediate. | - Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. - Use the base in stoichiometric amounts. For instance, when using hydrochloride salts of amino esters, use only one equivalent of base to neutralize the salt. |
Experimental Protocols
Protocol 1: Racemization-Suppressed Peptide Coupling using HATU/DIPEA
This protocol describes a general method for coupling N-Fmoc-(S)-3-(4-acetylphenyl)-2-aminopropanoic acid to an amino ester hydrochloride salt.
-
Dissolution: Dissolve N-Fmoc-(S)-3-(4-acetylphenyl)-2-aminopropanoic acid (1 equivalent) and the amino ester hydrochloride (1.1 equivalents) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add DIPEA (2.2 equivalents) to the solution and stir for 5 minutes.
-
Activation and Coupling: Add HATU (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Diagrams
Technical Support Center: 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can hypothesize potential degradation routes based on its chemical structure, which contains an amino acid moiety, a ketone group, and a phenyl ring. Forced degradation studies are essential to identify the actual degradation products.[1][2]
-
Hydrolysis: The amide bond of the amino acid is generally stable, but under harsh acidic or basic conditions, hydrolysis of the carboxylic acid and amino groups could occur. More likely, reactions involving the acetyl group may be observed.
-
Oxidation: The benzylic position and the acetyl group are susceptible to oxidation. This could lead to the formation of various oxidized derivatives.
-
Photodegradation: The aromatic ring and the ketone carbonyl group can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the amino acid is a possible degradation pathway.
Q2: What are the initial steps to consider when starting a forced degradation study for this compound?
Before initiating a forced degradation study, it is crucial to have a validated, stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the parent drug from all potential degradation products.[3] The peak purity of the parent drug should be monitored to ensure that co-eluting peaks are not interfering with the quantification.
Q3: How can I identify the structure of the unknown degradation products?
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent drug, you can often determine the type of chemical modification that has occurred (e.g., hydrolysis, oxidation, decarboxylation). For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[1][4]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the duration of the stress testing. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the duration of the experiment. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[3] |
| Poor peak shape or resolution in the chromatogram. | The analytical method is not optimized for the degradation products. | Re-evaluate and optimize the HPLC method parameters, such as the mobile phase composition, pH, column type, and gradient profile. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected by the analytical method (e.g., they are not UV-active or are volatile). Co-elution of degradation products with the parent peak. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. Ensure the analytical method has adequate specificity to separate all degradation products from the parent compound. |
Experimental Protocols
Forced Degradation Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 80°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at 80°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at 105°C for 48 hours.
-
Also, expose a solution of the compound to 80°C for 48 hours.
-
Dissolve the solid sample and dilute the solution sample to a suitable concentration with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.
Visualizations
Caption: General experimental workflow for a forced degradation study.
Caption: Potential (hypothetical) degradation pathways for this compound.
References
Technical Support Center: H-Phe(4-Ac)-OH.HCl NMR Signal Assignment
This guide provides troubleshooting advice and detailed protocols for resolving common ambiguities in the NMR signal assignment of 4-acetyl-L-phenylalanine hydrochloride (H-Phe(4-Ac)-OH.HCl).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The aromatic proton signals (δ 7.0-8.5 ppm) in my ¹H NMR spectrum are overlapping or difficult to assign. How can I distinguish them?
A1: The aromatic protons of H-Phe(4-Ac)-OH form a complex AA'BB' spin system due to the para-substitution, which can be challenging to interpret from a 1D spectrum alone. The protons ortho to the acetyl group (H3/H5) are typically downfield from the protons ortho to the amino acid substituent (H2/H6) due to the electron-withdrawing nature of the acetyl carbonyl. However, definitive assignment requires 2D NMR.
-
Troubleshooting Tip: Use a 2D COSY experiment to identify coupled proton pairs. You should see a cross-peak between the H2/H6 and H3/H5 systems. For unambiguous assignment, a 2D HMBC experiment is essential. Look for a 3-bond correlation from the H2/H6 protons to the β-carbon (Cβ) of the alanine sidechain. Conversely, the H3/H5 protons will show a 3-bond correlation to the acetyl carbonyl carbon (C=O).
Q2: I am struggling to assign the α-proton (Hα) and the two β-protons (Hβ). They appear as a complex multiplet. How can I resolve this?
A2: The two β-protons are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They couple to each other (geminal coupling) and to the α-proton (vicinal coupling), resulting in complex multiplets, often labeled Hβa and Hβb.
-
Troubleshooting Tip:
-
COSY: A COSY spectrum will show correlations between Hα and both Hβ protons, and a correlation between the two Hβ protons themselves. This confirms their connectivity.[1][2]
-
HSQC: An HSQC experiment will correlate Hα to Cα and the Hβ protons to Cβ, confirming their respective carbon attachments.[3][4][5]
-
NOESY/ROESY: These experiments can sometimes help distinguish Hβa and Hβb based on their spatial proximity to the aromatic ring protons, but this is often complex. HMBC is generally more definitive for overall structure confirmation.
-
Q3: How can I confidently assign the quaternary carbons, especially the aromatic C1 and C4?
A3: Quaternary carbons do not have attached protons and thus will not show signals in an HSQC spectrum. Their assignment relies on long-range correlations observed in an HMBC experiment.
-
Troubleshooting Tip:
-
C4 (attached to the acetyl group): Look for HMBC correlations from the acetyl methyl protons (CH₃) and the H3/H5 aromatic protons to C4.
-
C1 (attached to the sidechain): This carbon should show HMBC correlations from the Hβ protons and the H2/H6 aromatic protons.
-
Carboxyl Carbon (COOH): The Hα proton should show a 2-bond correlation to the carboxyl carbon.
-
Acetyl Carbonyl (C=O): The acetyl methyl protons will show a strong 2-bond correlation to this carbon.
-
Q4: My sample is in D₂O and I don't see the -NH₃⁺ or -COOH protons. Is this normal?
A4: Yes, this is completely normal. The acidic protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups, as well as any labile N-H protons, will readily exchange with the deuterium in D₂O. This exchange results in the signals broadening and disappearing from the ¹H NMR spectrum.[6] If you need to observe these protons, you must use a non-exchangeable solvent like DMSO-d₆.
Experimental Protocols for 2D NMR Analysis
For unambiguous assignment, the following set of 2D NMR experiments is recommended.
COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[1]
-
Methodology:
-
Sample Prep: Prepare a solution of H-Phe(4-Ac)-OH.HCl in a deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 10-20 mg/mL.
-
Acquisition: Use a standard gCOSY or DQF-COSY pulse program. Acquire at least 2 scans per increment and 256 increments in the F1 dimension.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Analysis: Look for cross-peaks which indicate J-coupling. Key correlations to find are:
-
Hα ↔ Hβa and Hβb
-
Hβa ↔ Hβb
-
Aromatic H2/H6 ↔ Aromatic H3/H5
-
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (¹J-CH coupling).[4][5]
-
Methodology:
-
Acquisition: Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp). Set the ¹J-CH coupling constant to an average value of 145 Hz. Acquire at least 4 scans per increment.
-
Processing: Process the data similarly to the COSY spectrum. An edited HSQC can be used to differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).[4]
-
Analysis: Each cross-peak correlates a proton signal on the F2 axis with its directly attached carbon on the F1 axis.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is critical for connecting spin systems and assigning quaternary carbons.[1][4][5]
-
Methodology:
-
Acquisition: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling constant (J-XH) is typically optimized for a value between 7-10 Hz to observe 2- and 3-bond correlations.[1][4]
-
Processing: Process the data using appropriate window functions.
-
Analysis: Trace correlations from well-defined proton signals to distant carbons to piece together the molecular structure.
-
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for H-Phe(4-Ac)-OH in D₂O. Note that shifts can vary depending on pH, concentration, and temperature.
| Assignment | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Alpha | Hα | ~4.3 | Cα: ~55 | COSY: Hβa, Hβb; HSQC: Cα; HMBC: Cβ, C1, COOH |
| Beta | Hβa, Hβb | ~3.2 - 3.4 | Cβ: ~37 | COSY: Hα, Hβ(other); HSQC: Cβ; HMBC: Cα, C1, C2/C6 |
| Aromatic | H2, H6 | ~7.4 | C2, C6: ~131 | COSY: H3/H5; HSQC: C2/C6; HMBC: C4, Cβ |
| Aromatic | H3, H5 | ~7.9 | C3, C5: ~130 | COSY: H2/H6; HSQC: C3/C5; HMBC: C1, C=O(acetyl) |
| Acetyl Methyl | CH₃ | ~2.6 | CH₃: ~27 | HMBC: C=O(acetyl), C4 |
| Carboxyl | - | (not observed in D₂O) | COOH: ~174 | HMBC: Hα, Hβ |
| Aromatic Quaternary | - | - | C1: ~135 | HMBC: Hβ, H2/H6 |
| Aromatic Quaternary | - | - | C4: ~138 | HMBC: H3/H5, CH₃(acetyl) |
| Acetyl Carbonyl | - | - | C=O: ~201 | HMBC: CH₃(acetyl), H3/H5 |
Visual Workflow for Signal Assignment
The following diagram illustrates the logical workflow for moving from an ambiguous 1D NMR spectrum to a fully resolved assignment using 2D NMR techniques.
Caption: Workflow for resolving NMR signal ambiguities.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 3. Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to ensure the long-term stability of proteins, nucleic acids, and small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the long-term stability of biological molecules?
A: Temperature is a critical factor for preserving the integrity and activity of most biological molecules.[1][2] Storing samples at appropriate low temperatures minimizes enzymatic activity and chemical degradation.[1][3]
Q2: How many times can I freeze and thaw my samples?
A: It is highly recommended to avoid repeated freeze-thaw cycles as they can lead to protein denaturation and loss of function.[1][4] For nucleic acids, while less sensitive than proteins, repeated freeze-thaw cycles can also cause degradation. It is best practice to aliquot samples into single-use volumes before freezing.[1][4][5]
Q3: What are cryoprotectants and when should I use them?
A: Cryoprotectants are substances like glycerol and sucrose that protect molecules from damage during freezing.[6] They prevent the formation of ice crystals which can disrupt the structure of proteins and other macromolecules.[7] They are essential for the long-term storage of many proteins at -20°C or -80°C.[6][7]
Q4: My protein has precipitated out of solution after storage. What could be the cause?
A: Protein precipitation or aggregation can be caused by several factors including improper pH, temperature fluctuations, high protein concentration, or the absence of stabilizing agents.[1] To troubleshoot, consider optimizing the buffer composition, adding anti-aggregation agents, and ensuring proper storage temperature.[1]
Q5: How can I check the integrity of my RNA samples after long-term storage?
A: The integrity of RNA can be assessed using gel electrophoresis, which will show distinct bands for ribosomal RNA (rRNA).[8] Smearing on the gel is an indication of RNA degradation.[9] For a more quantitative measure, the RNA Integrity Number (RIN) can be determined using automated electrophoresis systems.
Troubleshooting Guides
Protein Stability
| Issue | Potential Cause | Recommended Solution |
| Loss of Activity | Protein denaturation or degradation. | Store at a lower temperature (-80°C or liquid nitrogen for long-term).[1][6] Optimize buffer pH and ionic strength.[1] Add stabilizers like glycerol or BSA.[6] Avoid repeated freeze-thaw cycles by aliquoting.[1] |
| Aggregation/Precipitation | Improper buffer conditions, high concentration, or freeze-thaw stress. | Optimize buffer pH and consider using anti-aggregation additives.[1] Store at a lower concentration or add solubilizing agents. Ensure proper and controlled freezing and thawing.[6] |
| Degradation (Visible on Gel) | Protease contamination or chemical instability. | Add protease inhibitors to the storage buffer.[1][10] Ensure the storage buffer has the optimal pH for the protein's stability. |
| Oxidation | Exposure to air, especially for proteins with sensitive residues like cysteine. | Add reducing agents like DTT or β-mercaptoethanol to the storage buffer.[1] Minimize exposure to air by storing under an inert gas if necessary. |
Nucleic Acid Stability
| Issue | Potential Cause | Recommended Solution |
| RNA Degradation (Smear on Gel) | RNase contamination, high temperature, or chemical hydrolysis. | Work in an RNase-free environment and use RNase inhibitors.[5] Store RNA at -80°C or in a stabilization reagent.[11][12] Avoid prolonged exposure to room temperature.[5] |
| DNA Nicking or Shearing | Mechanical stress during handling or repeated freeze-thaw cycles. | Handle DNA solutions gently, avoiding vigorous vortexing. Aliquot samples to minimize freeze-thaw cycles.[5] |
| Low A260/280 Ratio | Protein contamination. | Re-purify the nucleic acid sample using phenol-chloroform extraction or a column-based method. |
| Low A260/230 Ratio | Contamination with chaotropic salts or other organic compounds from the extraction process. | Perform an additional wash step with ethanol during purification or re-precipitate the nucleic acid. |
Small Molecule Stability
| Issue | Potential Cause | Recommended Solution |
| Degradation Products Detected by HPLC | Exposure to heat, light, humidity, or reactive excipients. | Conduct forced degradation studies to identify degradation pathways.[13] Store protected from light and moisture in appropriate containers.[14][15] |
| Change in Physical Appearance (e.g., color) | Chemical instability or interaction with the container. | Evaluate the compatibility of the compound with the container material.[15] Store at recommended temperatures and humidity levels.[14] |
| Decreased Potency | Chemical degradation over time. | Establish a shelf-life through long-term and accelerated stability studies.[13][16] Store at the recommended temperature, which is often refrigerated or frozen for less stable compounds.[17] |
| Precipitation from Solution | Poor solubility in the chosen solvent at storage temperature. | If stored as a solution, ensure the solvent is appropriate and consider warming the sample to room temperature and vortexing before use.[18] For long-term storage, storing as a dry powder is often preferable.[18] |
Quantitative Data Summary
Recommended Storage Temperatures
| Molecule Type | Short-Term Storage (Days to Weeks) | Mid-Term Storage (Months) | Long-Term Storage (Years) |
| Proteins | 4°C[6][7] | -20°C (with 50% glycerol)[6][7] | -80°C or Liquid Nitrogen (-196°C)[1][6] |
| DNA | 4°C | -20°C | -80°C[19] |
| RNA | -20°C | -80°C[20] | -80°C or in stabilization reagent at room temp.[20][21] |
| Small Molecules | 4°C or Room Temperature (compound dependent) | -20°C[18] | -20°C or -80°C (as dry powder)[18] |
Common Stability Indicating Methods
| Molecule Type | Analytical Method | Parameter Measured |
| Proteins | SDS-PAGE / Western Blot | Degradation, Aggregation[10] |
| Size Exclusion Chromatography (SEC) | Aggregation[22] | |
| Differential Scanning Calorimetry (DSC) | Thermal Stability (Tm)[22][23] | |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure[22][23] | |
| Nucleic Acids | Agarose Gel Electrophoresis | Integrity (presence of distinct bands vs. smears)[8] |
| Spectrophotometry (A260/A280, A260/230) | Purity[24][25] | |
| qRT-PCR | Functional Integrity of RNA | |
| Small Molecules | High-Performance Liquid Chromatography (HPLC) | Purity, Potency, Degradation Products[16] |
| Mass Spectrometry (MS) | Identification of Degradation Products | |
| UV/Vis Spectroscopy | Photostability[26] |
Experimental Protocols
Protocol 1: Thermal Shift Assay for Protein Stability
This protocol outlines a method to assess protein stability by monitoring its thermal denaturation in the presence of a fluorescent dye.
Methodology:
-
Prepare the Protein Solution: Dilute the purified protein to a final concentration of 1-5 mg/mL in the desired buffer.
-
Prepare the Dye Solution: Dilute a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
Set up the Assay Plate: In a 96-well PCR plate, mix the protein solution with the dye. Include control wells with buffer and dye only.
-
Run the Assay: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Data Analysis: The temperature at which the protein unfolds will expose hydrophobic regions, causing the dye to bind and fluoresce. The midpoint of this transition is the melting temperature (Tm), which is an indicator of the protein's thermal stability.[27]
Protocol 2: Assessing Nucleic Acid Integrity by Agarose Gel Electrophoresis
This protocol describes the standard method for visualizing the integrity of DNA and RNA samples.
Methodology:
-
Prepare the Agarose Gel: Prepare an agarose gel of the appropriate concentration (e.g., 1% for genomic DNA, 1.5-2% for RNA) in a suitable running buffer (e.g., TAE or TBE).[8]
-
Prepare the Samples: Mix a small amount of the nucleic acid sample with a loading dye.
-
Load the Gel: Carefully load the samples into the wells of the gel. Include a DNA or RNA ladder of known sizes in one lane to serve as a reference.
-
Run Electrophoresis: Apply an electric field to the gel to separate the nucleic acid fragments by size.
-
Visualize the Results: Stain the gel with a nucleic acid stain (e.g., ethidium bromide or a safer alternative) and visualize the bands under UV light.[8] Intact genomic DNA should appear as a high molecular weight band with minimal smearing. Intact total RNA should show sharp 28S and 18S ribosomal RNA bands (for eukaryotes).
Visualizations
Caption: A generalized workflow for sample storage and stability analysis.
Caption: Common degradation pathways for proteins and RNA.
Caption: A logical troubleshooting workflow for failed stability checks.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. text2fa.ir [text2fa.ir]
- 4. Storage and Stability Tips for Bulk Recombinant Proteins [rhprotein.com]
- 5. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 6. susupport.com [susupport.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Verify Nucleic Acid Integrity Using Gel Electrophoresis [synapse.patsnap.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. neb.com [neb.com]
- 12. zymoresearch.com [zymoresearch.com]
- 13. q1scientific.com [q1scientific.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 17. selvita.com [selvita.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Long Term Storage of Dry versus Frozen RNA for Next Generation Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. unsw.edu.au [unsw.edu.au]
- 25. neb.com [neb.com]
- 26. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of 4-Acetylphenylalanine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the cell permeability of 4-acetylphenylalanine (4-Ac-Phe) and its derivatives.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My 4-acetylphenylalanine derivative is showing low permeability in my cellular assays. What are the primary reasons for this?
A1: Low cell permeability for a 4-Ac-Phe derivative can stem from several physicochemical and biological factors:
-
Physicochemical Properties: The inherent characteristics of your molecule are the first consideration. High polarity, a large number of hydrogen bond donors from the peptide backbone, and molecular size can all hinder passive diffusion across the lipid bilayer of the cell membrane.[1]
-
Poor Aqueous Solubility: The compound may not be sufficiently soluble in the assay buffer. Low solubility can lead to a lower effective concentration at the cell surface, which can be misinterpreted as poor permeability.[1]
-
Active Efflux: Your derivative might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, reducing its net intracellular concentration.[1]
-
Experimental Conditions: The specifics of your assay setup, including the choice of cell line, buffer pH, and concentration of co-solvents like DMSO, can significantly influence the results.[1]
Q2: How can I determine if my 4-Ac-Phe derivative is a substrate for an efflux pump like P-gp?
A2: A common method is to conduct a bi-directional Caco-2 assay. This involves measuring the transport of your compound in both the apical-to-basolateral (A-to-B) direction and the basolateral-to-apical (B-to-A) direction.
-
Calculate the Efflux Ratio (ER): The ER is the ratio of the apparent permeability (Papp) in the B-to-A direction to the Papp in the A-to-B direction (ER = Papp(B-A) / Papp(A-B)).
-
Interpretation: An efflux ratio significantly greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter. You can also perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability or a decrease in the efflux ratio in the presence of the inhibitor confirms efflux activity.
Q3: My results from the Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell-based assay are conflicting. Why is this?
A3: This is a common and informative scenario. A discrepancy often arises because the two assays measure different aspects of permeability:
-
PAMPA: This is a cell-free assay that measures only passive diffusion across an artificial lipid membrane.[2]
-
Caco-2 Assay: This assay uses a monolayer of human intestinal cells and accounts for passive diffusion, active transport (both uptake and efflux), and metabolism by the cells.[2]
A likely reason for high permeability in PAMPA but low permeability in a Caco-2 assay is that your derivative is a substrate for active efflux.[1] The PAMPA result indicates the molecule has the intrinsic physicochemical properties to cross a lipid membrane, but in a cellular context, efflux pumps are actively removing it.
Q4: What chemical modifications can I make to my 4-Ac-Phe derivative to improve its cell permeability?
A4: Several strategies, often used in peptide drug development, can be applied. The key is to enhance lipophilicity or mask polar groups without sacrificing biological activity.
-
N-methylation: Replacing an amide proton on the peptide backbone with a methyl group can reduce hydrogen bonding capacity, increase lipophilicity, and sometimes improve conformational stability.[2][3][4]
-
Side-Chain Modification: Altering the side chains of neighboring amino acids in a peptide containing 4-Ac-Phe can modulate the overall lipophilicity and conformation of the molecule.[2]
-
Prodrug Approach: You can mask polar functional groups (like carboxylic acids or amines) with lipophilic moieties that are designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.[1] Esterification of charged groups is one such strategy.[5]
-
Incorporate D-amino acids: Strategically replacing L-amino acids with their D-isomers can alter the peptide's conformation, potentially leading to intramolecular hydrogen bonding that shields polar groups and improves membrane permeability.[3][6]
Section 2: Key Experimental Protocols
Detailed methodologies for standard permeability assays are provided below.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a procedure for assessing the passive diffusion of a 4-Ac-Phe derivative.
I. Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor sink plate (96-well)
-
Lecithin solution (e.g., 1% in n-dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (your 4-Ac-Phe derivative)
-
Analytical equipment (e.g., LC-MS/MS)
II. Procedure:
-
Membrane Coating: Carefully apply the lecithin solution to the filter membrane of the donor plate and allow it to impregnate for at least 5 minutes.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with fresh PBS buffer. To improve the solubility of lipophilic compounds, a small percentage of a solubility enhancer like BSA can be included.
-
Prepare Donor Solution: Dissolve your test compound in PBS to a known concentration (e.g., 100 µM).
-
Assemble Assay: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells is immersed in the acceptor buffer.
-
Add Donor Compound: Add the donor solution containing your test compound to the donor wells.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
III. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes how to measure permeability across a confluent monolayer of Caco-2 cells, accounting for both passive and active transport.
I. Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound
-
TEER meter (for measuring monolayer integrity)
-
Analytical equipment (e.g., LC-MS/MS)
II. Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[7] Only use inserts with TEER values indicating a confluent monolayer (typically >250 Ω·cm²).
-
Assay Preparation: Gently wash the cell monolayers twice with pre-warmed transport buffer (37°C) and allow them to equilibrate for 30 minutes.[2]
-
Permeability Assay (A-to-B):
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Add the transport buffer containing your test compound to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (B-to-A for Efflux):
-
To measure efflux, perform the experiment in reverse. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of your compound in the collected samples using LC-MS/MS or another sensitive analytical method.
III. Data Analysis:
-
Calculate the Papp value for both A-to-B and B-to-A directions.
-
If applicable, calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).
Section 3: Data & Assay Comparison
Quantitative data and comparisons are summarized here for clarity.
Table 1: Comparison of Common Permeability Assays
| Feature | PAMPA | Caco-2 / MDCK Assay |
| Principle | Measures passive diffusion across an artificial lipid barrier. | Measures transport across a live, polarized cell monolayer. |
| Transport Measured | Passive Diffusion Only | Passive Diffusion, Active Uptake, Active Efflux |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Complexity | Simple | Complex (requires cell culture) |
| Best Use Case | Early-stage screening for intrinsic passive permeability. | Later-stage validation; investigating active transport mechanisms. |
Table 2: Illustrative Impact of Modification Strategies on a Hypothetical 4-Ac-Phe Derivative
This table presents hypothetical data to illustrate potential outcomes of chemical modifications.
| Compound | Modification | Papp (A-to-B) (10⁻⁶ cm/s) | Efflux Ratio | Aqueous Solubility (µM) |
| Parent Derivative | None | 0.8 | 5.2 | 150 |
| Derivative + N-Me | N-methylation of backbone amide | 2.5 | 4.8 | 120 |
| Derivative + D-Ala | D-Alanine substitution | 1.9 | 2.1 | 145 |
| Derivative Prodrug | Carboxylic acid esterification | 6.5 | 1.5 | 50 |
Section 4: Visual Guides & Workflows
These diagrams illustrate key workflows and concepts for improving cell permeability.
Caption: Workflow for assessing and improving the cell permeability of novel derivatives.
Caption: A troubleshooting decision tree for diagnosing low cell permeability issues.
Caption: Overview of major cellular uptake and efflux mechanisms for small molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 4-Acetylphenylalanine vs. p-Azidophenylalanine for Precision Protein Labeling
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for elucidating biological function and engineering novel therapeutics. Among the diverse portfolio of UAAs, 4-acetylphenylalanine (AcPhe) and p-azidophenylalanine (AzPhe) have emerged as popular choices for protein labeling. This guide provides an objective, data-driven comparison of these two key reagents, examining their performance, underlying chemistries, and experimental considerations to inform the selection of the optimal tool for specific research applications.
The ability to introduce bioorthogonal functional groups into proteins at precise locations opens up a vast landscape of experimental possibilities, from tracking protein dynamics in living cells to constructing antibody-drug conjugates (ADCs). Both AcPhe and AzPhe are incorporated into a target protein's sequence via amber stop codon suppression, a technique that utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2] This ensures that the UAA is inserted only at a genetically programmed site, offering unparalleled specificity compared to traditional labeling methods that target natural amino acid residues.
The core difference between AcPhe and AzPhe lies in the subsequent bioorthogonal reaction used to attach a probe of interest. AcPhe contains a ketone group that reacts with alkoxyamine-functionalized molecules to form a stable oxime bond.[2][3] In contrast, AzPhe possesses an azide group that readily participates in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a triazole linkage.[3][4]
Quantitative Performance Metrics: A Side-by-Side Analysis
The choice between AcPhe and AzPhe often hinges on key performance indicators such as reaction speed, efficiency, and biocompatibility. The following table summarizes quantitative data compiled from various studies to facilitate a direct comparison.
| Parameter | 4-Acetylphenylalanine (AcPhe) | p-Azidophenylalanine (AzPhe) |
| Labeling Chemistry | Oxime Ligation | Click Chemistry (CuAAC or SPAAC) |
| Reaction Partners | Ketone + Alkoxyamine | Azide + Alkyne (terminal or strained) |
| Second-Order Rate Constant | ~10⁻³ - 1 M⁻¹s⁻¹ (uncatalyzed) 10¹ - 10³ M⁻¹s⁻¹ (aniline-catalyzed)[5][6] | CuAAC: ~10² - 10³ M⁻¹s⁻¹[5] SPAAC: ~10⁻¹ - 1 M⁻¹s⁻¹ (can be higher with newer cyclooctynes)[5][6] |
| Typical Reaction Time | 1 - 24 hours[5] | CuAAC: < 1 hour[5] SPAAC: 1 - 4 hours[4][5] |
| Typical Yield | Moderate to High[5] | High to Quantitative[5][7] |
| Biocompatibility | High (metal-free); aniline catalyst can have some toxicity.[5][6] | CuAAC: Limited in living systems due to copper toxicity.[5] SPAAC: High (metal-free).[5][8] |
| Optimal pH Range | Mildly acidic to neutral (pH 4.0-4.5 for optimal oxime formation, neutral with aniline catalyst).[2][6] | Wide pH range (4-11) for CuAAC.[6][9] Physiological pH for SPAAC.[8] |
| Potential Side Reactions | Generally high specificity. | The azide group can be reduced to an amine by endogenous reducing agents, decreasing labeling efficiency.[10] |
Experimental Workflows and Methodologies
The successful application of both AcPhe and AzPhe relies on a two-stage experimental workflow: the incorporation of the UAA into the target protein, followed by the bioorthogonal labeling reaction.
Stage 1: Site-Specific Incorporation via Amber Suppression
This process is identical for both AcPhe and AzPhe and is typically performed in E. coli or mammalian cells. It requires the co-expression of two plasmids: one encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired labeling site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA.[2] For AcPhe, the pEVOL-p-AcF plasmid is commonly used, while pEVOL-p-AzF is used for AzPhe. The cells are cultured in media supplemented with the respective UAA.
Stage 2: Bioorthogonal Labeling Reactions
Following expression and purification (for in vitro labeling) or in the context of live cells, the incorporated UAA is ready to be labeled with a probe of interest.
For 4-Acetylphenylalanine (Oxime Ligation):
The ketone handle of AcPhe reacts with an alkoxyamine-functionalized probe (e.g., a fluorophore or biotin). The reaction is often catalyzed by aniline derivatives to increase the rate, especially at neutral pH.[6]
For p-Azidophenylalanine (Click Chemistry):
The azide group of AzPhe can be labeled via two main routes:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves a terminal alkyne-functionalized probe in the presence of a copper(I) catalyst.[7] Due to the cytotoxicity of copper, this method is primarily used for in vitro labeling of purified proteins.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne-functionalized probe, which reacts rapidly with the azide without the need for a catalyst.[8] This makes SPAAC highly suitable for labeling proteins in living cells and whole organisms.[5]
Detailed Experimental Protocols
Protocol 1: Incorporation of AcPhe or AzPhe in E. coli
-
Transformation: Co-transform E. coli (e.g., BL21(DE3) strain) with the plasmid containing your gene of interest (with a TAG codon at the desired site) and the appropriate pEVOL plasmid (pEVOL-p-AcF for AcPhe or pEVOL-p-AzF for AzPhe).
-
Culture: Grow a starter culture overnight in LB medium containing the appropriate antibiotics. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Add the unnatural amino acid (AcPhe or AzPhe) to a final concentration of 1-2 mM. Induce protein expression with IPTG and L-arabinose (for the pEVOL plasmid).
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-30°C) overnight.
-
Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.
Protocol 2: Oxime Ligation of AcPhe-Containing Proteins (in vitro)
-
Buffer Exchange: Exchange the purified AcPhe-containing protein into a mildly acidic buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
Reaction Setup: To the protein solution (typically 50-100 µM), add a 10- to 50-fold molar excess of the alkoxyamine-functionalized probe. If performing the reaction at a higher pH (e.g., 6.0-7.0), add an aniline-based catalyst (e.g., p-methoxyaniline) to a final concentration of 10-100 mM.[2]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. Monitor the reaction progress by mass spectrometry or SDS-PAGE.
-
Purification: Remove excess probe and catalyst by size-exclusion chromatography or dialysis.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of AzPhe-Containing Proteins (in vitro)
-
Reagent Preparation: Prepare stock solutions of the alkyne-probe, copper(II) sulfate (CuSO4), a copper(I)-stabilizing ligand (e.g., THPTA or TBTA), and a reducing agent (e.g., sodium ascorbate).[11][12]
-
Reaction Setup: In a microcentrifuge tube, combine the AzPhe-containing protein (1-10 µM in a buffer such as PBS, pH 7.4), the alkyne-probe (10- to 100-fold molar excess), the copper ligand, and CuSO4.[11]
-
Initiation: Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate to a final concentration of 1-5 mM).[11]
-
Incubation: Incubate the reaction for 30 minutes to 1 hour at room temperature, protected from light.
-
Purification: Remove excess reagents by desalting or dialysis.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
-
Cell Culture and UAA Incorporation: Culture mammalian cells expressing the AzPhe-containing protein of interest as described in relevant protocols for mammalian cell UAA incorporation.[13][14]
-
Labeling: Prepare a solution of the strained alkyne-probe (e.g., a DBCO-fluorophore) in cell culture medium to a final concentration of 10-50 µM.[8]
-
Incubation: Incubate the live cells with the probe-containing medium for 30-60 minutes at 37°C, protected from light.[8]
-
Washing: Gently wash the cells three times with PBS to remove the unreacted probe.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy.
Conclusion: Making an Informed Choice
Both 4-acetylphenylalanine and p-azidophenylalanine are robust and versatile tools for site-specific protein labeling, each with distinct advantages.
Choose 4-acetylphenylalanine (AcPhe) when:
-
A metal-free ligation is required, and the mildly acidic conditions or the presence of an aniline catalyst are not detrimental to the protein of interest.
-
The kinetics of the reaction are not the primary concern, or when aniline catalysis can be employed to achieve rates comparable to CuAAC.[6]
Choose p-azidophenylalanine (AzPhe) when:
-
For in vitro applications requiring high speed and efficiency: The copper-catalyzed click chemistry (CuAAC) is an excellent choice, often providing near-quantitative yields in under an hour.[5]
-
For live-cell and in vivo labeling: The biocompatibility of strain-promoted click chemistry (SPAAC) is unparalleled, as it proceeds rapidly at physiological conditions without the need for a toxic catalyst.[5][6]
Ultimately, the decision between AcPhe and AzPhe will be guided by the specific experimental context, including the nature of the protein, the desired probe, and whether the labeling will be performed in vitro or in a living system. By understanding the quantitative performance and experimental nuances of each UAA, researchers can confidently select the most appropriate tool to advance their scientific investigations.
References
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized amino acids is a critical component of pioneering new therapeutic agents. One such compound, 3-(4-acetylphenyl)-2-aminopropanoic acid, also known as 4-acetyl-DL-phenylalanine, is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two prominent synthesis routes for this compound: the Friedel-Crafts acylation of N-acetyl-DL-phenylalanine and the Erlenmeyer-Plöchl synthesis.
This report outlines the detailed experimental protocols for each method, presents a quantitative comparison of their performance, and visualizes the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.
Comparative Performance of Synthesis Routes
The selection of a synthetic route is often a trade-off between yield, reaction time, cost, and the complexity of the procedure. The following table summarizes the key quantitative data for the two primary methods of synthesizing 3-(4-acetylphenyl)-2-aminopropanoic acid.
| Parameter | Friedel-Crafts Acylation of N-acetyl-DL-phenylalanine | Erlenmeyer-Plöchl Synthesis |
| Starting Materials | N-acetyl-DL-phenylalanine, Acetyl chloride, Aluminum chloride | N-acetylglycine, 4-acetylbenzaldehyde, Acetic anhydride, Sodium acetate |
| Key Intermediates | Acylium ion | 4-(4-acetylbenzylidene)-2-methyloxazol-5(4H)-one (azlactone) |
| Overall Yield | Moderate to High | Moderate |
| Reaction Time | Several hours | Several hours to days (including hydrolysis and reduction) |
| Number of Steps | 2 (Acylation, Hydrolysis) | 3 (Condensation, Hydrolysis, Reduction) |
| Purification Method | Column chromatography, Recrystallization | Recrystallization, Extraction |
| Key Advantages | Direct introduction of the acetyl group, Potentially higher yield | Milder conditions for the initial condensation |
| Key Disadvantages | Harsh Lewis acid catalyst, Potential for side reactions | Multi-step process, Use of reducing agents |
Experimental Protocols
Route 1: Friedel-Crafts Acylation of N-acetyl-DL-phenylalanine
This method involves the direct acylation of the aromatic ring of N-acetyl-DL-phenylalanine using a strong Lewis acid catalyst.
Step 1: Friedel-Crafts Acylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend N-acetyl-DL-phenylalanine (1 equivalent) and anhydrous aluminum chloride (3 equivalents) in a suitable solvent such as nitrobenzene or carbon disulfide.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-acetyl-3-(4-acetylphenyl)-2-aminopropanoic acid.
Step 2: Hydrolysis
-
Reflux the crude product from Step 1 with an excess of 6M hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the free amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(4-acetylphenyl)-2-aminopropanoic acid.
Route 2: Erlenmeyer-Plöchl Synthesis
This classical method for amino acid synthesis involves the condensation of an N-acylglycine with an aldehyde to form an azlactone, which is subsequently hydrolyzed and reduced.
Step 1: Azlactone Formation
-
In a round-bottom flask, combine N-acetylglycine (1 equivalent), 4-acetylbenzaldehyde (1 equivalent), anhydrous sodium acetate (1 equivalent), and acetic anhydride (3 equivalents).
-
Heat the mixture at 100 °C for 1-2 hours with constant stirring.
-
Cool the reaction mixture and add ethanol to precipitate the azlactone product.
-
Filter the solid, wash with cold ethanol and water, and dry to obtain 4-(4-acetylbenzylidene)-2-methyloxazol-5(4H)-one.
Step 2: Hydrolysis of the Azlactone
-
Reflux the azlactone from Step 1 with a 10% aqueous solution of sodium carbonate for 2-3 hours.
-
Cool the solution and acidify with hydrochloric acid to precipitate the α-acetamido-4-acetylcinnamic acid.
-
Filter the precipitate, wash with water, and dry.
Step 3: Reduction
-
Dissolve the α-acetamido-4-acetylcinnamic acid from Step 2 in a suitable solvent (e.g., ethanol).
-
Perform a reduction using a reducing agent such as sodium amalgam or catalytic hydrogenation (e.g., H₂/Pd-C) until the double bond is saturated.
-
Follow with acidic or basic hydrolysis of the N-acetyl group as described in Route 1, Step 2, to yield the final product.
Visualization of Synthesis Routes
To further clarify the reaction pathways, the following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for the Friedel-Crafts Acylation route.
Caption: Workflow for the Erlenmeyer-Plöchl Synthesis route.
Validating the Antiproliferative Activity of Acetylphenylalanine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative activity of various acetylphenylalanine compounds, supported by experimental data. It details the methodologies used in key experiments and visualizes relevant biological pathways and workflows to aid in the understanding of their therapeutic potential.
Data Presentation: Comparative Antiproliferative Activity
The antiproliferative activity of a series of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives was evaluated against several human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, was determined to quantify the compounds' potency. Lower IC50 values indicate higher potency.
Data on the parent compound, N-acetyl-L-phenylalanine, was not available in the reviewed literature, preventing a direct comparison of the derivatives to the base molecule.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | H69 (Small Cell Lung Carcinoma) IC50 (µM) | H69AR (Anthracycline-Resistant SCLC) IC50 (µM) | HEK293 (Non-cancerous Kidney Cells) IC50 (µM) |
| Compound 21 | 5.42[1] | Data Not Available | Data Not Available | 14.63[1] |
| Compound 22 | 2.47[1] | Data Not Available | Data Not Available | 37.99[1] |
| Compound 25 | 8.05[1] | Data Not Available | Data Not Available | 10.69[1] |
| Compound 26 | 25.4[1] | Data Not Available | Data Not Available | 13.75[1] |
| Cisplatin (Control) | 11.71[1] | Data Not Available | Data Not Available | 5.57[1] |
Key Observations:
-
Compounds 21 and 22 demonstrated the most potent antiproliferative activity against the A549 human lung adenocarcinoma cell line, with IC50 values of 5.42 µM and 2.47 µM, respectively.[1]
-
Notably, compounds 21, 22, and 25 exhibited greater potency against A549 cells than the established chemotherapy drug, Cisplatin (IC50 = 11.71 µM).[1]
-
All tested compounds showed lower cytotoxicity in the non-cancerous HEK293 cell line compared to Cisplatin, suggesting a degree of selectivity for cancer cells. Compound 22 had the highest IC50 value (37.99 µM) in HEK293 cells, indicating the lowest toxicity to these non-cancerous cells among the tested derivatives.[1]
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells and count them using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Mandatory Visualizations
The following diagrams illustrate a potential signaling pathway targeted by these compounds and a typical experimental workflow.
References
Propanoic Acid Derivatives as PPAR Ag-onists: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various propanoic acid derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, supported by experimental data. The structure-activity relationships (SAR) of these compounds are explored to inform the rational design of novel therapeutics targeting metabolic diseases.
Comparative Analysis of PPAR Agonist Activity
The potency of propanoic acid derivatives as PPAR agonists is significantly influenced by the nature of the aromatic core (phenylpropanoid versus indolepropanoid) and the substitutions on it. The following tables summarize the in vitro activity of representative compounds from different series, highlighting key SAR observations.
Phenylpropanoic Acid Derivatives as PPARα/δ Dual Agonists
The SAR of α-substituted phenylpropanoic acids reveals that the nature of the linker and the substituent on the distal benzene ring are crucial for potency and selectivity towards PPARα and PPARδ isoforms.[1][2] Optically active α-ethylphenylpropanoic acid derivatives have been identified as potent dual agonists.[1] The stereochemistry at the α-position also plays a role, with the (R)-enantiomer of α-benzyl phenylpropanoic acid being a more potent PPARγ-selective agonist.[3]
| Compound ID | α-Substituent | Linker and Distal Group | hPPARα EC50 (µM) | hPPARδ EC50 (µM) | Key Observations |
| TIPP-401 | -OCH3 | Amide linker with substituted phenyl | 0.0082 | 0.021 | Potent PPARα/δ dual agonist.[3] |
| TIPP-204 | -O(n-Bu) | Amide linker with substituted phenyl | 0.28 | 0.0019 | Introduction of a bulkier n-butoxy group shifts selectivity towards PPARδ.[3] |
| MO-3S | (S)-benzyl | Phenyl ring | 22.0 (PPARγ) | Not Reported | Demonstrates stereoselectivity in PPARγ agonism.[3] |
| MO-4R | (R)-benzyl | Phenyl ring | 3.60 (PPARγ) | Not Reported | The (R)-enantiomer is a more potent PPARγ agonist.[3] |
Indole Propanoic Acid Derivatives as PPARα/γ Co-agonists
Indole propanoic acids represent another important class of PPAR agonists. Structure-based design has led to the identification of potent dual PPARα/γ activators with a 1,5-disubstituted indole scaffold.[4] The substitution pattern on the indole core and the nature of the tail group are key determinants of activity and selectivity.[5]
| Compound ID | Substitution on Indole Scaffold | hPPARα EC50 (µM) | hPPARγ EC50 (µM) | Key Observations |
| Compound 13 | 1,5-disubstituted | Submicromolar | Submicromolar | A potent dual agonist with selectivity against PPARδ.[2][4] |
| Compound 24 | 1,5-disubstituted | Submicromolar | Submicromolar | Demonstrates a different α/γ EC50 ratio compared to compound 13.[2][4] |
| Compound 28 | 1,5-disubstituted | Submicromolar | Submicromolar | Another example of a submicromolar dual agonist.[2][4] |
| BPR1H036 | Indole with benzisoxazole tail | Not Reported | Potent Agonist | The indole ring provides strong hydrophobic interactions with PPARγ.[5] |
Experimental Protocols
PPAR Transactivation Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the ability of a compound to activate PPAR subtypes.[6][7]
Objective: To determine the dose-dependent activation of PPARα, PPARγ, or PPARδ by propanoic acid derivatives.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used for their high transfection efficiency.
Plasmids:
-
An expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα, PPARγ, or PPARδ.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
Procedure:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Cells are seeded in 96-well plates and co-transfected with the appropriate expression, reporter, and control plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (propanoic acid derivatives) or a reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for an additional 24 hours.
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a passive lysis buffer.
-
Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold induction of luciferase activity for each compound concentration is calculated relative to the vehicle control. The half-maximal effective concentration (EC50) values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[8]
Signaling Pathway and Experimental Workflow
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate gene expression.[9][10] Upon binding to an agonist, such as a propanoic acid derivative, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR).[11] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of co-activators and subsequent transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[10][11]
Caption: PPAR Signaling Pathway Activation by Propanoic Acid Derivatives.
Experimental Workflow: Luciferase Reporter Assay
The following diagram illustrates the key steps in the luciferase reporter gene assay used to determine the agonist activity of propanoic acid derivatives on PPARs.
Caption: Luciferase Reporter Assay Workflow for PPAR Agonist Screening.
References
- 1. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of indole propionic acids as novel PPARalpha/gamma co-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. korambiotech.com [korambiotech.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. cusabio.com [cusabio.com]
A Researcher's Guide to Alternatives for H-Phe(4-Ac)-OH.HCl in Genetic Code Expansion
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins via genetic code expansion has revolutionized our ability to probe and engineer biological systems.[1][2] H-Phe(4-Ac)-OH.HCl, commonly known as p-acetyl-L-phenylalanine (pAcF), is a cornerstone of this technology. Its genetically encoded ketone moiety serves as a versatile bioorthogonal handle, enabling the selective chemical modification of proteins with probes, drugs, or other functional molecules through oxime or hydrazone formation.[3][4]
While pAcF has proven invaluable, the expanding scope of protein engineering applications necessitates a broader toolkit of functional ncAAs. Researchers may seek alternatives to pAcF to access different bioorthogonal reactions with faster kinetics, achieve higher incorporation efficiency in specific contexts, or introduce additional functionalities like photo-crosslinking. This guide provides an objective comparison of prominent alternatives to pAcF, supported by experimental data, to help researchers select the optimal tool for their needs.
The core of genetic code expansion relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which function independently of the host cell's endogenous machinery.[5][6] This engineered pair recognizes a specific ncAA and directs its incorporation in response to a reassigned codon, typically the amber stop codon (UAG).[1][7] The most widely used orthogonal systems are derived from the tyrosyl-tRNA synthetase (TyrRS) of Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, both of which have been extensively engineered to accept a wide variety of ncAAs.[8][9]
Key Alternatives to p-Acetyl-L-phenylalanine (pAcF)
The primary alternatives to pAcF can be categorized based on the chemical nature of their reactive side chains. The most common substitutes are other keto-containing amino acids, which leverage the same bioorthogonal chemistry, and ncAAs bearing azide or alkyne groups, which utilize "click chemistry" for conjugation.
-
p-Benzoyl-L-phenylalanine (pBpa): A photo-reactive keto-amino acid. Its benzophenone side chain can be activated by UV light (350-365 nm) to form a covalent cross-link with adjacent C-H bonds, making it an exceptional tool for mapping protein-protein interactions.[10][11] The ketone group can also be used for oxime ligation, though it is generally less reactive than the acetyl group of pAcF.[12]
-
p-Azido-L-phenylalanine (pAzF): An azide-containing ncAA. The azide group is a powerful bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, specificity, and rapid kinetics under physiological conditions.[7][13]
-
Nε-propargyl-L-lysine (PrK) & Nε-bicyclononyne-L-lysine (BCNK): Alkyne-containing lysine derivatives. These ncAAs are incorporated via engineered PylRS/tRNA pairs and serve as reaction partners for azide-containing probes via CuAAC (for PrK) or SPAAC (for BCNK), respectively.[7] Their aliphatic nature offers a different structural context compared to phenylalanine-based ncAAs.
Comparative Performance Data
The efficiency of ncAA incorporation and subsequent labeling is critical for downstream applications. The following tables summarize quantitative data from various studies to facilitate comparison. It is important to note that expression yields and suppression efficiencies can vary significantly based on the protein of interest, the expression host, the specific aaRS/tRNA pair used, and the position of the amber codon.[14][15]
Table 1: Comparison of ncAA Incorporation Efficiency
| Non-Canonical Amino Acid | Abbreviation | Orthogonal System | Protein Reporter | Host Organism | Suppression Efficiency (% of WT) | Reference |
| p-Acetyl-L-phenylalanine | pAcF | MjTyrRS-based | GFP | E. coli | ~20-25% | [15] |
| p-Acetyl-L-phenylalanine | pAcF | PylRS-based | sfGFP | E. coli | >50% (with optimized tRNA) | [16] |
| p-Benzoyl-L-phenylalanine | pBpa | MjTyrRS-based | LexA+Gal4 | Yeast | ~60-100% | [10] |
| p-Azido-L-phenylalanine | pAzF | MjTyrRS-based | GFP | E. coli | ~80% | [15] |
| Nε-Boc-L-lysine | BocK | MbPylRS-based | GFP | E. coli | ~20-25% | [15] |
Table 2: Comparison of Bioorthogonal Reaction Conditions and Kinetics
| Reaction Type | ncAA Handle | Reagent | Conditions | Typical Reaction Time | Resulting Linkage | Reference |
| Oxime Ligation | Ketone (pAcF, pBpa) | Hydroxylamine | pH 4.0 - 4.5, 37 °C | 1 - 16 hours | Oxime | |
| Hydrazone Ligation | Ketone (pAcF, pBpa) | Hydrazide | pH 5.0 - 6.0 | 1 - 16 hours | Hydrazone | [4] |
| CuAAC | Azide (pAzF), Alkyne (PrK) | Alkyne/Azide + Cu(I) | Aqueous buffer, RT | < 1 hour | Triazole | [13] |
| SPAAC | Azide (pAzF), Strained Alkyne (BCNK) | Strained Alkyne/Azide | Aqueous buffer, RT | < 1 hour | Triazole | [7] |
Experimental Methodologies
Detailed protocols are essential for the successful application of genetic code expansion. Below are generalized methodologies for key experiments.
Protocol 1: Site-Specific Incorporation of ncAAs in E. coli
-
Plasmids: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
pEVOL/pULTRA: A plasmid encoding the engineered orthogonal aaRS/tRNA pair (e.g., pEVOL-pAcFRS for pAcF).[15] This plasmid typically has a different antibiotic resistance marker and origin of replication than the protein expression plasmid.
-
Protein Expression Plasmid: A plasmid (e.g., pET vector) encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Dilute the overnight culture into a larger volume of minimal medium (e.g., M9) supplemented with antibiotics. Using minimal media prevents scavenging of aromatic amino acids that might compete with the ncAA.
-
Add the ncAA (e.g., pAcF, pBpa, pAzF) to a final concentration of 1-2 mM.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
-
Protein Expression:
-
Induce the expression of the orthogonal aaRS/tRNA pair with L-arabinose (if using an araC-pBAD promoter, common in pEVOL plasmids) to a final concentration of 0.02-0.2%.
-
Simultaneously, induce the expression of the target protein with IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a lower temperature (e.g., 20-30°C) for 12-18 hours to enhance protein folding and ncAA incorporation.
-
-
Verification:
-
Harvest the cells by centrifugation.
-
Analyze a whole-cell lysate by SDS-PAGE and Western blotting (if the protein is tagged) to compare the expression of the full-length protein in the presence and absence of the ncAA. The absence of the ncAA should result in a truncated product.
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Confirm the precise mass of the incorporated ncAA using electrospray ionization mass spectrometry (ESI-MS).
-
Protocol 2: Bioorthogonal Labeling of Keto-Containing Proteins
This protocol is specific for labeling proteins containing pAcF or pBpa with a hydroxylamine probe.
-
Protein Preparation: Purify the ncAA-containing protein and buffer exchange it into a reaction buffer (e.g., 100 mM sodium acetate, pH 4.5). The protein concentration should ideally be ≥50 µM for efficient labeling.
-
Labeling Reaction:
-
Add the hydroxylamine-functionalized probe (e.g., a fluorescent dye or biotin with an alkoxyamine handle) to the protein solution. A 10- to 50-fold molar excess of the probe is typically used.
-
Incubate the reaction mixture at 37°C for 2-16 hours. The optimal time should be determined empirically.
-
-
Analysis and Purification:
-
Monitor the reaction progress by SDS-PAGE. If using a fluorescent probe, the labeled protein can be visualized directly in-gel using a fluorescence scanner.
-
Alternatively, analyze by ESI-MS to confirm the mass shift corresponding to the addition of the probe.
-
Remove excess, unreacted probe by size-exclusion chromatography or dialysis.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz help to clarify the complex processes involved in genetic code expansion and its applications.
Conclusion and Recommendations
The choice of an ncAA for genetic code expansion is highly dependent on the specific research goal.
-
H-Phe(4-Ac)-OH.HCl (pAcF) remains an excellent and widely used choice for general-purpose protein labeling due to its straightforward incorporation and well-characterized reactivity.[3]
-
p-Benzoyl-L-phenylalanine (pBpa) is the superior alternative when the primary goal is to study protein-protein interactions via photo-crosslinking.[10] While its ketone can be used for labeling, its lower reactivity compared to pAcF should be considered.[12]
-
p-Azido-L-phenylalanine (pAzF) and other "clickable" ncAAs are recommended for applications requiring very fast labeling kinetics, high efficiency, and reactions under mild, physiological conditions without the need for acidic pH.[7][13] The high efficiency of click chemistry can be particularly advantageous for labeling low-abundance proteins or for in vivo applications.
Ultimately, the selection of an alternative to pAcF involves a trade-off between the desired chemical reactivity, the efficiency of the available orthogonal translation system, and the specific structural and functional context of the protein being studied. By leveraging the diverse chemical functionalities offered by these alternatives, researchers can significantly expand their ability to manipulate and understand protein function.
References
- 1. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of genetic code expansion technology in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic applications of genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rationally evolving tRNAPyl for efficient incorporation of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: 4-Acetylphenylalanine Derivatives vs. Cisplatin
In the landscape of anticancer drug development, the quest for compounds with enhanced cytotoxicity against tumor cells and reduced toxicity toward normal tissues remains a paramount objective. This guide provides a comparative analysis of the cytotoxic profiles of novel 4-acetylphenylalanine derivatives against the well-established chemotherapeutic agent, cisplatin. The following sections present quantitative cytotoxicity data, detailed experimental protocols for the assays employed, and an exploration of the potential signaling pathways involved in the mechanism of action of these compounds.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives and cisplatin was evaluated against a panel of human lung cancer cell lines: A549 (non-small cell lung cancer), H69 (small cell lung cancer), and H69AR (anthracycline-resistant small cell lung cancer). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound. The results are summarized in the tables below.
Table 1: IC50 Values (µM) of 4-Acetylphenylalanine Derivatives and Cisplatin against A549 Cancer Cells
| Compound | A549 IC50 (µM) |
| Derivative 21 | 5.42[1] |
| Derivative 22 | 2.47[1] |
| Derivative 25 | 8.05[1] |
| Derivative 26 | 25.4[1] |
| Cisplatin | 11.71[1] |
Table 2: Viability of H69 and H69AR Cancer Cells after 24h Treatment with 4-Acetylphenylalanine Derivatives (100 µM)
| Compound | H69 Cell Viability (%) | H69AR Cell Viability (%) |
| Derivative 21 | 18.3[1] | 23.5[1] |
| Derivative 22 | 33.9[1] | 26.6[1] |
| Derivative 25 | 12.5 | 15.8 |
| Derivative 26 | 14.2 | 18.1 |
Notably, derivatives 21 and 22 exhibited significantly greater antiproliferative activity against A549 cells than cisplatin.[1] All tested 4-acetylphenylalanine derivatives demonstrated potent cytotoxic effects against both drug-sensitive (H69) and drug-resistant (H69AR) small cell lung cancer cell lines.[1]
Experimental Protocols
The cytotoxicity data presented in this guide were obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol for A549, H69, and H69AR Cell Lines
-
Cell Seeding:
-
A549 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.[2]
-
H69 and H69AR cells were seeded at a density appropriate for these suspension cell lines to ensure optimal growth during the assay.
-
-
Compound Incubation:
-
Twenty-four hours after seeding, the cells were treated with various concentrations of the 4-acetylphenylalanine derivatives or cisplatin.
-
The incubation period for the compounds was 24 hours.[1]
-
-
MTT Reagent Addition and Incubation:
-
Following the drug treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were then incubated for an additional 4 hours at 37°C in a humidified 5% CO2 atmosphere.[2]
-
-
Formazan Solubilization:
-
After the incubation with MTT, the medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
The absorbance of the formazan solution was measured at a wavelength of 490 nm using a microplate reader.[2]
-
-
Data Analysis:
-
The percentage of cell viability was calculated relative to untreated control cells.
-
The IC50 values were determined from the dose-response curves.
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways and Mechanism of Action
Cisplatin's Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, which leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.
Potential Mechanism of Action for 4-Acetylphenylalanine Derivatives
In silico docking studies have suggested that the 4-acetylphenylalanine derivatives, particularly compound 22, may act as dual inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1][3]
-
SIRT2: This protein is a member of the sirtuin family of NAD+-dependent deacetylases. Its role in cancer is complex, acting as either a tumor suppressor or an oncogene depending on the cellular context. Inhibition of SIRT2 has been shown to induce apoptosis in various cancer cell lines.
-
EGFR: This receptor tyrosine kinase plays a crucial role in regulating cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.
The inhibition of both SIRT2 and EGFR by these derivatives could lead to a multi-pronged attack on cancer cells, affecting both epigenetic regulation and critical cell signaling pathways, potentially explaining their potent cytotoxic activity.
Caption: Proposed mechanism of action for Derivative 22.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of L- and D-4-Acetylphenylalanine Enantiomers Reveals Data Scarcity in Public Domain
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of direct comparative studies on the biological activities of the L- and D-enantiomers of 4-acetylphenylalanine. While the stereochemistry of molecules is a critical determinant of their pharmacological effects, specific experimental data detailing the differential activities of these two enantiomers remains elusive. This absence of direct comparative data precludes a quantitative analysis of their respective potencies, efficacies, and potential mechanisms of action.
Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. For instance, studies on other phenylalanine derivatives have demonstrated significant differences in their biological activities based on their stereochemistry.
Despite the general understanding of the importance of stereoisomerism in drug action, specific research directly comparing L-4-acetylphenylalanine and D-4-acetylphenylalanine appears to be unpublished or not indexed in readily accessible scientific databases. Such a comparative study would typically involve a series of in vitro and in vivo experiments to elucidate the distinct pharmacological profiles of each enantiomer.
Hypothetical Experimental Workflow for Comparison
To ascertain the differential biological activities of L- and D-4-acetylphenylalanine, a structured experimental approach would be necessary. This would likely involve the following key steps:
A Comparative Analysis of Novel Acetylphenylalanine Analogs and Their Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of new acetylphenylalanine analogs against their parent compounds, N-acetyl-L-phenylalanine and L-phenylalanine. The following sections present a comparative analysis of their biological activities, supported by experimental data from recent studies, and detailed methodologies for key experimental protocols.
Executive Summary
N-acetyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, serves as a versatile scaffold for the development of novel therapeutic agents. Recent research has focused on the synthesis and evaluation of new acetylphenylalanine analogs with enhanced biological activities, including anti-inflammatory and cytotoxic properties. This guide summarizes the performance of these analogs, offering a direct comparison with their parent compounds to aid in the identification of promising candidates for further drug development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various acetylphenylalanine analogs in comparison to parent compounds or standard drugs.
Table 1: Comparative Cytotoxicity of Acetylphenylalanine Analogs
| Compound | Cell Line | IC50 (µM) | Parent/Standard Compound | IC50 (µM) | Source |
| Analog 1: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (Lung Carcinoma) | 2.47 | Cisplatin | 11.71 | [1] |
| H69 (Lung Carcinoma) | Not explicitly provided, but showed significant antiproliferative activity | Doxorubicin | - | [1] | |
| H69AR (Anthracycline-resistant Lung Carcinoma) | Not explicitly provided, but showed significant antiproliferative activity | Doxorubicin | - | [1] | |
| HEK293 (Non-cancerous) | 37.99 | Cisplatin | 5.57 | [1] | |
| Analog 2: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21) | A549 (Lung Carcinoma) | 5.42 | Cisplatin | 11.71 | [1] |
| HEK293 (Non-cancerous) | 14.63 | Cisplatin | 5.57 | [1] | |
| Analog 3: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 25) | A549 (Lung Carcinoma) | 8.05 | Cisplatin | 11.71 | [1] |
| HEK293 (Non-cancerous) | 10.69 | Cisplatin | 5.57 | [1] | |
| Analog 4: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 26) | A549 (Lung Carcinoma) | 25.4 | Cisplatin | 11.71 | [1] |
| HEK293 (Non-cancerous) | 13.75 | Cisplatin | 5.57 | [1] |
Table 2: Comparative Anti-inflammatory Activity of Acetylphenylalanine Analogs
| Compound | Assay | Model | Key Findings | Parent/Standard Compound | Key Findings | Source |
| Analog 5: 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA) | Cytokine Production | Chondrocyte-Synoviocyte Co-culture | Modulated p105-50, a known NF-κB target. | Glucosamine (GlcN) | Also showed anti-inflammatory effects, but NAPA had a distinct mechanism on IKKα kinase activity. | [2][3] |
| IKKα Kinase Activity | In vitro | Inhibited IKKα kinase activity. | Glucosamine (GlcN) | Did not inhibit IKKα kinase activity. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
a. Cell Preparation and Seeding:
-
Human cancer cell lines (e.g., A549, H69, H69AR) and non-cancerous cell lines (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested from culture flasks using trypsin-EDTA and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
b. Compound Treatment:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in culture medium.
-
The culture medium from the seeded plates is replaced with medium containing various concentrations of the test compounds. Control wells contain medium with DMSO (vehicle control) and a standard anticancer drug (e.g., cisplatin).
-
Plates are incubated for 24-72 hours.
c. MTT Assay and Data Analysis:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.
a. Animals:
-
Male Wistar rats or Swiss albino mice are used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
b. Compound Administration:
-
Animals are divided into control and experimental groups.
-
The test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
c. Induction of Edema and Measurement:
-
One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
d. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Acetylphenylalanine Derivatives in Overcoming Drug Resistance in Cancer
A comparative analysis of the efficacy of novel acetylphenylalanine derivatives in drug-sensitive versus drug-resistant cancer cell lines reveals a promising new frontier in oncology research. These compounds demonstrate significant potential in targeting and eradicating cancer cells that have developed resistance to conventional chemotherapeutic agents, a major hurdle in cancer treatment.
Recent studies have highlighted a series of newly synthesized 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid and β-phenylalanine derivatives that exhibit potent anticancer activity. Notably, their effectiveness has been demonstrated in both drug-sensitive human small cell lung carcinoma (H69) and its multidrug-resistant counterpart (H69AR), which is resistant to anthracyclines. This guide provides a detailed comparison of the performance of these derivatives, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of their therapeutic potential.
Comparative Efficacy: A Quantitative Look
The antiproliferative activity of several lead compounds was evaluated against both drug-sensitive and drug-resistant lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, were determined to quantify their efficacy.
A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, particularly oximes (compounds 21 and 22) and carbohydrazides (compounds 25 and 26), have shown significant anticancer effects.[1] These compounds were tested against the A549 lung adenocarcinoma cell line, as well as the drug-sensitive H69 and multidrug-resistant H69AR small cell lung cancer cell lines.[2]
Interestingly, while some derivatives showed consistent activity across both sensitive and resistant lines, others displayed selective cytotoxicity. For instance, carbohydrazide 26 was more effective against the drug-resistant H69AR cells than the drug-sensitive H69 cells, suggesting a distinct mechanism for targeting resistant cancer phenotypes.[2] In contrast, carbohydrazide 25 was potent against H69 cells, but its activity was reduced in the H69AR line.[2]
Similarly, a study on β-phenylalanine derivatives identified compound 13b, a Schiff base containing a 4-chlorophenyl moiety, as a potent agent that retained its antiproliferative activity in both H69 and H69AR cells, comparable to the standard chemotherapeutic drug cisplatin.[3] In contrast, another derivative, compound 5, lost its efficacy in the resistant cell line.[3] This suggests that specific structural modifications can help overcome drug resistance mechanisms.[3]
| Compound/Derivative | Cell Line | IC50 (µM) | Drug Sensitivity |
| Compound 21 | A549 | 5.42 | - |
| Compound 22 | A549 | 2.47 | - |
| Compound 25 | A549 | 8.05 | - |
| Compound 26 | A549 | 25.4 | - |
| Cisplatin | A549 | 11.71 | - |
Table 1: IC50 values of the most promising 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives in A549 human lung adenocarcinoma cells.[1]
| Compound/Derivative (at 100 µM) | Cell Line | % Cell Viability | Drug Sensitivity |
| Compound 25 | H69 | 27.7% | Sensitive |
| Compound 25 | H69AR | 48.4% | Resistant |
| Compound 26 | H69 | 67.0% | Sensitive |
| Compound 26 | H69AR | 15.4% | Resistant |
| Doxorubicin | H69AR | - | Resistant |
Table 2: Antiproliferative activity of carbohydrazide derivatives 25 and 26 against drug-sensitive (H69) and drug-resistant (H69AR) small cell lung cancer cells.[2]
| Compound/Derivative (at 100 µM) | Cell Line | Drug Sensitivity | Notes |
| Compound 5 | H69 | Sensitive | Significant activity |
| Compound 5 | H69AR | Resistant | Diminished efficacy |
| Compound 13b | H69 | Sensitive | Potent activity, comparable to cisplatin |
| Compound 13b | H69AR | Resistant | Retained potent activity, comparable to doxorubicin |
Table 3: Efficacy of β-phenylalanine derivatives 5 and 13b in drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines.[3]
Experimental Protocols
The evaluation of these acetylphenylalanine derivatives involved standard and robust methodologies to ensure the reliability of the findings.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Cancer cells (e.g., A549, H69, H69AR) were seeded into 96-well plates at a density of 7,000 cells per well.[4]
-
Incubation: The cells were allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Treatment: After 24 hours, the cells were treated with serial dilutions of the test compounds (typically ranging from 6.25 to 100 µM) and incubated for another 24-48 hours.[4]
-
MTT Addition: Following the treatment period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability was calculated as a percentage of the untreated control cells.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and the experimental process, the following diagrams are provided.
Proposed Dual-Targeting Signaling Pathway
In silico studies suggest that some of the potent acetylphenylalanine derivatives, such as compound 22, may exert their anticancer effects by dually targeting the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[2] This dual-targeting approach could be key to overcoming resistance mechanisms.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico and In Vitro Studies of 3-(4-acetylphenyl)-2-aminopropanoic Acid Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico and in vitro research methodologies applied to a novel class of anticancer candidates: 3-(4-acetylphenyl)-2-aminopropanoic acid derivatives. By examining the computational predictions alongside laboratory findings, we aim to offer a comprehensive overview of their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), two key targets in oncology.
At a Glance: In Silico Predictions vs. In Vitro Results
Computational and experimental approaches are complementary pillars in modern drug discovery. In silico studies offer rapid, cost-effective screening and hypothesis generation, while in vitro assays provide essential biological validation. This guide focuses on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, synthesized and evaluated for their antiproliferative properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the most promising compounds from this series.[1]
Table 1: In Vitro Cytotoxicity of Lead Compounds against A549 Human Lung Adenocarcinoma Cells
| Compound ID | Chemical Modification | IC₅₀ (µM) |
| 21 | Oxime Derivative | 5.42 |
| 22 | Oxime Derivative | 2.47 |
| Cisplatin | Standard Chemotherapeutic | > IC₅₀ of 21 & 22 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. A lower IC₅₀ indicates greater potency.
Table 2: Antiproliferative Activity against H69 and H69AR Lung Carcinoma Cells
| Compound ID | % Cell Viability (H69 - Drug Sensitive) | % Cell Viability (H69AR - Anthracycline-Resistant) |
| 21 | 18.3% | 23.5% |
| 22 | 33.9% | 26.6% |
| 25 | Data not specified | Data not specified |
| 26 | Data not specified | Data not specified |
Data reflects cell viability after 24 hours of exposure to the compounds. Lower percentages indicate higher antiproliferative activity.[1]
Deciphering the Mechanism: Targeting EGFR and SIRT2 Signaling
The anticancer activity of these derivatives is attributed to their potential to simultaneously inhibit EGFR and SIRT2. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/RAF/MAPK and PI3K/AKT, promoting cell proliferation and survival.[2][3][4][5] SIRT2, a deacetylase, is implicated in cell cycle regulation and has roles in both promoting and suppressing tumors depending on the context.[6][7][8][9][10] The dual-targeting approach aims to overcome resistance mechanisms that can arise when only a single pathway is inhibited.[1]
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of scientific findings. Below are the methodologies employed in the in silico and in vitro evaluation of the 3-(4-acetylphenyl)-2-aminopropanoic acid derivatives.
In Silico Study: Molecular Docking
The computational analysis aimed to predict the binding affinity and interaction patterns of the synthesized compounds with the active sites of human SIRT2 and EGFR.[1]
-
Protein Preparation: The three-dimensional crystal structures of human SIRT2 and EGFR were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added to prepare the proteins for docking.
-
Ligand Preparation: The 2D structures of the 3-(4-acetylphenyl)-2-aminopropanoic acid derivatives were drawn and converted to 3D structures. Energy minimization was performed to obtain stable conformations.
-
Molecular Docking: Docking simulations were performed using molecular modeling software. The prepared ligands were docked into the defined active sites of the target proteins. The software calculates the binding energies and predicts the most favorable binding poses of the ligands.
-
Analysis: The results were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and amino acid residues in the protein active sites. Compound 22, for instance, was proposed to interact with conserved amino acid residues of both SIRT2 and EGFR.[1][11]
In Vitro Study: MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]
-
Cell Culture: Human lung adenocarcinoma (A549), small-cell lung carcinoma (H69), and anthracycline-resistant H69AR cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well for A549) and allowed to attach overnight.[13]
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized derivatives or control drugs (like cisplatin) and incubated for a specified period (e.g., 24 hours).[1]
-
MTT Addition: Following incubation, MTT solution was added to each well and the plates were incubated for an additional 1-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12][14]
-
Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 N HCl) was added to dissolve the formazan crystals.[13]
-
Data Acquisition: The absorbance of the purple solution was measured using a microplate reader at a wavelength of 570 nm. The cell viability was calculated as a percentage relative to untreated control cells.
A Comparative Workflow: From Computer Model to Benchtop
The synergy between in silico and in vitro studies provides a powerful paradigm for efficient drug discovery. The computational approach first identifies promising candidates from a larger library, which are then synthesized and subjected to rigorous experimental validation.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinPGx [clinpgx.org]
- 6. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT2 negatively regulates the cGAS‐STING pathway by deacetylating G3BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Acetylphenylalanine's Effects on SIRT2 and EGFR Targets: A Review of Available Scientific Literature
A comprehensive review of publicly available scientific literature reveals no direct studies investigating the effects of acetylphenylalanine on either Sirtuin 2 (SIRT2) or Epidermal Growth Factor Receptor (EGFR). Consequently, a comparative analysis of its effects on these two specific targets, including quantitative data and detailed experimental protocols as requested, cannot be compiled at this time.
Our extensive search of scientific databases for studies on "acetylphenylalanine effects on SIRT2," "acetylphenylalanine effects on EGFR," "acetylphenylalanine kinase inhibitor," and "acetylphenylalanine deacetylase inhibitor" did not yield any publications that directly assess the inhibitory or modulatory activity of N-acetyl-L-phenylalanine against either SIRT2, a deacetylase, or EGFR, a receptor tyrosine kinase.
The existing body of research on N-acetyl-L-phenylalanine primarily focuses on its role as an endogenous metabolite. It is often discussed in the context of metabolic disorders, particularly phenylketonuria, where it is found in elevated levels. Some studies have also explored its synthesis and unrelated biological activities. While the broader chemical classes of phenylalanine-containing compounds have been investigated as potential scaffolds for the development of both kinase and deacetylase inhibitors, this does not provide specific evidence for the activity of N-acetyl-L-phenylalanine itself against SIRT2 or EGFR.
Due to the absence of experimental data, the creation of comparative data tables, detailed experimental methodologies, and signaling pathway diagrams illustrating the interaction of acetylphenylalanine with SIRT2 and EGFR is not possible. Any such presentation would be speculative and would not adhere to the principles of evidence-based scientific reporting.
Researchers, scientists, and drug development professionals interested in the potential effects of acetylphenylalanine on these or other targets would need to conduct novel, direct experimental investigations. Such studies would be foundational in establishing any potential biological activity and would be a prerequisite for any subsequent comparative analysis.
Safety Operating Guide
Proper Disposal of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride.
I. Pre-Disposal Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with several hazard statements, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] One safety data sheet also indicates it is a flammable solid that causes severe skin burns and eye damage.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye and face protection.[1]
-
Clothing: Wear protective clothing.[1]
-
Respiratory Protection: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Ensure adequate ventilation or use only outdoors or in a well-ventilated area.[1][3]
II. Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of this compound is to treat it as chemical waste and transfer it to an approved waste disposal plant or a suitable treatment and disposal facility.[1][2][3][4] Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and tightly closed container.[1][3]
-
Store the waste container in a secure, locked-up area to prevent unauthorized access.[1][2][3]
Step 2: Accidental Spill and Leak Cleanup In the event of a spill or leak, follow these procedures to contain and clean up the material for proper disposal:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Prevent further leakage or spillage if it is safe to do so. [1]
-
Contain the spill. Use inert materials such as sand or earth to absorb the substance.
-
Collect the spilled material. Carefully vacuum, sweep up, or absorb the inert material and place it into a suitable, labeled disposal container.[1]
-
Do not let the product enter drains, other waterways, or the soil. [1]
Step 3: Final Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Dispose of the container as unused product. Do not reuse empty containers.[1]
III. Quantitative Data Summary
Currently, publicly available Safety Data Sheets and documentation do not provide specific quantitative data regarding disposal parameters such as concentration limits for drain disposal or specific landfill class requirements. The consistent recommendation is for disposal via a licensed waste management company.
| Data Point | Value | Source |
| Recommended Disposal Method | Approved Waste Disposal Plant / Facility | [1][2][3][4] |
| UN Number | Not classified as hazardous material for transport. | [1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride (CAS: 20299-31-4). The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times. Use chemical splash goggles for enhanced protection.[1][2] |
| Face Shield | Required when there is a risk of splashing or explosion.[2][3] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for damage before each use and replace periodically.[1][2][4] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing.[1][2] |
| Apron/Coveralls | Consider for larger quantities or when significant splashing is possible.[1] | |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted.[1][2] |
| Respiratory Protection | Air-purifying Respirator | Use when engineering controls are insufficient to control airborne dust.[2][3] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6] Do not breathe dust.[7]
-
Grounding: For processes that may generate static electricity, ensure that the container and receiving equipment are properly grounded and bonded.[7]
-
Safe Practices: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[7]
Storage:
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[6]
-
Conditions: Store in a locked-up area.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Incompatibilities: Segregate from bases and oxidizing agents.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency | Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[7] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water. Wash contaminated clothing before reuse.[7] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7] |
| Spill | Promptly clean up spills using appropriate protective apparel and equipment. Dispose of waste in accordance with regulations.[8] |
| Fire | Use appropriate extinguishing media for the surrounding fire.[7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The waste is considered hazardous.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[7] Follow all applicable local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the product.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of the chemical.
References
- 1. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. epa.gov [epa.gov]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
